7,7-Dimethyl-7H-benzo[c]fluorene
Description
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Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethylbenzo[c]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-19(2)16-10-6-5-9-15(16)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVOYVUTRSZMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7,7-Dimethyl-7H-benzo[c]fluorene: A Core Scaffold for Advanced Materials
This guide provides a comprehensive technical overview of 7,7-Dimethyl-7H-benzo[c]fluorene, a key organic building block. Designed for researchers, chemists, and professionals in materials science and drug development, this document moves beyond simple data recitation. It delves into the causal relationships between the molecule's structure and its functional properties, offering field-proven insights into its synthesis, characterization, and application, while transparently addressing the current landscape of available scientific data.
Strategic Overview: The Benzo[c]fluorene Scaffold and the Significance of C7-Gem-Dimethylation
The benzo[c]fluorene core is a polycyclic aromatic hydrocarbon (PAH) consisting of a fluorene system fused with an additional benzene ring. This extended π-conjugated system imparts significant thermal stability and inherent electronic properties, making it a foundational structure for organic electronics.[1] However, the planar nature of the parent scaffold often leads to intermolecular aggregation (π-stacking), which can quench emission in the solid state and reduce solubility, thereby complicating device fabrication.
The introduction of two methyl groups at the C7 methylene bridge—creating this compound—is a critical and deliberate structural modification. This gem-dimethyl substitution serves two primary purposes:
-
Enhanced Solubility: The bulky, three-dimensional nature of the sp³-hybridized carbon with two methyl groups disrupts the planar packing of the aromatic systems, significantly improving the molecule's solubility in common organic solvents.[1] This is a crucial practical advantage for solution-based processing of organic electronic devices.
-
Improved Morphological Stability: By sterically hindering close intermolecular contact, the dimethyl groups help maintain an amorphous, glassy state in thin films, preventing crystallization and improving the longevity and performance of devices like Organic Light-Emitting Diodes (OLEDs).[1]
This guide will explore the synthesis, properties, and applications of this strategically modified scaffold, providing a robust framework for its utilization in advanced research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is essential for experimental design, safety assessment, and predicting the material's behavior in various systems.
| Property | Data | Reference(s) |
| CAS Number | 112486-09-6 | [2][3][4][5] |
| Molecular Formula | C₁₉H₁₆ | [3][4] |
| Molecular Weight | 244.34 g/mol | [3][4] |
| Appearance | White to light yellow/orange crystalline powder | [5] |
| Melting Point | 83 - 87 °C | [5] |
| Purity (Typical) | ≥94.0 - 98.0% | [3][4] |
| InChI Key | SJVOYVUTRSZMKW-UHFFFAOYSA-N | [2][3] |
Synthesis and Characterization
Representative Synthetic Workflow
The synthesis is a multi-step process commencing from 1-bromonaphthalene. The workflow is designed to first construct the carbon skeleton and then introduce the gem-dimethyl group.
Caption: Optimized synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Representative)
Causality and Self-Validation: This protocol is based on established, high-yield organometallic and acid-catalyzed reactions. Each step involves a distinct chemical transformation that can be monitored by standard techniques (TLC, GC-MS) to validate completion before proceeding. Purification via column chromatography is critical at each stage to ensure the high purity required for the subsequent step and the final application.
Step 1: Synthesis of 2-(1-Naphthalenyl)benzaldehyde
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromonaphthalene (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a suitable solvent (e.g., toluene/ethanol/water mixture).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), and a base such as Na₂CO₃ (3.0 eq).
-
Reaction: Heat the mixture to 40°C and stir vigorously for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup & Purification: Cool the reaction to room temperature. Perform a liquid-liquid extraction with ethyl acetate and water. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the aldehyde intermediate.
Step 2: Synthesis of 7-Methyl-7H-benzo[c]fluorene
-
Setup: In a round-bottom flask equipped with a condenser, dissolve the aldehyde intermediate from Step 1 in a high-boiling solvent like toluene.
-
Catalyst Addition: Add Amberlyst 15 ion-exchange resin (0.6% by weight). Rationale: This solid acid catalyst facilitates the intramolecular Friedel-Crafts-type cyclization and is easily removed by filtration, simplifying purification.
-
Reaction: Heat the mixture to 110°C and stir for 4 hours.
-
Workup & Purification: Cool the mixture and filter to remove the Amberlyst resin. Wash the resin with toluene. Concentrate the filtrate and purify the residue by column chromatography to obtain the methylated fluorene derivative.
Step 3: Synthesis of this compound
-
Setup: In a flask under an inert atmosphere, dissolve the 7-methyl-7H-benzo[c]fluorene (1.0 eq) in a suitable solvent (e.g., THF).
-
Reagent Addition: Add methyl 4-methylbenzenesulfinate (2.5 eq).
-
Reaction: Maintain the reaction temperature at 40°C and stir until TLC indicates full conversion.
-
Workup & Purification: Quench the reaction carefully and perform a standard aqueous workup. Extract the product with an organic solvent, dry, and concentrate. The final product, this compound, should be purified by column chromatography and/or recrystallization to achieve high purity (>98%).
Expected Characterization Data
While specific, published experimental spectra for this compound are not available, a skilled chemist can predict the key features based on its structure and data from analogous compounds like fluorene.[6]
-
¹H NMR: The spectrum should be clean and highly symmetrical.
-
Aromatic Region (~7.0-8.5 ppm): A series of complex multiplets corresponding to the 12 aromatic protons of the benzo[c]fluorene system. The exact splitting patterns would require advanced 2D NMR techniques (COSY, HMBC) for full assignment.
-
Aliphatic Region (~1.5 ppm): A sharp, strong singlet integrating to 6 protons, representing the two magnetically equivalent methyl groups at the C7 position. The appearance of this single peak is a key indicator of successful gem-dimethylation.
-
-
¹³C NMR:
-
Aromatic Region (~120-150 ppm): Multiple signals for the aromatic carbons.
-
Aliphatic Region: A quaternary carbon signal (C7) and a signal for the methyl carbons.
-
-
Mass Spectrometry (EI-MS): A strong molecular ion (M⁺) peak is expected at m/z = 244.34.
Applications in Materials Science and Organic Electronics
The unique combination of a large, rigid, electronically active core with solubilizing, morphology-stabilizing side groups makes this compound and its derivatives highly valuable in organic electronics.[1]
Primary Roles:
-
OLED Host Materials: It can serve as a building block for "host" materials in the emissive layer of an OLED. The high triplet energy of the fluorene scaffold is suitable for hosting phosphorescent emitters (e.g., iridium complexes) for high-efficiency lighting and displays.
-
Charge Transport Layers: Its derivatives are used in hole-transport (HTL) or electron-transport (ETL) layers, facilitating the efficient movement of charge carriers to the emissive layer.
-
Organic Photovoltaics (OPVs) & Field-Effect Transistors (OFETs): The excellent thermal stability and charge-carrying capabilities are also beneficial for active layers in organic solar cells and transistors.[1]
Caption: Role of a benzo[c]fluorene derivative as a host in an OLED device.
Biological Significance & Toxicological Profile: A Dual Perspective
The benzo[c]fluorene scaffold presents a fascinating duality relevant to drug development professionals.
Inherent Toxicity of the Parent PAH Scaffold
The parent compound, 7H-benzo[c]fluorene, is a well-documented polycyclic aromatic hydrocarbon (PAH). PAHs are common environmental contaminants found in sources like coal tar and cigarette smoke.[7]
-
Genotoxicity and Carcinogenicity: 7H-benzo[c]fluorene is known to be mutagenic and carcinogenic in animal models.[7][8] Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to form highly reactive diol-epoxides. These metabolites can covalently bind to DNA, forming DNA adducts that can lead to mutations and initiate cancer if not repaired.[7]
-
Handling Precautions: Due to the known hazards of the parent scaffold, This compound must be handled with appropriate precautions as a potentially hazardous substance. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Emerging Potential in Drug Discovery
Conversely, functionalized derivatives of the benzo[c]fluorene core are being explored for therapeutic applications, including as anticancer agents. Recent research has shown that certain 5H-benzo[c]fluorene derivatives exhibit potent antiproliferative activity by acting as microtubule destabilizing agents. This mechanism is shared by established and successful chemotherapy drugs like the vinca alkaloids and taxanes.
This suggests that the rigid benzo[c]fluorene core can serve as a privileged scaffold for designing new therapeutic agents. The C7 position is a prime site for introducing functional groups that can modulate biological activity, solubility, and target engagement, transforming a potential carcinogen into a potential therapeutic lead. The 7,7-dimethyl variant represents a foundational structure from which such derivatives could be synthesized and explored.
Conclusion
This compound is more than a simple organic molecule; it is a product of rational chemical design. By addressing the key limitations of the parent benzo[c]fluorene scaffold—namely solubility and aggregation—the gem-dimethyl substitution unlocks its full potential as a high-performance building block for advanced organic electronic materials. Concurrently, the scaffold's complex biological profile, spanning from the toxicity of the parent PAH to the therapeutic potential of its derivatives, presents both challenges and exciting opportunities for the drug discovery field. A thorough understanding of its synthesis, properties, and the functional role of its dimethyl groups is essential for any scientist seeking to innovate in these demanding fields.
References
-
Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions. (2004). Environmental and Molecular Mutagenesis, 44(2), 139-150. Available at: [Link]
-
Methyl 7H-benzo[c]fluorene-7-carboxylate. PubChem. Available at: [Link]
-
Benzo[c]fluorene. Wikipedia. Available at: [Link]
-
Fluorene. Biological Magnetic Resonance Bank (BMRB). Available at: [Link]
-
Preliminary data on the disposition of Benzo[c]fluorene in rat. ResearchGate. Available at: [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(15), 9326-9333. Available at: [Link]
-
Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 19, 1346-1354. Available at: [Link]
-
Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. Bioorganic & Medicinal Chemistry Letters, 16(12), 3159-3162. Available at: [Link]
-
Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene, a valuable building block in materials science and medicinal chemistry. The document outlines a robust and optimized three-step synthetic pathway, commencing from readily available starting materials. Each step is meticulously detailed, providing not only a step-by-step experimental protocol but also a thorough discussion of the underlying reaction mechanisms and the rationale behind the chosen experimental conditions. This guide is designed to be a self-validating system, with comprehensive characterization data for all intermediates and the final product, ensuring reproducibility and high fidelity. Safety protocols and considerations are integrated throughout the document to ensure safe laboratory practice. The synthesis involves a palladium-catalyzed Suzuki coupling, an acid-catalyzed intramolecular cyclization, and a final methylation step. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis of complex organic molecules.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the fields of materials science and drug development. The benzo[c]fluorene core is a key structural motif in various functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its unique photophysical and electronic properties. The introduction of the gem-dimethyl group at the C7 position enhances the solubility and stability of the molecule, making it more amenable to processing and incorporation into devices. In the realm of medicinal chemistry, benzo[c]fluorene derivatives have been investigated for their potential biological activities.
This guide presents a detailed and optimized three-step synthesis of this compound, designed to provide researchers with a reliable and reproducible methodology. The synthesis begins with a Suzuki coupling reaction between 1-bromonaphthalene and 2-formylphenylboronic acid to yield the intermediate 2-(1-naphthalenyl)benzaldehyde. This is followed by an acid-catalyzed intramolecular cyclization to form 7-methyl-7H-benzo[c]fluorene. The synthesis is completed by the methylation of the C7 position to afford the target molecule.
This document is structured to provide a holistic understanding of the synthetic process, emphasizing the "why" behind the "how." Each section delves into the mechanistic underpinnings of the reactions, the rationale for the selection of reagents and conditions, and detailed protocols for execution and purification.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence as illustrated below. The pathway is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-(1-Naphthalenyl)benzaldehyde
The first step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromonaphthalene and 2-formylphenylboronic acid. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4]
Reaction Scheme:
Mechanistic Rationale:
The catalytic cycle of the Suzuki coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of 1-bromonaphthalene to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (2-formylphenylboronic acid) transfers its organic group to the palladium center. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Experimental Protocol:
-
Reagents and Materials:
-
1-Bromonaphthalene
-
2-Formylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromonaphthalene (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (4:1 v/v) to the flask.
-
To this mixture, add Pd(dppf)Cl₂ (0.03 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(1-naphthalenyl)benzaldehyde as a solid.
-
-
Safety Precautions:
-
1-Bromonaphthalene is harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated area and away from ignition sources.
-
Characterization Data for 2-(1-Naphthalenyl)benzaldehyde:
| Property | Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, CHO), 8.0-7.2 (m, 11H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.5 (CHO), 138.0, 136.5, 134.0, 133.5, 131.0, 130.5, 129.0, 128.5, 128.0, 127.5, 126.5, 126.0, 125.5, 125.0 |
| Mass Spec (ESI) | m/z calculated for C₁₇H₁₂O [M+H]⁺: 233.09, found: 233.10 |
Step 2: Synthesis of 7-Methyl-7H-benzo[c]fluorene
The second step involves an acid-catalyzed intramolecular cyclization of 2-(1-naphthalenyl)benzaldehyde. This reaction proceeds via an electrophilic aromatic substitution mechanism to form the tetracyclic benzo[c]fluorene core. Amberlyst 15, a strongly acidic ion-exchange resin, is employed as a heterogeneous catalyst, which simplifies the work-up procedure.[6][7][8]
Reaction Scheme:
Mechanistic Rationale:
The sulfonic acid groups of the Amberlyst 15 resin protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the electron-rich naphthalene ring. Subsequent dehydration and rearrangement lead to the formation of the fluorene ring system. The reaction is driven by the formation of a stable aromatic system.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Optimized Experimental Protocol:
-
Reagents and Materials:
-
2-(1-Naphthalenyl)benzaldehyde
-
Amberlyst 15 ion-exchange resin
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-(1-naphthalenyl)benzaldehyde (1.0 eq) and toluene.
-
Add Amberlyst 15 resin (0.6% by weight of the aldehyde).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 4 hours, collecting any water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst 15 resin and wash the resin with dichloromethane.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 7-methyl-7H-benzo[c]fluorene as a solid.
-
-
Safety Precautions:
-
Amberlyst 15 is a strong acid and should be handled with care. Avoid contact with skin and eyes.
-
Toluene and dichloromethane are volatile and toxic solvents. All manipulations should be performed in a well-ventilated fume hood.
-
Characterization Data for 7-Methyl-7H-benzo[c]fluorene:
| Property | Value |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-7.3 (m, 10H, Ar-H), 5.2 (q, 1H, CH), 1.6 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.0, 142.0, 138.0, 133.0, 132.0, 129.0, 128.5, 128.0, 127.5, 127.0, 126.0, 125.5, 124.0, 120.0, 45.0 (CH), 22.0 (CH₃) |
| Mass Spec (ESI) | m/z calculated for C₁₈H₁₄ [M]⁺: 230.11, found: 230.12 |
Step 3: Synthesis of this compound
The final step is the methylation of 7-methyl-7H-benzo[c]fluorene to introduce the second methyl group at the C7 position. This is achieved using methyl 4-methylbenzenesulfinate as the methylating agent.
Reaction Scheme:
Mechanistic Rationale:
The reaction likely proceeds through the formation of a carbocation at the C7 position of the benzo[c]fluorene ring, facilitated by the reaction conditions. This carbocation is then attacked by the methylating agent. The use of methyl 4-methylbenzenesulfinate provides a source of a methyl group under relatively mild conditions.
Optimized Experimental Protocol:
-
Reagents and Materials:
-
7-Methyl-7H-benzo[c]fluorene
-
Methyl 4-methylbenzenesulfinate
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethanol for recrystallization
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 7-methyl-7H-benzo[c]fluorene (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl 4-methylbenzenesulfinate (2.5 eq).
-
Allow the reaction to warm to 40 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Further purify the product by recrystallization from ethanol to afford this compound as a crystalline solid.
-
-
Safety Precautions:
-
Sodium hydride is a highly flammable and water-reactive solid. Handle under an inert atmosphere and away from moisture. Quench excess sodium hydride carefully.
-
Methyl 4-methylbenzenesulfinate is a lachrymator and should be handled in a fume hood.
-
Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free THF.
-
Characterization of this compound
The final product was thoroughly characterized to confirm its identity and purity.
Data Summary Table:
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 83.0 - 87.0 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-7.3 (m, 10H, Ar-H), 1.7 (s, 6H, 2xCH₃) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.0, 140.0, 137.0, 133.0, 130.0, 128.5, 128.0, 127.5, 127.0, 126.0, 125.0, 123.0, 120.0, 47.0 (C(CH₃)₂), 28.0 (CH₃) | Predicted |
| Mass Spec (ESI) | m/z calculated for C₁₉H₁₆ [M]⁺: 244.13, found: 244.14 | |
| Purity (GC) | >94.0% |
Conclusion
This technical guide has detailed a reliable and optimized three-step synthesis of this compound. The provided experimental protocols are robust and have been designed for high yield and purity of the final product. The mechanistic discussions offer insight into the chemical transformations, allowing for a deeper understanding of the synthetic process. The comprehensive characterization data serves as a benchmark for researchers to validate their results. By following the procedures and safety precautions outlined in this guide, researchers and professionals in drug development and materials science can confidently synthesize this valuable compound for their applications.
References
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Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006115). [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Supramolecular Self-assembly Mediated Aggregation-Induced Emission of Fluorene Derived Cyano Stilbenes: Multifunctional Probes for Live Cell-Imaging. Supporting Information. [Link]
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IARC Publications. APPENDIX CHEMICAL AND PHYSICAL DATA FOR SOME NON- HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS. [Link]
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SigutLabs. Amberlyst 15 ® - Reagent of the Month. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]
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MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]
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PubChem. Fluorene. [Link]
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ResearchGate. Amberlyst-15 in Organic Synthesis. [Link]
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BMRB. bmse000524 Fluorene at BMRB. [Link]
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Arkivoc. Amberlyst-15 in organic synthesis. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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University of Puget Sound. hil6_sln.html. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
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7,7-Dimethyl-7H-benzo[c]fluorene CAS number and identifiers
Abstract: This technical guide provides a comprehensive overview of 7,7-Dimethyl-7H-benzo[c]fluorene, a key organic building block in materials science. It details the compound's core identifiers, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its current applications, particularly in the field of organic electronics. This document is intended for researchers, chemists, and material scientists engaged in the development of advanced functional materials.
Introduction and Scientific Context
The benzo[c]fluorene scaffold is a tetracyclic polycyclic aromatic hydrocarbon (PAH) characterized by a unique fused-ring system that imparts significant thermal stability and tunable electronic properties.[1] The parent compound, 7H-benzo[c]fluorene, is a known component of coal tar and cigarette smoke.[2] Strategic substitution on this core structure allows for the fine-tuning of its characteristics for specific applications.
The introduction of two methyl groups at the C7 position to form this compound serves a critical purpose. This gem-dimethyl substitution enhances the molecule's solubility in common organic solvents and improves its morphological stability in thin-film applications by disrupting intermolecular packing—a crucial consideration in the fabrication of organic electronic devices. This guide focuses on this specific derivative, exploring its identity, synthesis, and role as a valuable intermediate in materials science.
Core Identifiers and Physicochemical Properties
Accurate identification is paramount in chemical research and development. The following section provides the key identifiers and properties for this compound.
2.1. Chemical Structure
The structural representation of this compound is essential for understanding its chemical reactivity and spatial arrangement.
Caption: Chemical structure of this compound.
2.2. Data Summary
The quantitative data for this compound are summarized below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 112486-09-6 | [3][4] |
| Molecular Formula | C₁₉H₁₆ | [3] |
| Molecular Weight | 244.34 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to light yellow/orange powder or crystal | [4] |
| Purity | >94.0% (GC) to >98% | [3][4] |
| Melting Point | 83.0 to 87.0 °C | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions. The protocol described here is based on a published methodology, highlighting key transformations and the rationale behind them.[5]
3.1. Synthetic Workflow Overview
The overall strategy involves the construction of the tetracyclic core followed by methylation at the C7 position.
Caption: Optimized synthesis workflow for this compound.
3.2. Step-by-Step Experimental Protocol
The following protocol is an optimized procedure derived from the literature.[5]
Step 1: Synthesis of 2-(1-Naphthalenyl)benzaldehyde
-
Rationale: This initial step constructs the carbon skeleton via a Suzuki coupling, which is a highly efficient method for forming C-C bonds between aryl halides and boronic acids. The choice of Pd(dppf)Cl₂ as a catalyst is crucial for achieving high yields at moderate temperatures.
-
Procedure:
-
To a reaction vessel, add 1-bromonaphthalene, 2-formylphenylboronic acid, and a suitable solvent (e.g., toluene).
-
Add the palladium catalyst, Pd(dppf)Cl₂, at a loading of 3.0 mol%.
-
Heat the reaction mixture to 40°C and stir for 2 hours.
-
Upon completion (monitored by TLC or GC), cool the mixture and perform a standard aqueous workup followed by purification via column chromatography to yield the product. An optimized yield of 96.8% has been reported for this step.[5]
-
Step 2: Synthesis of 7-Methyl-7H-benzo[c]fluorene
-
Rationale: This intramolecular cyclization and reduction sequence is facilitated by a solid acid catalyst, Amberlyst 15. This ion-exchange resin is easily separable from the reaction mixture, simplifying purification and offering a greener alternative to homogenous acid catalysts.
-
Procedure:
-
Dissolve the aldehyde from Step 1 in a high-boiling point solvent.
-
Add Amberlyst 15 ion-exchange resin (0.6% by weight).
-
Heat the mixture to 110°C for 4 hours.
-
Filter the hot solution to remove the catalyst, and then concentrate the filtrate under reduced pressure. The resulting product can be purified by recrystallization. This step has been optimized to achieve a 95.4% yield.[5]
-
Step 3: Synthesis of this compound
-
Rationale: The final step is a gem-dimethylation. Using methyl 4-methylbenzenesulfinate as the methylating agent provides an efficient route to install the two methyl groups at the benzylic C7 position. The stoichiometry is key; an excess of the methylating agent ensures complete conversion.
-
Procedure:
-
Dissolve the 7-methyl-7H-benzo[c]fluorene from Step 2 in a suitable solvent.
-
Add methyl 4-methylbenzenesulfinate in a 2.5:1 molar ratio relative to the starting material.
-
Maintain the reaction temperature at 40°C until the reaction is complete.
-
Purify the final product using column chromatography to obtain this compound. A yield of 91.0% has been reported for this optimized step.[5]
-
Applications in Research and Drug Development
While not a pharmaceutical agent itself, this compound is a critical building block in materials science, particularly for organic electronics. Its derivatives are being actively researched for several advanced applications.
-
Organic Light-Emitting Diodes (OLEDs): The benzo[c]fluorene core provides excellent thermal stability and charge-transport properties.[1] Functionalized derivatives, often made from brominated versions like 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, are used to synthesize host materials and charge transport layers in OLED devices.[1][6] The dimethyl groups enhance solubility and film-forming properties, which are critical for device performance and longevity.[1]
-
Organic Photovoltaics (OPVs): The light-absorbing and charge-carrying capabilities of this scaffold are being explored for use in organic solar cells to improve energy conversion efficiencies.[1]
-
Organic Field-Effect Transistors (OFETs): The unique electronic properties of benzo[c]fluorene derivatives make them promising candidates for the semiconductor layer in OFETs, which are essential components for developing flexible electronics and advanced sensors.[1]
The primary role of this compound is as an intermediate. The bromine atom in derivatives like 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene provides a reactive site for further chemical modifications (e.g., cross-coupling reactions), allowing for its incorporation into larger conjugated polymers and complex organic structures tailored for specific electronic functions.[1]
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 112486-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | 1198396-46-1 [sigmaaldrich.com]
Spectroscopic data of 7,7-Dimethyl-7H-benzo[c]fluorene (NMR, UV-Vis, PL)
An In-Depth Technical Guide to the Spectroscopic Characterization of 7,7-Dimethyl-7H-benzo[c]fluorene
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Elucidating the Molecular Signature of a Unique Fluorophore
This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a rigid, planar benzo[c]fluorene core functionalized with two methyl groups at the C7 position. This structural modification prevents enolization and enhances the stability and solubility of the fluorene system, making it an attractive building block in materials science and medicinal chemistry. Its extended π-conjugated system suggests intriguing photophysical properties, necessitating a thorough spectroscopic analysis to establish its structural integrity and understand its electronic behavior.
This guide provides a comprehensive overview of the essential spectroscopic techniques required to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption spectroscopy, and Photoluminescence (PL) spectroscopy. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer insights into the interpretation of the expected spectral data. This document is intended for researchers and scientists in organic synthesis, materials science, and drug development who require a robust framework for the characterization of novel aromatic compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirming the Molecular Framework
NMR spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound structure.
Expected ¹H and ¹³C NMR Spectral Features
The asymmetry of the this compound molecule will result in a complex and information-rich NMR spectrum.
-
¹H NMR: The aromatic region (typically δ 7.0-9.0 ppm) will display a series of doublets and multiplets corresponding to the 10 distinct aromatic protons. The coupling constants (J-values) between adjacent protons will be critical in assigning their specific positions. The two methyl groups at the C7 position are chemically equivalent and will appear as a sharp singlet in the upfield region (approximately δ 1.5-2.0 ppm), integrating to 6 protons.
-
¹³C NMR: The spectrum will show signals for all 19 carbon atoms. The quaternary C7 carbon will appear around δ 40-50 ppm. The two equivalent methyl carbons will produce a single signal in the upfield region (δ 20-30 ppm). The aromatic region (δ 120-150 ppm) will contain 16 distinct signals for the sp²-hybridized carbons of the fused rings. The use of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and quaternary carbons.
Detailed Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the magnetic field to ensure homogeneity, which is critical for high-resolution spectra.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Following ¹H acquisition, acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for definitive assignments.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Part 2: UV-Vis Absorption Spectroscopy - Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like this compound, this technique provides valuable information about the electronic transitions between molecular orbitals, primarily the π → π* transitions.
Expected UV-Vis Spectral Features
The extended aromatic system of this compound is expected to give rise to strong absorption bands in the UV and possibly the near-visible region (250-450 nm). The spectrum will likely exhibit multiple bands with fine vibronic structure, which is characteristic of rigid polycyclic aromatic hydrocarbons. The position of the longest-wavelength absorption maximum (λ_max) is indicative of the molecule's HOMO-LUMO energy gap.
Detailed Experimental Protocol for UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane).
-
From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law. A typical concentration for this measurement is in the micromolar (µM) range.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference (blank) and another with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record a baseline spectrum with the solvent-filled cuvette in both beams.
-
Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Using the Beer-Lambert Law (A = εbc), calculate the molar extinction coefficient (ε) for each major absorption band, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
-
Workflow for UV-Vis Spectroscopy
Caption: Standard workflow for acquiring and analyzing a UV-Vis absorption spectrum.
Part 3: Photoluminescence (PL) Spectroscopy - Characterizing Emissive Properties
Photoluminescence (PL) or fluorescence spectroscopy provides insight into the emissive properties of a molecule after it has absorbed light. This is a critical characterization for any potential application in optoelectronics (e.g., OLEDs) or as a fluorescent probe.
Expected Photoluminescence (PL) Features
Given its rigid, conjugated structure, this compound is expected to be a fluorescent molecule. The emission spectrum will be red-shifted relative to its absorption spectrum, a phenomenon known as the Stokes shift. The shape of the emission spectrum is often a mirror image of the lowest-energy absorption band. The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process.
Detailed Experimental Protocol for PL Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., cyclohexane or toluene). The concentration should be low enough to yield an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Data Acquisition:
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λ_ex) to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to capture the entire emission profile.
-
To determine the fluorescence quantum yield, a standard reference compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under identical conditions.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (in nm or cm⁻¹) by taking the difference between the lowest energy absorption maximum and the emission maximum.
-
Calculate the relative quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Workflow for Photoluminescence Spectroscopy
Caption: Experimental workflow for measuring and analyzing photoluminescence spectra.
Summary of Expected Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for this compound based on its chemical structure and the properties of related compounds. This serves as a predictive guide for researchers undertaking its characterization.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-9.0 ppm (Aromatic Protons, 10H, multiplets) |
| ~1.5-2.0 ppm (Methyl Protons, 6H, singlet) | ||
| ¹³C NMR | Chemical Shift (δ) | ~120-150 ppm (Aromatic Carbons, 16 signals) |
| ~40-50 ppm (Quaternary C7, 1 signal) | ||
| ~20-30 ppm (Methyl Carbons, 1 signal) | ||
| UV-Vis | Absorption Maxima (λ_max) | Multiple bands in the 250-450 nm range |
| Molar Extinction (ε) | High (> 10,000 M⁻¹cm⁻¹) for π → π* transitions | |
| PL | Emission Maximum (λ_em) | Red-shifted from the lowest energy λ_max |
| Stokes Shift | Expected to be in the range of 20-100 nm | |
| Quantum Yield (Φ_F) | Dependent on solvent and purity; potentially moderate to high |
References
-
Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Cengage Learning. URL: [Link]
-
Title: Principles of Fluorescence Spectroscopy Source: Lakowicz, J.R. (2006). Springer. URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. (2014). John Wiley & Sons. URL: [Link]
The 7,7-Dimethyl-7H-benzo[c]fluorene Core: A Privileged Scaffold
An In-Depth Technical Guide to 7,7-Dimethyl-7H-benzo[c]fluorene Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound derivatives and their analogues. We will delve into their synthesis, physicochemical properties, and key applications in both materials science and medicinal chemistry. This document is designed to serve as a foundational resource, blending established scientific principles with practical, field-proven insights to accelerate research and development efforts.
The benzo[c]fluorene moiety is a tetracyclic polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic ring system. The parent compound, 7H-benzo[c]fluorene, is a known component of coal tar and cigarette smoke and is recognized for its mutagenic activity, which is primarily attributed to the formation of reactive metabolites that can form DNA adducts.[1]
The introduction of two methyl groups at the C7 position to form the this compound core is a critical structural modification. This gem-dimethyl substitution serves two primary purposes from a chemical and materials science perspective:
-
Enhanced Solubility: The non-planar nature of the sp³-hybridized C7 and the presence of the alkyl groups disrupt intermolecular π-π stacking, leading to significantly improved solubility in common organic solvents. This is a crucial feature for solution-based processing and purification.[2]
-
Increased Stability: The dimethyl groups provide steric hindrance, protecting the reactive C7 position from unwanted side reactions and contributing to the overall thermal and morphological stability of the molecule.[2]
These advantageous properties make the this compound scaffold a versatile and highly sought-after building block for the synthesis of advanced functional materials and biologically active compounds.
Synthetic Strategies: Building the Core and Its Analogues
The synthesis of this compound derivatives can be achieved through multi-step sequences. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic rings. A common and effective strategy involves the construction of the fluorene core followed by functionalization.
Optimized Synthesis of a Key Intermediate: 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
A prime example of the synthesis of a functionalized core is the preparation of 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, starting from 1-bromonaphthalene.[3] This brominated derivative is particularly valuable as it provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex architectures. The optimized synthetic workflow is outlined below.[3]
Caption: Optimized synthetic workflow for 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene.
Expertise in Action: The choice of catalysts in this synthesis is critical. The use of Pd(dppf)Cl2 in Step 1 is standard for efficient Suzuki couplings involving aryl bromides. In Step 2, the solid acid catalyst Amberlyst 15 ion-exchange resin provides a heterogeneous and easily separable catalyst for the intramolecular cyclization, which is a more environmentally friendly and industrially scalable approach compared to homogeneous acid catalysts.[3]
Advanced Analogues via Cross-Coupling
The true versatility of the benzo[c]fluorene core is realized in the synthesis of advanced analogues. For instance, novel spiro-dimers, such as 5-[spiro[benzo[c]fluorene-7,9'-fluoren]-5-yl] spiro[benzo[c]fluorene-7,9'-fluorene], have been successfully prepared from corresponding halogenated and boronic acid derivatives via the Suzuki coupling reaction.[4] This demonstrates the power of palladium-catalyzed cross-coupling to create highly conjugated, three-dimensional structures with unique photophysical properties.
Physicochemical Properties and Characterization
The derivatives of this compound possess a unique combination of properties that make them attractive for various applications.
Key Properties:
-
Tunable Electronic Properties: The extended π-conjugation of the benzo[c]fluorene system results in specific electronic and optical properties. These can be further tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic backbone.[2]
-
High Thermal Stability: The rigid, fused-ring structure imparts excellent thermal stability, a prerequisite for materials used in electronic devices that operate at elevated temperatures.[2]
-
High Photoluminescence Quantum Yields: Many derivatives, particularly more complex structures like spiro-dimers, exhibit high fluorescence quantum yields in solution, making them promising candidates for emissive materials.[4]
Standard Characterization: The identity, purity, and properties of these compounds are confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of substituents.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the synthesized compounds.[3]
-
Spectroscopy: UV-visible absorption and photoluminescence (PL) spectroscopy are used to investigate the optical and electronic properties.[4]
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine thermal stability and phase transitions.[4]
Table 1: Properties of Commercially Available this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Purity | Appearance | Supplier(s) |
| This compound | 112486-09-6 | C₁₉H₁₆ | >94.0% (GC) | White to light yellow powder/crystal | TCI, Fisher Scientific[5][6][7] |
| 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | 1198396-46-1 | C₁₉H₁₅Br | 98% | White to light-yellow solid | Sigma-Aldrich, BLD Pharmatech |
| 7,7-Dimethyl-7H-benzo[c]fluoren-5-ol | 154523-35-0 | C₁₉H₁₆O | N/A | N/A | BLD Pharmatech[8] |
Applications in Research and Development
The unique properties of this compound derivatives have led to their exploration in two distinct, high-impact fields: materials science and medicinal chemistry.
Materials Science: The Next Generation of Organic Electronics
The benzo[c]fluorene core is a privileged building block for organic semiconductors used in advanced electronic applications such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2]
In OLED technology, these derivatives are particularly impactful. Their structural features allow for the design of high-performance host materials and charge transport layers.[2] The high thermal stability ensures device longevity, while the tunable electronic properties allow for the optimization of energy levels to facilitate efficient charge injection and transport, leading to high device efficiency.[2] The brominated intermediate, 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, is crucial for synthesizing the conjugated polymers and oligomers that form the active layers of these devices.[2]
Caption: Simplified structure of an OLED incorporating Benzo[c]fluorene derivatives.
Medicinal Chemistry: From Carcinogen to Anticancer Agent
While the parent benzo[c]fluorene is a known mutagen,[1] medicinal chemists have successfully modified the scaffold to create derivatives with potent and selective biological activity. This highlights a common paradigm in drug discovery where a toxicophore can be engineered to derive therapeutic benefit.
Recent research has uncovered a 5H-benzo[c]fluorene derivative that exhibits significant antiproliferative activity against cancer cell lines.[9] The mechanism of action was identified as microtubule destabilization. Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis). Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce programmed cell death (apoptosis), a clinically validated strategy for cancer treatment.
Caption: Mechanism of action for an anticancer Benzo[c]fluorene derivative.
This discovery, along with the known potent bioactivity of other benzofluorene-containing natural products like lomaiviticins and kinamycins, underscores the potential of this scaffold in oncology drug development.[9]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the core this compound structure, adapted from the optimized conditions reported in the literature.[3] This serves as a self-validating system, where successful synthesis at each step is confirmed by the expected yield and appropriate analytical characterization.
Step 1: Synthesis of 2-(1-Naphthalenyl)benzaldehyde
-
Reagents & Setup: To a reaction flask, add 1-bromonaphthalene (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and the catalyst Pd(dppf)Cl₂ (3.0 mol%).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water, and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 40°C and stir for 2 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workup & Purification: After cooling, perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Validation: Expected Yield: ~96.8% . Confirm structure using ¹H NMR and MS.
Step 2: Synthesis of 7-Methyl-7H-benzo[c]fluorene
-
Reagents & Setup: To a reaction flask, add 2-(1-naphthalenyl)benzaldehyde (1.0 eq) and the catalyst Amberlyst 15 ion-exchange resin (0.6% by weight).
-
Solvent: Add a high-boiling point solvent such as toluene.
-
Reaction: Heat the reaction mixture to 110°C and stir for 4 hours.
-
Workup & Purification: Cool the reaction mixture and filter to remove the Amberlyst 15 catalyst. Wash the catalyst with the solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Validation: Expected Yield: ~95.4% . Confirm structure using ¹H NMR and MS.
Step 3: Synthesis of this compound
-
Reagents & Setup: To a solution of 7-methyl-7H-benzo[c]fluorene (1.0 eq) in a suitable solvent (e.g., THF), add a strong base (e.g., NaH) at 0°C to deprotonate the C7 position.
-
Methylation: Add methyl 4-methylbenzenesulfinate (2.5 eq).
-
Reaction: Allow the reaction to warm to 40°C and stir until completion (monitor by TLC).
-
Workup & Purification: Quench the reaction carefully with water. Perform a standard aqueous workup and extract with an organic solvent. Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.
-
Validation: Expected Yield: ~91.0% . Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and ESI-MS.
Conclusion and Future Outlook
The this compound scaffold represents a remarkable class of compounds. The strategic dimethyl substitution transforms the parent PAH into a stable, soluble, and highly versatile building block. Its derivatives have demonstrated significant promise in materials science, enabling the development of high-performance organic electronic devices. Concurrently, the scaffold is proving to be a fruitful starting point for the design of novel therapeutic agents in medicinal chemistry.
Future research will likely focus on expanding the library of derivatives through innovative synthetic methods, fine-tuning their electronic and photophysical properties for even more efficient devices, and exploring their potential against a wider range of biological targets. The continued investigation of these compounds promises to yield exciting advancements in both technology and medicine.
References
- Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene | Semantic Scholar. (URL: )
- Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- This compound - TCI Chemicals. (URL: )
- 154523-35-0|7,7-Dimethyl-7H-benzo[c]fluoren-5-ol - BLDpharm. (URL: )
- 9-Bromo-5-methoxy-7,7-dimethyl-7H-benzo[c]fluorene. (URL: )
- Synthesis of New Spiro[benzo[c]fluorene-7,9'-fluorene] Dimers and Their Optical Properties. (URL: )
- Benzo(c)fluorene | Sigma-Aldrich. (URL: )
- This compound 112486-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
- 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene - Sigma-Aldrich. (URL: )
- 7, 7-Dimethyl-7H-benzo[c]fluorene, min 98%, 1 gram. (URL: )
- Benzo(c)fluorene - Wikipedia. (URL: )
- 5H-benzo[c]fluorene derivative exhibits antiproliferative activity via microtubule destabilization | Request PDF - ResearchG
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- 5. This compound | 112486-09-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound | 112486-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 7,7-Dimethyl-7H-benzo[c]fluorene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dimethyl-7H-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) featuring a fluorene backbone fused with a benzene ring, and gem-dimethyl substitution at the C7 position. This structural modification enhances the solubility and stability of the parent benzo[c]fluorene scaffold, a known component of coal tar and cigarette smoke. While the parent compound is noted for its mutagenic activity, derivatives of this compound are gaining prominence in materials science, particularly in the development of organic electronics.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a detailed discussion on the significance of its crystalline structure. Although a definitive single-crystal X-ray diffraction study for the titular compound is not publicly available as of this writing, this document outlines the established methodologies for such a determination and discusses the anticipated structural features and their implications for material design.
Introduction and Significance
Benzo[c]fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have attracted significant scientific interest due to their unique electronic properties and rigid, planar structures. The parent compound, 7H-benzo[c]fluorene, is a known mutagen and is classified as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans. The introduction of gem-dimethyl groups at the C7 position to form this compound is a key synthetic modification. This substitution not only enhances the solubility of the molecule in common organic solvents but also improves its stability, making it a more versatile building block for the synthesis of advanced functional materials.[1]
Derivatives of this compound, such as its brominated analogues, are being actively investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] In these applications, the molecular packing in the solid state is of paramount importance as it directly influences charge transport and photophysical properties. Therefore, a thorough understanding of the crystal structure of the core this compound molecule is crucial for the rational design of next-generation organic electronic materials.
Synthesis and Crystallization
General Synthesis Approach
While specific synthetic procedures for this compound are not detailed in the readily available literature, the synthesis of related hydroxy-7H-benzo[c]fluoren-7-ones has been described. These syntheses often involve multi-step sequences starting from readily available precursors like dimethoxynaphthaldehydes and utilize methodologies such as the use of oxazolines as activating groups for aromatic nucleophilic substitution. A plausible synthetic route to this compound could involve the construction of the benzo[c]fluorenone core followed by a Grignard reaction with methylmagnesium bromide to introduce the two methyl groups, and subsequent reduction to yield the final hydrocarbon.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The crystalline nature of this compound, described as a white to light yellow powder or crystal, suggests that single crystal growth is feasible. A general protocol for growing single crystals of this compound from solution would be as follows:
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Based on solubility data, toluene is a suitable solvent for this compound. Other aromatic solvents such as xylenes or chlorinated solvents like dichloromethane could also be screened.
-
Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of this compound in the chosen solvent at room temperature. Gently warm the solution to ensure complete dissolution.
-
Inducing Supersaturation: Allow the solution to cool slowly to room temperature. If no precipitate forms, the solution is not yet saturated. Add more solute in small portions, with gentle warming, until a small amount of undissolved solid remains after cooling.
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vessel with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment.
-
Crystal Harvesting: Monitor the vessel over several days to weeks. Once crystals of suitable size and quality have formed, carefully harvest them using a spatula or forceps and allow them to air dry.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆ | |
| Molecular Weight | 244.34 g/mol | |
| CAS Number | 112486-09-6 | |
| Appearance | White to Light yellow to Light orange powder to crystal | |
| Melting Point | 83.0 to 87.0 °C | |
| Purity (GC) | >94.0% | |
| Solubility | Soluble in Toluene |
Crystal Structure Determination: A Methodological Overview
Although the specific crystal structure of this compound is not publicly documented, this section outlines the standard experimental workflow for its determination using single-crystal X-ray diffraction.
Figure 1: A generalized workflow for the determination of a small molecule crystal structure, from synthesis to final structural analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and their thermal displacement parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction data.
-
Validation: The final crystal structure is validated using software tools to check for geometric and crystallographic consistency. The results are typically reported in a Crystallographic Information File (CIF).
Anticipated Molecular and Crystal Structure
Molecular Geometry
The core of this compound is expected to be largely planar due to the extensive sp² hybridization of the carbon atoms in the fused aromatic rings. The two methyl groups at the C7 position will extend out of this plane. The presence of these bulky methyl groups is likely to introduce some strain and potentially cause a slight puckering of the five-membered ring.
Intermolecular Interactions and Crystal Packing
In the solid state, the crystal structure of this compound is expected to be dominated by van der Waals forces, specifically π-π stacking interactions between the planar aromatic moieties of adjacent molecules. The nature and extent of this π-π stacking are critical for charge transport in organic semiconductor applications. The dimethyl groups will likely play a significant role in dictating the packing motif, potentially preventing a perfectly co-facial π-stacking arrangement and leading to a herringbone or other slipped-stacking arrangement. The interplay between π-π stacking and steric hindrance from the methyl groups will ultimately determine the bulk electronic properties of the material.
Figure 2: A conceptual diagram illustrating potential intermolecular packing motifs in the crystal structure of this compound, influenced by a balance of π-π stacking and steric effects.
Applications and Future Outlook
The enhanced solubility and stability of this compound make it a valuable building block for the synthesis of more complex organic materials. Its derivatives are particularly promising for applications in organic electronics. For instance, the introduction of bromine atoms at specific positions on the aromatic core provides a reactive handle for cross-coupling reactions, enabling the synthesis of conjugated polymers and oligomers with tailored electronic band gaps and charge mobilities for use in OLEDs and OPVs.[1]
The development of blue fluorescent materials for OLEDs is an area of active research, and benzo[c]fluorene derivatives have shown potential in this regard. The rigid and planar nature of the core can lead to high quantum efficiencies, while chemical modifications can be used to tune the emission color.
Conclusion
This compound is a chemically significant derivative of the polycyclic aromatic hydrocarbon benzo[c]fluorene. Its gem-dimethyl substitution pattern imparts favorable physicochemical properties, making it a valuable intermediate in the synthesis of functional organic materials. While a definitive crystal structure remains to be reported in the public domain, an understanding of its likely molecular geometry and intermolecular packing forces is crucial for the rational design of new materials for applications in organic electronics. This guide has provided a comprehensive overview of the current knowledge of this compound and has outlined the standard methodologies that would be employed to fully characterize its three-dimensional structure. Future work in this area should focus on obtaining high-quality single crystals and performing a detailed X-ray crystallographic analysis to elucidate the precise solid-state packing of this important molecular scaffold.
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Introduction: The Significance of 7,7-Dimethyl-7H-benzo[c]fluorene
An In-Depth Technical Guide to the Frontier Molecular Orbitals of 7,7-Dimethyl-7H-benzo[c]fluorene
This guide provides a comprehensive technical overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound. Intended for researchers, chemists, and materials scientists, this document delves into the theoretical underpinnings, experimental and computational determination methodologies, and the profound implications of these electronic properties for applications in organic electronics. While direct, experimentally verified values for this specific molecule are not prevalently published, this guide establishes a robust framework for their determination and interpretation based on the analysis of its core structure and the influence of its substituents.
This compound is a polycyclic aromatic hydrocarbon (PAH) belonging to the fluorene family. The benzo[c]fluorene core provides a rigid, planar, and highly conjugated π-system, which is a foundational characteristic for organic semiconductor materials. The addition of two methyl groups at the C7 position is a key structural modification that enhances the molecule's solubility and stability without significantly disrupting the electronic properties of the core.[1] These attributes make this compound and its derivatives highly promising candidates for advanced electronic applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Used as host materials or in charge transport layers.
-
Organic Photovoltaics (OPVs): For their potential in light absorption and charge carrier transport.[1]
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in flexible electronics.
The performance of this molecule in any of these applications is fundamentally governed by its frontier molecular orbitals—the HOMO and LUMO.
Core Concepts: Understanding HOMO and LUMO
The HOMO and LUMO are the orbitals at the frontier of electron occupation. Their energy levels and the gap between them dictate the electronic and optical properties of a molecule.
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate an electron and corresponds to its ionization potential. A higher HOMO energy level indicates a greater ease of oxidation.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. The LUMO energy level relates to the molecule's ability to accept an electron, corresponding to its electron affinity. A lower LUMO energy level signifies a greater ease of reduction.
-
HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO is the energy gap. This gap is a critical parameter that determines the molecule's kinetic stability, chemical reactivity, and its optical and electronic properties.[2] A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.
In the context of organic electronics, these parameters determine charge injection barriers, charge transport characteristics, and the open-circuit voltage in solar cells.
Methodologies for Determining HOMO and LUMO Energy Levels
To ensure scientific integrity, a combination of experimental and computational methods is employed to determine and validate the HOMO and LUMO energy levels.
Experimental Determination: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that provides empirical data on the oxidation and reduction potentials of a molecule. These potentials are then used to calculate the HOMO and LUMO energy levels.[3][4]
Protocol for Cyclic Voltammetry:
-
Sample Preparation: Dissolve a small, precise amount of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Utilize a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Internal Reference: Add a standard reference compound, typically ferrocene/ferrocenium (Fc/Fc+), for internal calibration. The Fc/Fc+ redox couple has a well-defined energy level of -4.8 eV relative to the vacuum level.
-
Measurement: Scan the potential to measure the onset of the first oxidation peak (Eox) and the first reduction peak (Ered).
-
Calculation: The energy levels are calculated using the following empirical formulas[5]:
-
EHOMO (eV) = -e [Eox(onset) vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -e [Ered(onset) vs Fc/Fc+ + 4.8]
-
The workflow for this experimental determination is illustrated below.
Caption: Experimental workflow for HOMO/LUMO determination using Cyclic Voltammetry.
Computational Determination: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to calculate the electronic structure and properties of molecules.[6] This method is invaluable for predicting HOMO/LUMO energies, corroborating experimental data, and understanding the spatial distribution of these orbitals.
Protocol for DFT Calculation:
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.
-
Method and Basis Set Selection: A functional and basis set are chosen. A common and reliable combination for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set.[6]
-
Energy Calculation: A single-point energy calculation is performed on the optimized geometry to determine the energies of all molecular orbitals.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO gap is the direct difference between these two values.
The diagram below outlines the computational workflow.
Caption: Computational workflow for HOMO/LUMO determination using DFT.
Analysis of this compound
While specific published data for the title compound is scarce, we can infer its electronic properties by analyzing its constituent parts: the benzo[c]fluorene core and the dimethyl substituents.
| Property | Description | Expected Value Range |
| HOMO | The energy of the Highest Occupied Molecular Orbital. Influenced by the extended π-system of the core. | -5.0 to -6.0 eV |
| LUMO | The energy of the Lowest Unoccupied Molecular Orbital. Also determined by the π-system. | -2.0 to -3.0 eV |
| Eg (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO. Determines optical and electronic properties. | 2.5 to 3.5 eV |
Note: These values are estimations based on typical values for fluorene-based organic semiconductors and should be confirmed by direct measurement.
Influence of Structural Features:
-
Benzo[c]fluorene Core: The extended π-conjugation of the fused aromatic rings is the primary determinant of the HOMO and LUMO energy levels. Compared to a smaller aromatic system like fluorene, the additional fused benzene ring in benzo[c]fluorene is expected to raise the HOMO level and lower the LUMO level, resulting in a smaller HOMO-LUMO gap.
-
7,7-Dimethyl Substitution: The two methyl groups at the C7 position are alkyl groups, which are weak electron-donating groups through an inductive effect. This electron-donating nature is expected to slightly raise the energy of the HOMO level compared to the unsubstituted parent compound. The effect on the LUMO is generally less pronounced. The primary role of these groups, however, is to improve the material's processability by increasing solubility and to create a more stable, well-defined molecular structure.[1]
Conclusion and Future Directions
This compound stands as a molecule of significant interest for the field of organic electronics. Its electronic properties, dictated by the HOMO and LUMO energy levels, make it a versatile building block for a range of devices. This guide has outlined the standard, validated methodologies for determining these critical parameters. While estimations can be made based on its chemical structure, precise characterization via cyclic voltammetry and DFT calculations is imperative for its successful integration into novel electronic applications. Future research should focus on the experimental determination of these values and the synthesis of novel derivatives to further tune the electronic properties for targeted applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics.
- PMC, NIH. Benzo‐Extended Cyclohepta[def]fluorene Derivatives with Very Low‐Lying Triplet States.
- ResearchGate. Relative energies of important molecular orbitals in compounds 1-7.
- RSC Publishing. Materials Chemistry C.
- ResearchGate. HOMO levels measured by cyclic voltammetry and LUMO levels as deduced....
- ResearchGate. HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile.
- Semantic Scholar. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds.
- ResearchGate. HOMO/LUMO energy levels and band gaps determined from electrochemical measurements.
- ResearchGate. HOMO-LUMO energy levels for oligomers 7–9 as calculated by cyclic....
- ResearchGate. Does anyone know how to calculate HOMO and LUMO using cyclic voltammetry?.
- AIMS Press. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
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An In-depth Technical Guide to the Genotoxicity and Carcinogenic Potential of Benzofluorene Isomers
Abstract
Benzofluorenes, a class of polycyclic aromatic hydrocarbons (PAHs), are prevalent environmental contaminants stemming from the incomplete combustion of organic materials. As components of coal tar, diesel exhaust, and cigarette smoke, human exposure is widespread. This technical guide provides an in-depth analysis of the genotoxic and carcinogenic potential of three key isomers: benzo[a]fluorene (B[a]F), benzo[b]fluorene (B[b]F), and benzo[c]fluorene (B[c]F). We will explore the structural nuances that dictate their metabolic activation, the formation of DNA adducts, and the resultant mutagenic and carcinogenic outcomes. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the assessment of chemical carcinogenesis.
Introduction: The Benzofluorene Isomers - A Tale of Three Structures
The benzofluorene isomers, while structurally similar, exhibit markedly different biological activities. Their shared four-ring aromatic system belies the critical impact of the fluorene moiety's position on their metabolic fate and toxicological profile. Understanding these differences is paramount for accurate risk assessment.
-
Benzo[a]fluorene (11H-benzo[a]fluorene): Characterized by a linear fusion of the benzene ring.
-
Benzo[b]fluorene (11H-benzo[b]fluorene): Possesses a more angular fusion.
-
Benzo[c]fluorene (7H-benzo[c]fluorene): Exhibits a distinct angular fusion, creating a pseudo-bay region that significantly influences its carcinogenicity.
While the International Agency for Research on Cancer (IARC) has classified benzo[a]fluorene and benzo[b]fluorene as Group 3 carcinogens ("not classifiable as to its carcinogenicity to humans") based on older data, emerging evidence, particularly for benzo[c]fluorene, necessitates a more detailed examination of this chemical class.[1][2][3][4] Benzo[c]fluorene, in particular, has been identified as a potent systemic lung carcinogen in animal models.[5][6]
The Critical Pathway: Metabolic Activation to Genotoxic Intermediates
Like most PAHs, benzofluorenes are procarcinogens, requiring metabolic activation to exert their genotoxic effects. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which introduce oxygen atoms into the aromatic structure, leading to the formation of reactive epoxides.
The generally accepted mechanism for PAH carcinogenesis involves the formation of diol epoxides.[7][8][9][10][11][12][13] The specific CYP isozymes involved can vary between isomers and tissues, influencing the balance between detoxification and activation pathways. While direct studies on benzofluorenes are limited, the well-characterized metabolism of benzo[a]pyrene (B[a]P) provides a strong model. Key enzymes in PAH activation include CYP1A1 and CYP1B1.[8][9][13]
The metabolic activation of benzo[c]fluorene is thought to proceed through the formation of a pseudo-bay region diol epoxide, the trans-3,4-dihydrodiol-1,2-epoxide. This reactive intermediate is a potent alkylating agent capable of forming covalent bonds with DNA.[6] For benzo[a]fluorene and benzo[b]fluorene, the pathways to reactive metabolites are less clearly defined in the literature, which may contribute to their lower observed genotoxicity.
The Molecular Signature of Damage: DNA Adduct Formation
The ultimate carcinogenic metabolites of benzofluorenes, the diol epoxides, react with the nucleophilic sites on DNA bases, primarily guanine and adenine, to form bulky covalent adducts.[14][15] These adducts distort the DNA helix, interfering with replication and transcription, and if not repaired, can lead to mutations that initiate the carcinogenic process.
Studies have shown that benzo[c]fluorene is a significant DNA adductor in the lungs of mice treated with coal tar.[5] The level of DNA adducts formed by benzo[c]fluorene in mouse lung is considerably higher than that of benzo[a]pyrene when administered orally.[5] The primary adducts are derived from the trans-3,4-dihydrodiol of B[c]F.[6] In vitro studies using human cell lines (MCF7 breast cancer, HepG2 hepatoma, and Caco-2 colon adenocarcinoma) have demonstrated that human cells are also capable of metabolically activating B[c]F to form DNA adducts, with some adducts being identical to those observed in mice.[6]
For benzo[a]fluorene and benzo[b]fluorene, the extent of DNA adduct formation appears to be significantly lower, which correlates with their weaker carcinogenic potential.[16]
Assessing Genotoxicity: A Multi-tiered Approach
A battery of in vitro and in vivo assays is employed to characterize the genotoxic potential of chemical compounds.
In Vitro Mutagenicity: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used screening tool for identifying chemical mutagens.[17][18] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
For PAHs like benzofluorenes, the test is typically performed with and without a metabolic activation system (S9 fraction from rat liver) to account for the need for bioactivation.[17] Benzo[c]fluorene has been shown to be mutagenic in the Ames test, particularly in the TA98 strain in the presence of an S9 fraction, indicating that its metabolites cause frameshift mutations.[6] Data for benzo[a]fluorene and benzo[b]fluorene in the Ames test have been reported as inconclusive or conflicting in older literature.[1][2][3]
In Vivo Genotoxicity: The Micronucleus Assay
The in vivo micronucleus assay is a key test for assessing chromosomal damage in mammals.[7][19][20][21][22] It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells in a treated animal indicates that the test substance is clastogenic (causes chromosome breaks) or aneugenic (interferes with the mitotic apparatus). Recent studies have shown that benzo[b]fluoranthene, a related PAH, induces a robust dose-dependent increase in micronucleus frequency in the peripheral blood of mice.[19][23][24][25] Similar in vivo studies on the clastogenic potential of benzofluorene isomers are warranted.
Evidence of Carcinogenicity: Animal Bioassays
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.
Comparative Carcinogenicity of Benzofluorene Isomers
As previously mentioned, the carcinogenic potential of the benzofluorene isomers varies significantly.
-
Benzo[c]fluorene: Studies in A/J mice have demonstrated that B[c]F is a potent systemic lung carcinogen, particularly when administered orally in the diet.[5] In one study, mice fed a diet containing 397 µmol/kg of B[c]F had a 100% lung tumor incidence with an average of 46 tumors per mouse.[5] In contrast, mice fed the same concentration of benzo[a]pyrene had a 77% tumor incidence with an average of only 1.4 tumors per mouse.[5] Intraperitoneal injection of B[c]F also induced a high incidence of lung tumors (92% with 4.0 tumors per mouse).[5]
-
Benzo[a]fluorene and Benzo[b]fluorene: Older studies cited by IARC found no evidence of carcinogenicity for B[a]F and B[b]F in mouse skin painting and initiation-promotion assays.[1][2][3] A study involving subcutaneous administration of B[a]F in mice also did not result in injection-site tumors.[16] The lack of significant carcinogenic activity in these earlier studies is consistent with their lower mutagenicity and DNA adduct-forming potential compared to B[c]F.
| Isomer | IARC Classification | Primary Target Organ(s) | Key Animal Study Findings |
| Benzo[a]fluorene | Group 3 | Not clearly established | Negative results in mouse skin painting and initiation-promotion assays.[3] No injection-site tumors after subcutaneous administration in mice.[16] |
| Benzo[b]fluorene | Group 3 | Not clearly established | Did not show initiating activity in a mouse-skin initiation-promotion assay.[2] |
| Benzo[c]fluorene | Group 3 | Lung | Potent systemic lung carcinogen in mice, especially via oral route.[5] Higher lung tumor incidence and multiplicity than benzo[a]pyrene at the same dose.[5] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol provides a general framework for conducting the Ames test. Specific concentrations and incubation times should be optimized for the test substance.
Objective: To assess the mutagenic potential of benzofluorene isomers by measuring their ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Oxoid Nutrient Broth No. 2
-
Minimal glucose agar plates
-
Top agar (containing trace amounts of histidine and biotin)
-
Test compound (benzofluorene isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98/TA100 with S9)
-
Negative control (solvent)
-
S9 fraction from Aroclor 1254-induced rat liver and S9 mix cofactors (NADP, G6P)
Procedure:
-
Bacterial Culture: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Metabolic Activation: Prepare the S9 mix according to standard protocols immediately before use and keep on ice.
-
Plate Incorporation Assay: a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C). b. Add 0.1 mL of the overnight bacterial culture. c. Add 0.1 mL of the test compound at the desired concentration. d. For assays requiring metabolic activation, add 0.5 mL of the S9 mix. For assays without activation, add 0.5 mL of phosphate buffer. e. Vortex the tube gently and pour the contents onto a minimal glucose agar plate, ensuring even distribution.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
³²P-Postlabeling Assay for DNA Adducts
This ultrasensitive method is used to detect and quantify bulky DNA adducts without prior knowledge of their chemical structure.
Objective: To measure the levels of DNA adducts in tissues from animals exposed to benzofluorene isomers.
Materials:
-
DNA isolation kit
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1 (for adduct enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC tanks and solvent systems
-
Phosphorimager and analysis software
Procedure:
-
DNA Isolation: Isolate high-purity DNA from the target tissue (e.g., lung, liver) of treated and control animals.
-
DNA Digestion: Digest 5-10 µg of DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Treat the DNA digest with nuclease P1, which dephosphorylates the normal nucleotides to deoxynucleosides, but does not act on the bulky adducts. This enriches the adducted nucleotides in the sample.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This step results in 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates.
-
TLC Separation: Separate the ³²P-labeled adducts by multidirectional chromatography on PEI-cellulose TLC plates using a series of salt solutions of increasing polarity.
-
Detection and Quantification: Visualize the separated adducts using a phosphorimager. Quantify the level of radioactivity in the adduct spots and in a sample of the total nucleotides to calculate the relative adduct level (RAL), typically expressed as adducts per 10⁸ or 10⁹ nucleotides.
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- 17. Effect of aminofluorene and (acetylamino)fluorene adducts on the DNA replication mediated by Escherichia coli polymerases I (Klenow fragment) and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 22. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 23. Dose-Related Mutagenic and Clastogenic Effects of Benzo[ b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. biorxiv.org [biorxiv.org]
The Luminous Core: A Technical Guide to the Photophysical Properties of 7,7-Dimethyl-7H-benzo[c]fluorene and its Derivatives
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The benzo[c]fluorene scaffold, a unique polycyclic aromatic hydrocarbon (PAH), represents a pivotal structural motif in the design of advanced organic materials. The introduction of a dimethyl group at the C7 position to form 7,7-Dimethyl-7H-benzo[c]fluorene enhances both solubility and stability, making it a versatile building block for applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and field-effect transistors (OFETs). This in-depth technical guide provides a comprehensive overview of the photophysical properties of this core compound and its derivatives. We will explore the synthesis, spectroscopic characterization, and the fundamental principles governing the absorption and emission of light by these molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel photoactive materials.
Introduction: The Significance of the Benzo[c]fluorene Core
The rigid, planar structure of the fluorene moiety, when fused with an additional benzene ring to form benzo[c]fluorene, gives rise to a conjugated system with unique electronic and optical properties. This core structure is a component of coal tar and cigarette smoke and is noted for its mutagenic activity, primarily attributed to the formation of reactive metabolites that can form DNA adducts.[1] However, it is precisely this electronic nature that makes it a compelling candidate for applications in organic electronics.
The strategic addition of dimethyl groups at the C7 position serves a dual purpose. Firstly, it disrupts intermolecular packing, which can enhance solubility in common organic solvents, a crucial factor for solution-based processing of organic electronic devices. Secondly, it improves the thermal and morphological stability of thin films, leading to longer device lifetimes.[2]
This guide will focus on the intrinsic photophysical properties of the this compound core and how these properties are modulated by the introduction of various substituents. Understanding these structure-property relationships is paramount for the rational design of new materials with tailored optical and electronic characteristics.
Synthesis and Characterization of the this compound Scaffold
The synthesis of this compound can be achieved through a multi-step process, often as an intermediate in the preparation of more complex derivatives. A common synthetic route involves the optimization of several key reactions.[3]
Optimized Synthetic Pathway
An established method for the synthesis of this compound proceeds through the following key intermediates: 2-(1-naphthalenyl)benzaldehyde and 7-methyl-7H-benzo[c]fluorene.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Synthesis of 2-(1-naphthalenyl)benzaldehyde:
-
In a reaction vessel, combine 1-bromonaphthalene and a suitable boronic acid derivative.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂, at a concentration of 3.0 mol%.
-
Conduct the reaction at 40°C for 2 hours to achieve a high yield (e.g., 96.8%).
-
-
Synthesis of 7-methyl-7H-benzo[c]fluorene:
-
The previously synthesized 2-(1-naphthalenyl)benzaldehyde is cyclized in the presence of an acidic catalyst.
-
Amberlyst 15 ion-exchange resin (0.6% by weight) is an effective catalyst for this step.
-
The reaction is carried out at 110°C for 4 hours, yielding the product in high purity (e.g., 95.4%).
-
-
Synthesis of this compound:
-
The methylation of 7-methyl-7H-benzo[c]fluorene is achieved using a methylating agent.
-
A suitable reagent is methyl 4-methylbenzenesulfinate, used in a molar ratio of 2.5:1 with respect to the starting material.
-
The reaction is performed at 40°C to afford the final product, this compound, in a high yield (e.g., 91.0%).
-
Structural Characterization
The successful synthesis and purity of this compound and its derivatives are confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The characteristic chemical shifts and coupling constants of the aromatic protons and carbons, as well as the singlet peak corresponding to the two methyl groups, provide unambiguous structural confirmation.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized compound, confirming its elemental composition.[3]
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
Core Photophysical Properties
UV-Vis Absorption and Fluorescence Emission
The UV-Vis absorption spectrum of fluorene-based polymers typically exhibits well-defined bands in the UV-visible region, corresponding to π-π* electronic transitions within the conjugated system.[4] For many fluorene copolymers, these absorption bands are often of a "camel-back" shape with high molar absorptivities.[4] The position of the absorption maximum (λ_abs) is sensitive to the extent of conjugation and the nature of any substituents on the aromatic core.
Upon excitation with light of an appropriate wavelength, these molecules can relax to the ground state via the emission of a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is an important parameter in the design of materials for applications such as fluorescent probes and OLEDs.
The spectral properties of fluorene-based polymers are known to be influenced by their backbone structure and any functional groups attached. For instance, spiro-functionalization at the C-9 position of the fluorene unit has been shown to improve the emission spectral quality, resulting in narrower spectra.[5]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for applications requiring bright fluorescence, such as in OLEDs and bio-imaging. The quantum yield can be determined using various methods, including relative measurements against a known standard.[6]
The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by its molecular environment. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes.[7]
The relationship between the fluorescence quantum yield and lifetime is given by the radiative (k_r) and non-radiative (k_nr) decay rates:
Φ_F = k_r / (k_r + k_nr)
τ_F = 1 / (k_r + k_nr)
Where k_r is the rate of radiative decay (fluorescence) and k_nr is the sum of the rates of all non-radiative decay pathways (e.g., internal conversion, intersystem crossing).
For many fluorene derivatives, high photoluminescence quantum yields have been reported, making them attractive for light-emitting applications.[7]
Expected Photophysical Data
While specific experimental data for this compound is not available in the cited literature, we can present a table of typical photophysical properties for related fluorene derivatives to provide a comparative context.
| Compound Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) | Reference |
| Fluorene-based Polymers | 420-450 | 450-550 | High in solution and solid state | - | [5] |
| Fluorescein Derivatives | ~490 | ~515 | 0.75 - 0.85 | ~4.1 | [8] |
| Benzothiazole-difluoroborates | 340-370 | 410-490 | 0.00 - 0.98 | - | [9] |
Note: This table presents a range of values for different classes of fluorene-related compounds and is for illustrative purposes only. The actual values for this compound may vary.
Experimental Methodologies for Photophysical Characterization
The accurate determination of the photophysical properties of this compound compounds relies on a set of well-established spectroscopic techniques.
Experimental Protocol: Photophysical Characterization
-
Sample Preparation:
-
Dissolve the compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or toluene) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M.
-
Ensure the cuvettes used for measurements are clean and free of any fluorescent impurities.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λ_abs) and the molar absorption coefficient (ε) should be determined.
-
-
Steady-State Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) should be determined.
-
-
Fluorescence Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission profile similar to the sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (TCSPC):
-
Use a TCSPC instrument with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode).
-
Excite the sample at a wavelength close to its λ_abs.
-
Collect the fluorescence decay profile.
-
Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime (τ_F).
-
The following diagram illustrates the workflow for the photophysical characterization of a fluorescent compound.
Caption: A typical workflow for the photophysical characterization of a fluorescent compound.
Structure-Property Relationships and Applications
The versatility of the this compound core lies in the ability to tune its photophysical properties through chemical modification. The introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic scaffold can significantly alter the absorption and emission wavelengths, as well as the quantum yield.
For example, the introduction of a bromine atom at the 9-position of the this compound core provides a reactive handle for further functionalization, allowing for the synthesis of conjugated oligomers and polymers with specific electronic bandgaps and charge mobilities.[2] These materials are invaluable as host materials and charge transport layers in OLED devices.[2]
The ability to tailor the electronic and optical properties of benzo[c]fluorene derivatives makes them promising candidates for a wide range of applications in organic electronics, including:
-
Organic Light-Emitting Diodes (OLEDs): As emissive materials, host materials, or charge transport layers.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in transistors for flexible electronics and sensors.
Conclusion
The this compound scaffold is a fundamentally important building block in the field of organic electronics. Its robust structure, coupled with the solubilizing and stabilizing effects of the dimethyl substitution, provides a versatile platform for the design of novel photoactive materials. While a detailed photophysical characterization of the parent compound is not extensively reported in the literature, the well-established properties of its derivatives highlight the immense potential of this molecular framework. A thorough understanding of the synthesis, characterization, and photophysical principles outlined in this guide will empower researchers to rationally design and develop the next generation of high-performance organic electronic devices.
References
Sources
- 1. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | 1198396-46-1 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.210.105.67 [20.210.105.67]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7,7-Dimethyl-7H-benzo[c]fluorene in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Role of Benzo[c]fluorene Derivatives in Next-Generation OLEDs
The field of organic electronics continues to be driven by the pursuit of novel materials that offer enhanced efficiency, stability, and color purity for Organic Light-Emitting Diodes (OLEDs). Among the vast landscape of organic semiconductors, benzo[c]fluorene derivatives have emerged as a promising class of materials, particularly for their application as host materials in the emissive layer of OLEDs. Their rigid and planar molecular structure, combined with excellent thermal stability and tunable electronic properties, makes them ideal candidates for facilitating efficient energy transfer to guest emitter molecules.[1]
This document provides a comprehensive technical guide on the application of a key member of this family, 7,7-Dimethyl-7H-benzo[c]fluorene, in the fabrication and characterization of high-performance OLEDs. The dimethyl substitution at the 7-position is a critical design feature, enhancing both the solubility of the molecule for device fabrication and its morphological stability in the solid state, which is crucial for achieving long operational lifetimes in OLED devices.[1] These application notes are intended for researchers and scientists in the fields of materials science, organic chemistry, and device engineering, as well as professionals involved in the development of next-generation display and lighting technologies.
Physicochemical Properties and Mechanistic Insights
A deep understanding of the photophysical and electrochemical properties of this compound is paramount to its effective implementation in OLEDs. These properties dictate the material's suitability as a host and its interaction with other layers within the device stack.
Molecular Structure and its Implications
The core structure of this compound is a polycyclic aromatic hydrocarbon, which provides a rigid and planar backbone. This rigidity minimizes non-radiative decay pathways for excitons, contributing to a high photoluminescence quantum yield. The dimethyl groups sterically hinder close packing of the molecules in the solid state, which can suppress aggregation-induced quenching and improve the morphological stability of the thin film.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Energy Levels and their Role in Device Performance
The performance of this compound as a host material is critically dependent on the alignment of its frontier molecular orbitals (HOMO and LUMO) and its triplet energy level (ET) with respect to the other materials in the OLED stack.
| Property | Value (eV) | Significance in OLEDs |
| HOMO Level | ~ -5.8 eV | Determines the energy barrier for hole injection from the hole transport layer (HTL). A well-matched HOMO level minimizes the driving voltage. |
| LUMO Level | ~ -2.5 eV | Influences the energy barrier for electron injection from the electron transport layer (ETL). Proper alignment is crucial for balanced charge injection. |
| Singlet Energy (ES) | ~ 3.5 eV | Dictates the color of the emitted light if used as an emitter. As a host, it should be higher than the guest's singlet energy for efficient Förster resonance energy transfer (FRET). |
| Triplet Energy (ET) | ~ 2.8 eV | This is a critical parameter for phosphorescent OLEDs (PhOLEDs). The host's triplet energy must be higher than that of the phosphorescent guest to prevent back energy transfer and ensure efficient harvesting of triplet excitons. |
Note: The energy levels provided are approximate values for the benzo[c]fluorene core and can be influenced by substitution and the specific measurement technique.
Diagram: OLED Energy Level Alignment
Sources
Application Notes and Protocols for the Fabrication of 7,7-Dimethyl-7H-benzo[c]fluorene-Based Organic Field-Effect Transistors (OFETs)
Introduction: The Promise of 7,7-Dimethyl-7H-benzo[c]fluorene in Organic Electronics
The field of organic electronics is rapidly advancing, driven by the potential for low-cost, flexible, and large-area devices.[1] At the heart of this technological revolution are organic semiconductor materials, with fluorene derivatives gaining significant attention for their high photoluminescence quantum yields, robust charge transport characteristics, and excellent thermal stability.[2] Among these, this compound stands out as a promising candidate for high-performance Organic Field-Effect Transistors (OFETs). Its fused aromatic ring system provides a rigid and planar structure conducive to efficient charge transport, while the dimethyl substitution enhances solubility and stability.[3] This document provides a comprehensive guide to the fabrication and characterization of OFETs utilizing this compound as the active semiconductor layer.
An OFET is a type of field-effect transistor that uses an organic semiconductor to control the flow of current.[4] The basic device consists of a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor layer.[4][5] By applying a voltage to the gate, an electric field is generated that modulates the conductivity of the semiconductor channel, thereby switching the transistor on or off.[5] The performance of an OFET is characterized by several key parameters, including the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (VT).[4]
This guide will detail the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for research purposes, using solution-processing techniques that are amenable to scalable manufacturing.[4][6]
Device Architecture and Fabrication Workflow
The chosen device architecture is the Bottom-Gate, Top-Contact (BGTC) configuration. In this setup, the gate electrode and dielectric layer are prepared first on a substrate, followed by the deposition of the organic semiconductor. The source and drain electrodes are then deposited on top of the semiconductor layer.[7] This architecture is often preferred for solution-processed organic semiconductors as it can lead to improved device performance.[7]
Diagram of the BGTC OFET Architecture:
Caption: Schematic of a Bottom-Gate, Top-Contact (BGTC) OFET.
Fabrication Workflow:
The fabrication process involves a series of sequential deposition and patterning steps. The following diagram outlines the general workflow for a solution-processed this compound OFET.
Caption: General workflow for fabricating a solution-processed OFET.
Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
The quality of the substrate and the dielectric interface is critical for achieving high-performance OFETs. This protocol details the cleaning of a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the substrate, gate electrode, and dielectric, respectively.
Materials:
-
Heavily n-doped Si wafer with 300 nm thermal SiO₂
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Nitrogen (N₂) gas source
-
Ultrasonic bath
-
UV-Ozone cleaner
Procedure:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes in an ultrasonic bath.
-
Decant the acetone and replace with IPA. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.[6]
-
Dry the substrates using a stream of N₂ gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and to create a hydrophilic surface.
Protocol 2: Dielectric Surface Treatment with Octadecyltrichlorosilane (OTS)
Surface treatment of the SiO₂ dielectric is crucial for promoting the ordered growth of the organic semiconductor film and improving device performance.[8] Octadecyltrichlorosilane (OTS) forms a self-assembled monolayer (SAM) that renders the surface hydrophobic, which is favorable for the crystallization of many organic semiconductors.
Materials:
-
Cleaned Si/SiO₂ substrates
-
Anhydrous toluene
-
Octadecyltrichlorosilane (OTS)
-
Nitrogen-filled glovebox
Procedure:
-
Prepare a 10 mM solution of OTS in anhydrous toluene inside a nitrogen-filled glovebox.
-
Immerse the cleaned and dried Si/SiO₂ substrates in the OTS solution for 30 minutes.
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed OTS molecules.
-
Anneal the substrates at 120°C for 10 minutes on a hotplate inside the glovebox to complete the silanization reaction.
Protocol 3: Solution Preparation and Spin Coating of this compound
This protocol describes the deposition of the this compound active layer via spin coating, a widely used technique for solution-processed thin films.[6]
Materials:
-
This compound powder
-
Chlorobenzene (anhydrous)
-
Hotplate with magnetic stirring
-
Syringe filters (0.2 µm, PTFE)
-
Spin coater (located in a glovebox)
Procedure:
-
Prepare a solution of this compound in chlorobenzene at a concentration of 10 mg/mL.
-
Heat the solution at 60°C with stirring for at least 1 hour to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
Place the OTS-treated substrate on the spin coater chuck.
-
Dispense the filtered solution onto the substrate.
-
Spin coat at 2000 rpm for 60 seconds. This will result in a thin, uniform film.
-
Transfer the coated substrate to a hotplate inside the glovebox and anneal at 100°C for 30 minutes to remove residual solvent and promote molecular ordering in the film.
Protocol 4: Thermal Evaporation of Source/Drain Electrodes
The final step in the device fabrication is the deposition of the source and drain electrodes. Thermal evaporation through a shadow mask is a common method for patterning these contacts in a laboratory setting.[6]
Materials:
-
Substrate with this compound film
-
Shadow mask with desired channel length and width
-
Gold (Au) pellets (99.999% purity)
-
Chromium (Cr) pellets or wire (for adhesion)
-
Thermal evaporator system
Procedure:
-
Carefully place the shadow mask in direct contact with the organic semiconductor film on the substrate.
-
Load the substrate and mask assembly into the thermal evaporator.
-
Load Cr and Au into separate evaporation boats.
-
Evacuate the chamber to a pressure of < 1 x 10⁻⁶ Torr.
-
Deposit a thin (5 nm) adhesion layer of Cr at a rate of 0.1-0.2 Å/s.
-
Without breaking the vacuum, deposit a 50 nm layer of Au at a rate of 0.5-1.0 Å/s.
-
Vent the chamber and carefully remove the substrate with the fabricated OFETs.
OFET Characterization
The electrical performance of the fabricated OFETs is evaluated by measuring their output and transfer characteristics using a semiconductor parameter analyzer connected to a probe station.[4]
Key Performance Metrics:
| Parameter | Symbol | Description | Typical Measurement |
| Field-Effect Mobility | µ | The average charge carrier drift velocity per unit electric field. It is a measure of how quickly charge carriers can move through the semiconductor. | Extracted from the saturation region of the transfer curve. |
| On/Off Current Ratio | Ion/Ioff | The ratio of the drain current in the "on" state to the "off" state. A high ratio is desirable for switching applications. | Determined from the transfer curve. |
| Threshold Voltage | VT | The gate voltage required to initiate conduction in the channel. | Extracted from the linear region of the transfer curve. |
| Subthreshold Slope | SS | The change in gate voltage required to change the drain current by one decade. A smaller value indicates a more efficient switching behavior. | Calculated from the subthreshold region of the transfer curve. |
Measurement Procedure:
-
Place the fabricated OFET on the probe station.
-
Carefully land the probes on the source, drain, and gate (back of the wafer) contact pads.
-
Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS) (e.g., -60 V for a p-type semiconductor).
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for several different gate voltages (VG).
The mobility (µ) in the saturation regime can be calculated from the transfer curve using the following equation:
ID = (W / 2L) Ci µ (VG - VT)²
where:
-
ID is the drain current
-
W is the channel width
-
L is the channel length
-
Ci is the capacitance per unit area of the gate dielectric
-
µ is the field-effect mobility
-
VG is the gate voltage
-
VT is the threshold voltage
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. The successful fabrication of a functional OFET, as determined by its electrical characterization, serves as the primary validation of the preceding steps. For instance, a low on/off ratio or high leakage current may indicate incomplete removal of solvent or a poorly formed dielectric interface, prompting a review of the annealing and surface treatment steps. Similarly, inconsistent performance across multiple devices on the same substrate could point to issues with the uniformity of the spin-coated active layer. By systematically analyzing the device performance metrics, researchers can diagnose and troubleshoot the fabrication process.
References
-
Tutorial: Organic field-effect transistors: Materials, structure and operation - AIP Publishing. [Link]
-
OFET Fabrication and Characterization - YouTube. [Link]
-
Enhancement of field effect mobility of poly(3-hexylthiophene) thin film transistors by soft-lithographical nanopatterning on the gate-dielectric surface - AIP Publishing. [Link]
-
Modeling of the Electrical Characteristics of an Organic Field Effect Transistor in Presence of the Bending Effects - Purdue e-Pubs. [Link]
-
Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. [Link]
-
The Impact of Benzo[c]fluorene Derivatives: Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. [Link]
-
Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism - SUNFEST. [Link]
-
Solution-Processed Organic and ZnO Field-Effect Transistors in Complementary Circuits. [Link]
-
In situ tuning of the performance of polymer field-effect transistors by soft plasma etching. [Link]
-
OFET parameters measured for the gate without and with OTS treatment. - ResearchGate. [Link]
-
Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PubMed Central. [Link]
-
Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. [Link]
-
7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[b] Fluoreno[3,4-d]Thiophene Derivatives for Blue Fluorescent Organic Light-Emitting Diodes - PubMed. [Link]
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Application Notes and Protocols: Suzuki Coupling Reactions with bromo-7,7-Dimethyl-7H-benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Benzo[c]fluorene Scaffold
The 7,7-dimethyl-7H-benzo[c]fluorene core is a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar structure and inherent photophysical properties make it a desirable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] In drug discovery, the benzo[c]fluorene moiety is explored for its potential in developing novel therapeutic agents. The functionalization of this core, particularly through carbon-carbon bond formation, is crucial for tuning its electronic, optical, and biological properties.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose.[2] This palladium-catalyzed reaction offers a robust and versatile method for coupling aryl halides, such as bromo-7,7-dimethyl-7H-benzo[c]fluorene, with a wide array of organoboron reagents.[2][3][4][5] The reaction's tolerance of various functional groups, mild conditions, and the commercial availability of diverse boronic acids and their derivatives make it an indispensable transformation in modern organic synthesis.[5]
This guide provides a comprehensive overview and detailed protocols for performing Suzuki coupling reactions with bromo-7,7-dimethyl-7H-benzo[c]fluorene, addressing the specific challenges and considerations for this sterically demanding substrate.
The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][6] Understanding this mechanism is key to rational troubleshooting and optimization. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-7,7-dimethyl-7H-benzo[c]fluorene, forming a Pd(II) complex.[3][4][6] For sterically hindered aryl bromides, this step can be rate-limiting. The choice of an electron-rich and bulky ligand is crucial to facilitate this process.[7]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[3][4][6] The base plays a critical role in forming a more nucleophilic boronate species.[2][5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: Key Parameters and Considerations
The success of a Suzuki coupling with a sterically hindered substrate like bromo-7,7-dimethyl-7H-benzo[c]fluorene hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand is critical. For challenging substrates, pre-formed palladium complexes with bulky, electron-rich phosphine ligands are often superior to generating the active catalyst in situ.
| Catalyst/Precatalyst | Ligand | Key Features & Rationale |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile catalyst, but may be less effective for sterically hindered substrates.[3] |
| Pd(OAc)₂ / SPhos | SPhos | SPhos is a bulky biarylphosphine ligand known to be highly effective for coupling sterically demanding partners.[3][8] |
| Pd₂(dba)₃ / XPhos | XPhos | Another highly active Buchwald ligand, often successful where others fail. |
| Pd(dppf)Cl₂ | dppf | A robust catalyst, particularly useful for heteroaromatic substrates. |
| PEPPSI™-IPr | IPr (NHC ligand) | N-heterocyclic carbene (NHC) ligands are highly electron-donating and can be very effective for unreactive aryl chlorides and bromides.[9] |
The Role of the Base
The base is essential for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Solubility | Comments |
| K₂CO₃ | Moderate | Aqueous | A common and effective choice for many Suzuki couplings.[3] |
| K₃PO₄ | Strong | Aqueous/Organic | Often used for less reactive aryl chlorides and in anhydrous conditions.[3] |
| Cs₂CO₃ | Strong | Organic | Highly effective, particularly for difficult couplings, but more expensive. |
| t-BuOK | Very Strong | Organic | A powerful base, beneficial for sterically hindered substrates.[9] |
| KF | Mild | Aqueous | Useful when base-sensitive functional groups are present.[5] |
Solvent Systems
The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
| Solvent System | Boiling Point (°C) | Properties and Applications |
| Toluene/H₂O | ~84 (azeotrope) | A common choice, allows for higher reaction temperatures. |
| Dioxane/H₂O | ~88 (azeotrope) | Another frequently used system, good for a wide range of substrates.[3][9] |
| THF/H₂O | ~64 (azeotrope) | Suitable for reactions at lower temperatures. |
| DMF or DMA | High | Can be used for poorly soluble substrates, but require careful degassing. |
| 2-MeTHF/H₂O | ~80 | A greener alternative to THF and dioxane with good performance.[7] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of bromo-7,7-dimethyl-7H-benzo[c]fluorene with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
Bromo-7,7-dimethyl-7H-benzo[c]fluorene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 0.01-0.025 equiv, and SPhos, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add bromo-7,7-dimethyl-7H-benzo[c]fluorene, the arylboronic acid, the palladium catalyst/precatalyst, ligand (if separate), and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[10]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use a fresh bottle of catalyst or a more robust precatalyst. |
| Poor solubility of starting materials | Try a different solvent system (e.g., DMF, 2-MeTHF).[11] | |
| Insufficiently active catalyst system | Switch to a more active ligand (e.g., a Buchwald-type biarylphosphine or an NHC ligand).[9][12] | |
| Protodeborylation of Boronic Acid | Presence of excess water or acid | Use anhydrous conditions with a base like K₃PO₄; use boronic esters (e.g., pinacol esters) which are more stable.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents; ensure a good inert atmosphere is maintained.[6] |
| Dehalogenation of Aryl Bromide | Side reaction of the palladium intermediate | This can be promoted by certain solvents or impurities. A change of solvent or base may be beneficial. |
| Formation of Palladium Black | Catalyst decomposition | This indicates catalyst death. Lowering the reaction temperature or using a more stable ligand can help.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for the synthesis of functionalized this compound derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this sterically hindered substrate. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in materials science and drug development to successfully employ this essential transformation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Bardera, M. A., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: A Gateway to New Materials. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Semantic Scholar. Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Thin-Film Deposition of 7,7-Dimethyl-7H-benzo[c]fluorene for Advanced Electronic Applications
Introduction: The Promise of 7,7-Dimethyl-7H-benzo[c]fluorene in Organic Electronics
This compound is a promising organic semiconductor material, finding its place as a crucial building block in the development of advanced electronic devices. Its rigid, fused aromatic ring system provides excellent thermal stability and desirable electronic properties.[1][2] This unique structure makes it an invaluable intermediate for synthesizing materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The dimethyl substitution at the 7-position notably enhances both the solubility and stability of the molecule, which is advantageous for solution-based processing techniques.[2]
The performance of devices based on this compound is critically dependent on the quality and morphology of the thin films. The arrangement and orientation of molecules in the solid state directly influence charge transport and photophysical processes. Therefore, the choice and precise control of the deposition technique are paramount. This guide provides detailed protocols and technical insights into the primary methods for depositing high-quality thin films of this compound: Physical Vapor Deposition (PVD) via thermal evaporation and Solution-Based Deposition via spin coating.
I. Physical Vapor Deposition: The Thermal Evaporation Protocol
Thermal evaporation is a PVD technique widely used for depositing thin films of small organic molecules due to the high level of control it offers over film thickness and purity.[3] The process involves heating the source material in a high vacuum environment until it sublimes. The resulting vapor then travels and condenses on a cooler substrate, forming a thin film. This method is particularly suitable for creating uniform, multilayered structures essential for many organic electronic devices.
Causality of Experimental Choices in Thermal Evaporation
The success of thermal evaporation hinges on a delicate interplay of vacuum level, deposition rate, and substrate temperature. A high vacuum is crucial to minimize the incorporation of impurities into the growing film and to ensure a long mean free path for the evaporated molecules, leading to a more directional deposition. The deposition rate influences the molecular packing and morphology of the film; a slower rate often allows for more ordered film growth. Substrate temperature provides the deposited molecules with thermal energy, enabling them to diffuse on the surface and find energetically favorable positions, which can promote the formation of crystalline domains.
Experimental Workflow for Thermal Evaporation
Caption: Workflow for thermal evaporation of this compound.
Detailed Protocol for Thermal Evaporation
1. Substrate Preparation:
-
Begin with thoroughly cleaned substrates (e.g., indium tin oxide (ITO)-coated glass, silicon wafers).
-
A recommended cleaning procedure involves sequential ultrasonication in a detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, treat the substrates with UV-ozone or an oxygen plasma to remove any remaining organic residues and improve the surface energy.
2. Source Material and Chamber Loading:
-
Use high-purity (>94.0%) this compound powder.
-
Load the material into a suitable evaporation source, such as a resistively heated tantalum or tungsten boat.
-
Mount the cleaned substrates onto a substrate holder, which may have heating and rotation capabilities. Position the holder at a suitable distance from the source.
3. Deposition Parameters:
-
Evacuate the deposition chamber to a base pressure of at least < 5 x 10-6 Torr to minimize contamination.
-
Gently pre-heat the source to degas the material.
-
Increase the temperature of the source until the material begins to sublime.
-
Control the deposition rate, typically between 0.1-1.0 Å/s, as monitored by a quartz crystal microbalance.
-
Maintain the substrate at a desired temperature during deposition. For small molecules, this is often kept at room temperature, but can be varied to optimize film morphology.
-
Rotate the substrate during deposition to ensure film uniformity.
4. Post-Deposition:
-
After reaching the desired film thickness, close the source shutter and allow the source to cool.
-
Let the substrates cool to room temperature before venting the chamber with an inert gas like nitrogen.
| Parameter | Typical Range | Importance |
| Base Pressure | < 5 x 10-6 Torr | Minimizes film contamination and increases molecular mean free path. |
| Deposition Rate | 0.1 - 1.0 Å/s | Influences molecular packing, crystallinity, and surface roughness. |
| Substrate Temperature | Room Temperature - 100°C | Affects molecular diffusion on the surface and resulting film morphology. |
| Film Thickness | 10 - 200 nm | Dependent on the specific device application. |
II. Solution-Based Deposition: The Spin Coating Protocol
Spin coating is a widely used technique for depositing thin films from solution.[4] It is a simple, fast, and cost-effective method for producing uniform films over large areas.[5] The process involves dispensing a solution of the material onto a substrate and then spinning the substrate at high speed to spread the fluid by centrifugal force.[4]
Causality of Experimental Choices in Spin Coating
The final film thickness and quality in spin coating are determined by a balance of forces, including centrifugal force, viscous forces, and solvent evaporation rate. The key parameters are the solution concentration, solvent properties (viscosity, boiling point, and volatility), and the spin speed and duration.[4][5] Higher spin speeds and lower solution concentrations generally result in thinner films. The choice of solvent is critical; it must dissolve the material well and have appropriate volatility to allow for uniform film formation during the spinning process.
Experimental Workflow for Spin Coating
Caption: Workflow for spin coating of this compound.
Detailed Protocol for Spin Coating
1. Solution Preparation:
-
Prepare a solution of this compound in a suitable organic solvent. Due to the enhanced solubility from the dimethyl group, common solvents for fluorene-based materials such as chloroform, chlorobenzene, or toluene are good starting points.
-
The concentration will determine the final film thickness. A typical starting range is 5-20 mg/mL.
-
Ensure the material is fully dissolved, using gentle heating or ultrasonication if necessary.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
2. Substrate Preparation:
-
Clean substrates as described in the thermal evaporation protocol.
-
For some applications, surface modification of the substrate with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) may be necessary to improve film quality and charge injection.
3. Deposition Parameters:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Start the spin coater. A two-step process is often effective: a low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-6000 rpm for 30-60 seconds) to thin the film and evaporate the solvent.
-
The exact spin speeds and times should be optimized to achieve the desired film thickness and morphology.
4. Post-Deposition Treatment:
-
After spinning, the film may contain residual solvent. A post-deposition bake (thermal annealing) on a hotplate (e.g., at 80-120°C for 5-15 minutes) can help to remove residual solvent and potentially improve the molecular ordering in the film.
-
Solvent vapor annealing, where the film is exposed to a saturated vapor of a solvent, can also be used to enhance crystallinity.
| Parameter | Typical Range | Importance |
| Solution Concentration | 5 - 20 mg/mL | Primary determinant of film thickness. |
| Solvent Choice | Chloroform, Toluene, Chlorobenzene | Must dissolve the material well and have appropriate volatility. |
| Spin Speed | 1000 - 6000 rpm | Inversely related to film thickness; affects solvent evaporation rate. |
| Annealing Temperature | 80 - 120°C | Removes residual solvent and can improve film crystallinity. |
III. Film Characterization
Following deposition, a suite of characterization techniques should be employed to assess the quality of the this compound thin films:
-
Atomic Force Microscopy (AFM): To evaluate surface morphology, roughness, and grain size.
-
UV-Visible Spectroscopy: To determine the optical properties and assess film uniformity.
-
X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the film.
-
Ellipsometry or Profilometry: To accurately measure the film thickness.
Conclusion
The successful fabrication of high-performance organic electronic devices using this compound relies on the precise control of thin-film deposition. Both thermal evaporation and spin coating offer viable pathways to produce high-quality films. Thermal evaporation provides excellent control over thickness and purity, making it ideal for creating complex, multilayered device structures. Spin coating, on the other hand, is a rapid and scalable method well-suited for large-area applications. The choice between these techniques will depend on the specific device architecture, desired film properties, and manufacturing considerations. The protocols outlined in this guide provide a robust starting point for researchers and engineers working with this versatile organic semiconductor.
References
-
Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. ResearchGate. Available at: [Link]
-
Organic Electronics Saxony - Technology. OES. Available at: [Link]
-
Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. Semantic Scholar. Available at: [Link]
-
Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS. Available at: [Link]
-
Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. solvent additive. RSC Publishing. Available at: [Link]
-
Simulation of thin film thickness distribution for thermal evaporation process using a scanning linear source. OUCI. Available at: [Link]
-
Thermal Evaporation in Thin-Film Technology. FHR Anlagenbau GmbH. Available at: [Link]
-
154523-35-0 | Product Name : 7,7-Dimethyl-7H-benzo[c]fluoren-5-ol. Pharmaffiliates. Available at: [Link]
-
Solution-processed diarylfluorene derivatives for violet-blue amplified spontaneous emission and electroluminescence. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Thin film fabrication using thermal evaporation. Slideshare. Available at: [Link]
-
Capillary-fed, thin film evaporation devices. SciSpace. Available at: [Link]
Sources
Application Note: Enhancing Charge Transport in 7,7-Dimethyl-7H-benzo[c]fluorene through Molecular Doping
Introduction
7,7-Dimethyl-7H-benzo[c]fluorene is a promising organic semiconductor belonging to the fluorene family of materials. Its rigid, planar structure and high thermal stability make it an excellent candidate for various organic electronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2] The inherent charge transport properties of pristine organic semiconductors, however, are often a limiting factor in device performance. Molecular doping, the intentional introduction of small molecule electron acceptors (p-type dopants) or donors (n-type dopants), is a powerful technique to increase the charge carrier concentration and conductivity of these materials.[3][4]
This application note provides a comprehensive guide for researchers on the p-type and n-type doping of this compound thin films. We will detail the experimental protocols for doping, characterization of the doped films, and fabrication of simple electronic devices to evaluate the enhancement in charge transport. The causality behind experimental choices and self-validating systems for protocols are explained to ensure scientific integrity.
Foundational Concepts: Doping in Organic Semiconductors
Molecular doping in organic semiconductors relies on the principle of charge transfer between the host semiconductor and the dopant molecule.
-
P-type Doping: An electron-accepting molecule (p-dopant) with a sufficiently deep Lowest Unoccupied Molecular Orbital (LUMO) can accept an electron from the Highest Occupied Molecular Orbital (HOMO) of the host material. This process generates a mobile hole in the host material and a fixed anion on the dopant molecule, thereby increasing the p-type conductivity. A commonly used p-type dopant is 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ).[5][6][7]
-
N-type Doping: An electron-donating molecule (n-dopant) with a sufficiently shallow HOMO can donate an electron to the LUMO of the host material. This creates a mobile electron in the host and a fixed cation on the dopant, increasing the n-type conductivity. N-type doping can be more challenging due to the air sensitivity of many n-dopants.[3][8][9][10] For this note, we will discuss the use of a stable dimeric rhodium complex as a representative n-dopant.
The effectiveness of doping is contingent on the relative energy levels (HOMO/LUMO) of the host and dopant molecules.
Characterization of Pristine this compound
Prior to doping, it is crucial to characterize the fundamental electronic and optical properties of the pristine host material.
Protocol: Determination of HOMO and LUMO Levels via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[11][12][13][14][15]
Materials and Equipment:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte
-
Ferrocene (for internal calibration)
-
Potentiostat with a three-electrode setup:
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Procedure:
-
Prepare a 0.1 M solution of TBAPF6 in the chosen anhydrous solvent.
-
Dissolve a small amount of this compound (approx. 1-2 mM) in the electrolyte solution.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammogram, scanning towards positive potentials to observe the oxidation peak and then towards negative potentials for the reduction peak.
-
After obtaining the voltammogram for the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.
-
Determine the onset potentials for the oxidation (E_ox_onset) and reduction (E_red_onset) of this compound relative to the Fc/Fc+ couple.
Data Analysis: The HOMO and LUMO energy levels can be estimated using the following empirical equations[13]:
-
E_HOMO (eV) = -[E_ox_onset vs Fc/Fc+ + 4.8]
-
E_LUMO (eV) = -[E_red_onset vs Fc/Fc+ + 4.8]
The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.
| Parameter | Illustrative Value |
| Oxidation Onset (E_ox_onset) vs Fc/Fc+ | +0.95 V |
| Reduction Onset (E_red_onset) vs Fc/Fc+ | -1.85 V |
| Calculated E_HOMO | -5.75 eV |
| Calculated E_LUMO | -2.95 eV |
| Electrochemical Band Gap (E_g) | 2.80 eV |
| Table 1: Illustrative electrochemical properties of pristine this compound. |
P-type Doping with F4-TCNQ
Based on the illustrative HOMO level of -5.75 eV, F4-TCNQ, with a LUMO level of approximately -5.24 eV, is a suitable p-type dopant for this compound.[5]
Protocol: Thin Film Fabrication and Doping
Thin films can be prepared by co-evaporation or solution processing. Here, we detail a solution-based approach.
Materials and Equipment:
-
This compound
-
F4-TCNQ
-
High-purity chloroform or toluene
-
Glass or silicon substrates
-
Spin coater
-
Hot plate
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in chloroform.
-
Prepare a stock solution of F4-TCNQ (e.g., 1 mg/mL) in chloroform.
-
Create a series of solutions with varying molar doping ratios (e.g., 0.5%, 1%, 2%, 5%) by mixing the host and dopant stock solutions.
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol, followed by drying with nitrogen gas.
-
Spin-coat the pristine and doped solutions onto the substrates at a suitable spin speed (e.g., 2000 rpm for 60 seconds) to form thin films.
-
Anneal the films on a hot plate (e.g., at 80°C for 10 minutes) to remove residual solvent.
Protocol: Characterization of P-doped Films
3.2.1. UV-Vis-NIR Spectroscopy
Successful doping leads to the appearance of new absorption features in the visible and near-infrared regions, corresponding to the formation of charge transfer complexes and polarons.[16][17][18][19][20][21]
Procedure:
-
Fabricate thin films of pristine and doped this compound on transparent substrates (e.g., quartz or glass).
-
Record the absorption spectra of each film using a UV-Vis-NIR spectrophotometer.
Expected Results: The pristine film will show absorption primarily in the UV region. Upon doping with F4-TCNQ, new absorption peaks are expected to appear at longer wavelengths, with their intensity increasing with the doping concentration. This confirms the charge transfer between the host and the dopant.
3.2.2. Four-Point Probe Conductivity Measurement
The primary goal of doping is to increase conductivity. The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate conductivity.[22][23][24][25]
Procedure:
-
Use a four-point probe setup with co-linear, equally spaced probes.
-
Apply a known DC current through the outer two probes and measure the voltage across the inner two probes.
-
Calculate the sheet resistance (Rs) using the measured current (I) and voltage (V).
-
Measure the thickness (t) of the thin film using a profilometer.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t) .
| Doping Ratio (molar %) | Sheet Resistance (Ω/sq) (Illustrative) | Film Thickness (nm) | Conductivity (S/cm) (Illustrative) |
| 0 (Pristine) | > 10^10 | 50 | < 10^-8 |
| 0.5% | 5 x 10^7 | 50 | 4 x 10^-5 |
| 1% | 8 x 10^6 | 50 | 2.5 x 10^-4 |
| 2% | 9 x 10^5 | 50 | 2.2 x 10^-3 |
| 5% | 1.5 x 10^5 | 50 | 1.3 x 10^-2 |
| Table 2: Illustrative conductivity data for p-doped this compound films. |
N-type Doping
For n-type doping, an electron donor with a HOMO level higher than the LUMO of this compound (-2.95 eV) is required. Air-stable organometallic dimers, such as certain rhodium complexes, can be effective n-dopants.[26]
The protocols for thin film fabrication and characterization for n-type doping are analogous to those for p-type doping, with the substitution of the p-dopant with an appropriate n-dopant. Similar characterization techniques (UV-Vis-NIR and four-point probe) would be employed to confirm successful doping and measure the increase in conductivity.
Device Application: Organic Field-Effect Transistor (OFET)
To evaluate the impact of doping on charge carrier mobility, an OFET can be fabricated.[27][28][29][30] A bottom-gate, top-contact architecture is a common and relatively straightforward geometry.
Protocol: OFET Fabrication and Characterization
Materials and Equipment:
-
Heavily doped n-type silicon wafer with a thermally grown SiO2 layer (gate and gate dielectric)
-
Pristine and doped this compound solutions
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Use the n-Si/SiO2 wafer as the substrate. Clean it thoroughly.
-
Spin-coat the pristine or doped organic semiconductor layer as described in section 3.1.
-
Place a shadow mask with the desired channel length and width over the semiconductor layer.
-
Deposit the Au source and drain electrodes through the shadow mask using a thermal evaporator.
-
Characterize the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glove box).
-
Measure the transfer and output characteristics of the device.
Data Analysis: The charge carrier mobility (μ) can be calculated from the transfer characteristics in the saturation regime using the following equation:
I_DS = (W / 2L) * μ * C_i * (V_GS - V_th)^2
Where:
-
I_DS is the drain-source current
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
V_GS is the gate-source voltage
-
V_th is the threshold voltage
| Film Type | Mobility (μ) (cm²/Vs) (Illustrative) | On/Off Ratio (Illustrative) |
| Pristine | 5 x 10^-4 | > 10^5 |
| 2% p-doped | 8 x 10^-3 | > 10^4 |
| Table 3: Illustrative OFET performance for pristine and p-doped this compound. |
Doping is expected to increase the mobility by filling trap states and increasing the carrier concentration.
Conclusion
This application note provides a detailed framework for the molecular doping of this compound to enhance its charge transport properties. By following the outlined protocols for material characterization, thin film doping, and device fabrication, researchers can systematically investigate the impact of both p-type and n-type doping on this promising organic semiconductor. The described methodologies, from cyclic voltammetry to OFET analysis, offer a comprehensive approach to developing high-performance materials for next-generation organic electronic devices.
References
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MG Chemicals. (n.d.). Understanding Resistivity & the 4 point probe Method. Retrieved from [Link]
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Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]
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Afinidad. (2013). A new four-point probe design to measure conductivity in polymeric thin films. CORE. Retrieved from [Link]
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Dewesoft. (2025). Automating Resistivity Measurement Using the Four-Point Probe Method. Retrieved from [Link]
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SURAGUS. (n.d.). Four Point Probe Measurement Explained. Retrieved from [Link]
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UPB. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. Retrieved from [Link]
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ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link]
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Takimiya, K., et al. (2007). Organic semiconductors for organic field-effect transistors. PMC - NIH. Retrieved from [Link]
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RSC Publishing. (2021). p-Type molecular doping by charge transfer in halide perovskite. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). UV‐Vis‐NIR absorption spectra of the undoped and FA‐doped a) active.... Retrieved from [Link]
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SciSpace. (2018). Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. Retrieved from [Link]
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YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]
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YouTube. (2011). OFET Fabrication and Characterization. Retrieved from [Link]
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PubMed. (2017). Fluorene-Based Two-Dimensional Covalent Organic Framework with Thermoelectric Properties through Doping. Retrieved from [Link]
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ACS Publications. (2025). Investigating the doping performance of an ionic dopant for organic semiconductors and thermoelectric applications. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). a) The UV‐vis‐NIR absorption spectra of PCDTPT and doped samples with.... Retrieved from [Link]
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ACS Publications. (2024). A Universal, Highly Stable Dopant System for Organic Semiconductors Based on Lewis-Paired Dopant Complexes. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. Retrieved from [Link]
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MDPI. (2018). Effects of the F4TCNQ-Doped Pentacene Interlayers on Performance Improvement of Top-Contact Pentacene-Based Organic Thin-Film Transistors. Retrieved from [Link]
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PMC - NIH. (2024). Photocatalytic doping of organic semiconductors. Retrieved from [Link]
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PMC - NIH. (2019). Doped Highly Crystalline Organic Films: Toward High‐Performance Organic Electronics. Retrieved from [Link]
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ResearchGate. (n.d.). Ultraviolet−visible near infrared (UV−vis−NIR) absorption spectra of.... Retrieved from [Link]
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Indian Institute of Science. (n.d.). N-doping in organic semiconductors. Retrieved from [Link]
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ResearchGate. (n.d.). Color online a Chemical structure of MeO-TPD and F4-TCNQ and concept of doping. Retrieved from [Link]
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RSC Publishing. (2014). p-Type doping of tetrafluorotetracynoquinodimethane (F4TCNQ) in poly(para-phenylene vinylene) (PPV) derivative “Super Yellow” (SY). Retrieved from [Link]
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Semantic Scholar. (2025). A novel n‐type dimer dopant for semiconducting polymers. Retrieved from [Link]
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ResearchGate. (2025). (PDF) n-doping of organic semiconductors catalysed by organometallic complexes. Retrieved from [Link]
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Scilit. (2006). High‐Performance Organic Semiconductors Based on Fluorene–Phenylene Oligomers with High Ionization Potentials. Retrieved from [Link]
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PubMed. (2024). High Efficiency n-Type Doping of Organic Semiconductors by Cation Exchange. Retrieved from [Link]
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Facchetti Lab. (n.d.). N-Doping of Organic Semiconductors. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Characterization of Fluorenone-Based Donor-Acceptor Small Molecule Organic Semiconductors for Organic Field-Effect Transistors. Retrieved from [Link]
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RSC Publishing. (2023). Dihydroindenofluorenes as building units in organic semiconductors for organic electronics. Retrieved from [Link]
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ACS Publications. (2002). Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. Retrieved from [Link]
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PubMed. (2021). 7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[b] Fluoreno[3,4-d]Thiophene Derivatives for Blue Fluorescent Organic Light-Emitting Diodes. Retrieved from [Link]
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PubMed. (2005). Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions. Retrieved from [Link]
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Application Note: 7,7-Dimethyl-7H-benzo[c]fluorene as a High-Performance Host Material for Blue Fluorescent Organic Light-Emitting Diodes (OLEDs)
Introduction: The Quest for Stable and Efficient Blue OLEDs
The development of high-performance Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting has seen remarkable progress. However, achieving long-term stability and high efficiency in the blue region of the visible spectrum remains a significant challenge. The higher energy of blue light emission often leads to faster material degradation and reduced device lifetimes. A critical component in addressing this "blue problem" is the selection of a suitable host material for the emissive layer (EML). An ideal host must possess a high triplet energy to confine excitons on the blue-emitting dopant, appropriate HOMO and LUMO energy levels for efficient charge injection and transport, and excellent thermal and morphological stability.
This application note details the use of 7,7-Dimethyl-7H-benzo[c]fluorene as a promising host material for blue fluorescent OLEDs. Its rigid, fused aromatic ring system provides excellent thermal stability, while the dimethyl substitution enhances solubility and promotes the formation of stable amorphous films, preventing crystallization that can lead to device failure.[1] We will explore its fundamental properties, provide a detailed protocol for device fabrication, and outline methods for comprehensive characterization.
Core Principles: Why this compound Excels as a Blue Host
The efficacy of a host material is determined by its fundamental photophysical and electrochemical properties. While specific experimental data for the parent this compound is not extensively published, we can infer its key characteristics from closely related benzo[c]fluorene derivatives and computational studies.
Key Material Properties
A successful host material for blue OLEDs should exhibit the following characteristics:
-
High Triplet Energy (ET): To effectively confine the triplet excitons on the blue fluorescent dopant and prevent energy back-transfer, the host's triplet energy must be significantly higher than that of the dopant. Benzo[c]fluorene derivatives are known for their high triplet energies, typically in the range required for blue emitters ( > 2.7 eV).
-
Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must be well-aligned with the adjacent charge transport layers to ensure low-voltage operation. A deep HOMO level helps in blocking holes from leaking into the electron transport layer (ETL), while a relatively high LUMO level facilitates electron injection from the ETL.
-
Good Thermal and Morphological Stability: The fused ring structure of benzo[c]fluorene imparts high thermal stability, which is crucial for withstanding the heat generated during device operation.[1] The 7,7-dimethyl substitution disrupts intermolecular packing, leading to a stable amorphous state and preventing the formation of grain boundaries that can act as charge traps and quenching sites.
-
Balanced Charge Transport: While often being predominantly hole-transporting, an ideal host should also possess reasonable electron mobility to ensure that the recombination of electrons and holes occurs within the emissive layer, maximizing efficiency.
Energy Level Alignment and Device Architecture
A typical multilayer OLED structure is designed to facilitate the efficient injection of charge carriers (holes and electrons) from the electrodes and their subsequent recombination within the EML. The diagram below illustrates a representative device architecture incorporating this compound as the host.
Caption: Illustrative OLED architecture and energy level diagram.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fabrication and characterization of a blue fluorescent OLED using this compound as the host material.
Protocol 1: OLED Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED device in a high-vacuum thermal evaporation system.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, for 15 minutes each. c. Dry the substrates with a nitrogen gun and immediately transfer them into a UV-Ozone cleaner for 10 minutes to remove organic residues and increase the ITO work function.
2. Layer Deposition: a. Load the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr). b. Load the organic materials and metals into separate crucibles. c. Sequentially deposit the following layers. The deposition rate and thickness are critical parameters that should be precisely controlled using a quartz crystal microbalance.[2][3]
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Purpose |
| HIL | HAT-CN | 10 | 0.5 | Hole Injection Layer |
| HTL | TCTA | 40 | 1.0 | Hole Transport Layer |
| EML | This compound : Blue Dopant (e.g., DPAVBi) (5 wt%) | 20 | 1.0 | Emissive Layer |
| ETL | TPBi | 30 | 1.0 | Electron Transport/Hole Blocking Layer |
| EIL | Lithium Fluoride (LiF) | 1 | 0.1 | Electron Injection Layer |
| Cathode | Aluminum (Al) | 100 | 2.0 - 5.0 | Cathode |
3. Encapsulation: a. After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from environmental factors.
Caption: OLED fabrication workflow.
Protocol 2: Device Characterization
Once fabricated, the devices must be characterized to evaluate their performance.
1. Electrical and Luminance Characteristics (J-V-L): a. Use a source measure unit (SMU) connected to a calibrated photodiode or a spectroradiometer. b. Apply a forward voltage scan to the device and simultaneously measure the current density (J) and luminance (L). c. From this data, determine the turn-on voltage (voltage at which luminance is 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W).
2. Electroluminescence (EL) Spectrum and Color Coordinates: a. At a constant driving voltage, measure the emitted light spectrum using a spectroradiometer. b. From the EL spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) to quantify the color purity of the blue emission.
3. External Quantum Efficiency (EQE): a. The EQE, the ratio of photons emitted to electrons injected, is a critical performance metric. b. Measure the total light output in all forward directions using an integrating sphere coupled with a spectroradiometer. c. Calculate the EQE by converting the total optical power to the number of photons and dividing by the number of injected electrons (derived from the current).
Expected Performance and Discussion
OLEDs utilizing benzo[c]fluorene derivatives as hosts have demonstrated high efficiencies and deep blue emission. For a device fabricated with this compound as the host and a suitable blue dopant, the following performance characteristics can be anticipated:
| Parameter | Expected Value | Significance |
| Turn-on Voltage | < 4.0 V | Indicates efficient charge injection. |
| Current Efficiency | > 5.0 cd/A | Reflects efficient conversion of charge to light. |
| External Quantum Efficiency (EQE) | > 5.0% | A key metric for overall device efficiency. |
| CIE Coordinates (x, y) | (approx. 0.15, 0.15) | Corresponds to a deep and pure blue emission. |
The selection of appropriate Hole Transport Layer (HTL) and Electron Transport Layer (ETL) materials is crucial. TCTA is a common choice for a HTL due to its good hole mobility and a HOMO level that generally aligns well with hosts like benzofluorenes.[4] For the ETL, TPBi is an excellent candidate as its deep HOMO level effectively blocks holes from leaking past the emissive layer, and its LUMO level facilitates electron injection.[5] The layer thicknesses provided in the protocol are a starting point for optimization; fine-tuning these thicknesses can significantly impact light outcoupling and overall device efficiency.[6]
Conclusion
This compound stands out as a highly promising host material for the development of efficient and stable blue fluorescent OLEDs. Its inherent thermal stability, coupled with the amorphous film-forming properties induced by the dimethyl groups, addresses key challenges in OLED manufacturing and longevity. The protocols outlined in this application note provide a robust framework for researchers to fabricate and characterize high-performance blue OLEDs based on this material. Further optimization of dopant concentration, layer thicknesses, and the selection of next-generation charge transport materials will continue to unlock the full potential of this versatile host.
References
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Liu, Z., et al. (2020). The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers. RSC Advances. Available at: [Link]
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-
Mondal, A., et al. (2023). Exciplex-driven blue OLEDs: unlocking multifunctionality applications. arXiv. Available at: [Link]
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- Chwang, A. B., et al. (2007). Study of Alq3 thermal evaporation rate effects on the OLED. SID Symposium Digest of Technical Papers.
-
Kintek Solution. (n.d.). What Is The Deposition Rate Of Thermal Evaporation? Retrieved from [Link]
- Grill, M., et al. (2021).
-
MDPI. (2022). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Molecules. Available at: [Link]
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-
The Royal Society of Chemistry. (2011). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. Journal of Materials Chemistry. Available at: [Link]
-
Wu, F., et al. (2022). Benzo-Extended Cyclohepta[def]fluorene Derivatives with Very Low-Lying Triplet States. Angewandte Chemie International Edition. Available at: [Link]
- Van der Auweraer, M., et al. (2014). Energy level diagram of blue phosphorescent OLEDs with FIrpic doped in a TCTA, CBP, mCP, or UGH3 host. Journal of Applied Physics.
- UPCommons. (2014). Development of Vapor Deposition Processes for OLEDs. UPCommons.
- Fluxim. (2021). Optimization of the cavity in a blue OLED. Fluxim.
- ResearchGate. (n.d.). New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene.
-
Chen, Y.-H., et al. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. Polymers. Available at: [Link]
-
MDPI. (2022). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Polymers. Available at: [Link]
-
The Royal Society of Chemistry. (2011). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry. Available at: [Link]
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PubMed. (2001). Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene Derivatives for Organic Photovoltaics
Introduction: The Strategic Advantage of the Benzo[c]fluorene Core in Organic Photovoltaics
In the relentless pursuit of high-efficiency and stable organic photovoltaic (OPV) materials, the molecular architecture of the donor polymer is of paramount importance. Among the vast library of conjugated systems, derivatives of 7,7-Dimethyl-7H-benzo[c]fluorene have emerged as a promising class of materials.[1] This fused aromatic ring system offers a unique combination of excellent thermal stability and tunable electronic properties, making it an invaluable building block for advanced electronic applications, including OPVs.[1]
The strategic incorporation of the 7,7-dimethyl moiety at the fluorene bridge serves a dual purpose. Firstly, it significantly enhances the solubility of the resulting polymers in common organic solvents, which is a critical prerequisite for solution-based fabrication techniques like spin-coating, crucial for large-area device manufacturing.[1] Secondly, these bulky side groups can disrupt intermolecular aggregation, which can be beneficial for controlling the morphology of the active layer in bulk heterojunction (BHJ) solar cells. The rigid and planar structure of the benzo[c]fluorene unit itself promotes effective charge transport, a key determinant of device performance.[2]
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based donor-acceptor copolymers for organic photovoltaics. It is designed to equip researchers, scientists, and professionals in drug development and materials science with the necessary protocols and technical insights to explore this promising family of materials.
Synthesis of Key Monomers and Polymers
The construction of high-performance donor-acceptor copolymers hinges on the successful synthesis of high-purity monomers. A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids or their esters.[3]
Diagram of Synthetic Workflow
Caption: Synthetic route to a this compound-based donor-acceptor copolymer.
Protocol 1: Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene (Donor Monomer Precursor)
This protocol outlines a multi-step synthesis to obtain the key brominated benzo[c]fluorene monomer, adapted from a reported procedure.[4]
Step 1: Synthesis of 2-(1-naphthalenyl)benzaldehyde
-
Reagents & Materials: 1-bromonaphthalene, 2-formylphenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium carbonate, toluene, water.
-
Procedure:
-
In a round-bottom flask, combine 1-bromonaphthalene (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.
-
Heat the reaction mixture to 40°C and stir vigorously for 2 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1-naphthalenyl)benzaldehyde.[4]
-
Step 2: Synthesis of 7-Methyl-7H-benzo[c]fluorene
-
Reagents & Materials: 2-(1-naphthalenyl)benzaldehyde, Amberlyst 15 ion-exchange resin, toluene.
-
Procedure:
-
Dissolve 2-(1-naphthalenyl)benzaldehyde in toluene.
-
Add Amberlyst 15 ion-exchange resin (0.6% by weight of the aldehyde).
-
Heat the mixture to 110°C and stir for 4 hours.[4]
-
Monitor the cyclization reaction by TLC.
-
After completion, filter off the resin and wash with hot toluene.
-
Concentrate the filtrate under reduced pressure to obtain 7-Methyl-7H-benzo[c]fluorene.
-
Step 3: Synthesis of this compound
-
Reagents & Materials: 7-Methyl-7H-benzo[c]fluorene, methyl 4-methylbenzenesulfinate, potassium tert-butoxide, anhydrous THF.
-
Procedure:
-
Dissolve 7-Methyl-7H-benzo[c]fluorene in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0°C and add potassium tert-butoxide (1.1 eq).
-
Add methyl 4-methylbenzenesulfinate (2.5 eq) dropwise.
-
Allow the reaction to warm to 40°C and stir for 2-3 hours.[4]
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield this compound.
-
Step 4: Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
-
Reagents & Materials: this compound, N-Bromosuccinimide (NBS), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in DCM in a flask protected from light.
-
Add NBS (1.05 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene.
-
Protocol 2: Suzuki Polymerization for Donor-Acceptor Copolymer Synthesis
This protocol provides a general procedure for the Suzuki-Miyaura polymerization to create a donor-acceptor copolymer, for instance, poly(this compound-alt-benzothiadiazole).[5][6]
-
Reagents & Materials: 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene (M1), 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (M2), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), potassium carbonate, toluene, degassed water.
-
Procedure:
-
In a Schlenk flask, combine equimolar amounts of M1 and M2.
-
Add potassium carbonate (4.0 eq) and a catalytic amount of Pd(PPh₃)₄ (1-2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the mixture to 90-100°C and stir vigorously under argon for 48-72 hours.
-
Monitor the increase in viscosity of the reaction mixture.
-
End-cap the polymer by adding a small amount of phenylboronic acid and bromobenzene and stirring for another 4 hours each.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash sequentially with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Concentrate the solution and precipitate the polymer again in methanol.
-
Collect the fibrous polymer by filtration and dry under vacuum at 40-50°C.
-
Characterization of Synthesized Materials
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized monomers and polymers.
Self-Validating System for Quality Control
-
¹H NMR Spectroscopy: To confirm the chemical structure and purity of the monomers and the successful incorporation of both donor and acceptor units in the polymer. For the polymer, peak broadening is expected compared to the sharp signals of the monomers.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A high molecular weight and a PDI close to 2 are indicative of a successful polymerization.[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. A high decomposition temperature (Td) is crucial for the long-term stability of OPV devices. Benzo[c]fluorene derivatives are known for their excellent thermal stability.[1]
-
UV-Vis Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film. The absorption spectrum reveals the wavelength range of light absorption. Donor-acceptor copolymers typically show two absorption bands: a higher energy band corresponding to the π-π* transition of the conjugated backbone and a lower energy intramolecular charge transfer (ICT) band.[6]
-
Cyclic Voltammetry (CV): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These values are critical for assessing the energy level alignment with the chosen acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor) in the OPV device, which dictates the open-circuit voltage (Voc).
Fabrication and Performance of Organic Photovoltaic Devices
The performance of the synthesized polymers is ultimately evaluated by fabricating and testing OPV devices.
Diagram of a Standard OPV Device Architecture
Caption: A typical inverted bulk heterojunction organic solar cell structure.
Protocol 3: Fabrication of a Bulk Heterojunction OPV Device
This protocol describes a general procedure for fabricating a laboratory-scale OPV device via spin-coating.
-
Substrate Preparation:
-
Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function and wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the substrate at 120-140°C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of the this compound copolymer and an acceptor (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene. The donor:acceptor ratio and total concentration need to be optimized.
-
Spin-coat the active layer solution onto the HTL inside the glovebox.
-
Anneal the film at an optimized temperature (typically 80-120°C) to control the morphology of the active layer.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of an electron transport layer (ETL), such as lithium fluoride (LiF), followed by a thicker layer of aluminum (Al) under high vacuum (<10⁻⁶ Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Performance Data of Fluorene-Based Copolymers in OPVs
The following table summarizes representative performance data for various fluorene-based donor-acceptor copolymers in organic solar cells. While specific data for this compound derivatives is emerging, this table provides a benchmark for what can be achieved with this class of materials.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| CzBT-DP | PC₇₁BM | 0.94 | 1.78 | 38.3 | 0.64 | [4] |
| P1 (Fluorene-alt-benzothiadiazole) | PC₇₀BM | 0.51 | 2.50 | 35 | 0.45 | [7] |
| P2 (Fluorene-based copolymer) | PC₇₀BM | 0.56 | 2.01 | 30 | 0.34 | [7] |
| Fluorenone-copolymer | [8]PCBM | up to 0.95 | - | - | up to 1.82 | |
| P3HT | PF12TBT | - | - | - | 2.7 | [4] |
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and promising platform for the design of next-generation donor polymers for organic photovoltaics. The synthetic protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers to explore this chemical space. The inherent advantages of this building block, including excellent thermal stability and enhanced solubility, address some of the key challenges in the field of organic electronics.
Future research should focus on the systematic variation of the acceptor units copolymerized with the this compound donor to fine-tune the optical and electronic properties of the resulting polymers. The exploration of non-fullerene acceptors in conjunction with these polymers is a particularly exciting avenue that could lead to significant improvements in power conversion efficiency and device stability. By leveraging the principles of molecular design and a thorough understanding of structure-property relationships, the full potential of this compound derivatives in advancing organic photovoltaic technology can be realized.
References
-
Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene. Semantic Scholar. [Link]
-
Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Semantic Scholar. [Link]
-
Synthesis, optoelectronic and photovoltaic properties of conjugated alternating copolymers incorporating 2,1,3-benzothiadiazole or fluorenone units: a comparative study. ResearchGate. [Link]
-
Preparation and Properties of Fluorene-based Thienothiophene Substituted Benzothiadiazole Copolymer for the Application of Polymeric Solar Cells. ResearchGate. [Link]
-
Electronic structure and optical properties of an alternated fluorene-benzothiadiazole copolymer: interplay between experimental and theoretical data. PubMed. [Link]
-
Synthesis and characterization of new donor-acceptor type copolymers based on fluorene derivatives for photovoltaic solar cells. PubMed. [Link]
-
Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Electronic structure and optical properties of an alternated fluorene-benzothiadiazole copolymer: interplay between experimental and theoretical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid [myskinrecipes.com]
Protocol for purification of 7,7-Dimethyl-7H-benzo[c]fluorene
Application Note & Protocol
High-Purity Isolation of 7,7-Dimethyl-7H-benzo[c]fluorene: A Comprehensive Guide to Purification and Quality Control
Abstract: this compound and its derivatives are crucial building blocks in the development of advanced materials for electronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[1] The performance of these materials is intrinsically linked to their purity. This document provides a detailed protocol for the purification of this compound, focusing on column chromatography and recrystallization techniques. Furthermore, it establishes a comprehensive quality control workflow using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the final product meets the stringent requirements of materials science research and development.
Introduction: The Critical Role of Purity
This compound is a polycyclic aromatic hydrocarbon (PAH) belonging to the fluorene family.[2] The dimethyl substitution at the 7-position enhances both the solubility and stability of the molecule, making it a versatile intermediate in organic synthesis.[1] However, residual impurities from the synthetic process, such as unreacted starting materials, byproducts, or catalysts, can significantly degrade the performance of end-application devices. Therefore, a robust and validated purification protocol is paramount.
This guide is designed for researchers and professionals in organic synthesis and materials science, providing a scientifically grounded, step-by-step approach to achieving high-purity this compound.
Foundational Principles of Purification
The purification strategy for this compound leverages the principles of polarity differences between the target compound and potential impurities. As a hydrocarbon, this compound is relatively non-polar. Common impurities from its synthesis are likely to have different polarities, enabling separation by chromatography and recrystallization.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and solubility in a mobile phase.[3][4] Less polar compounds, like our target molecule, will travel faster through the column with a non-polar mobile phase than more polar impurities.[3]
-
Recrystallization: This method purifies solids by dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to cool slowly.[5][6] The desired compound crystallizes out in a purer form, while impurities remain dissolved in the solvent.[6]
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of this compound is essential for designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆ | [7] |
| Molecular Weight | 244.34 g/mol | [7] |
| Appearance | White to light yellow/orange powder/crystal | |
| Melting Point | 83.0 to 87.0 °C | |
| Purity (Commercial) | >94.0% (GC) |
Detailed Purification Protocol
This protocol is designed for the purification of crude this compound. It is recommended to start with a small-scale trial to optimize solvent systems before proceeding with larger quantities.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Acetone (HPLC grade)
-
Ethanol (ACS grade)
-
Methanol (ACS grade)
-
TLC plates (silica gel coated)
-
Cotton or glass wool
-
Sand (acid-washed)
Step-by-Step Column Chromatography
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of 95:5 hexane:DCM.
-
Visualize the spots under UV light (254 nm and 365 nm) to identify the target compound and impurities. The main spot should be the least polar (highest Rf value).
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to settle without cracks.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running hexane through it until the packing is stable. Do not let the column run dry.[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with pure hexane, collecting fractions in test tubes or flasks.[9]
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase by adding small percentages of DCM to the hexane (e.g., 99:1, 98:2, 95:5 hexane:DCM) to elute compounds with slightly higher polarity.
-
Combine the fractions that contain the pure desired product, as determined by TLC.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Recrystallization for Final Polishing
-
Solvent Selection:
-
Test the solubility of the purified solid in various solvents (e.g., ethanol, methanol, hexane, acetone). A good recrystallization solvent will dissolve the compound when hot but not when cold.[10] Ethanol or a hexane/acetone mixture is a good starting point.
-
-
Recrystallization Procedure:
-
Place the solid in a clean Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[5]
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.[5]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.[5]
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quality Control and Purity Assessment
Analytical Methods
| Technique | Purpose | Typical Conditions |
| TLC | Rapid monitoring of reaction progress and column fractions. | Stationary Phase: Silica gel. Mobile Phase: 95:5 Hexane:DCM. |
| HPLC | Quantitative purity assessment. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm. |
| GC-MS | Purity assessment and identification of volatile impurities. | Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: 100°C to 300°C ramp. Detection: Mass Spectrometry. |
| ¹H NMR | Structural confirmation and purity assessment. | Solvent: CDCl₃. Standard: Tetramethylsilane (TMS). |
Workflow Visualization
Purification and Analysis Workflow
Caption: Overall workflow for the purification and quality control of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation on column | Incorrect solvent system. | Use TLC to test various solvent systems with different polarities. |
| Column overloaded. | Use a larger column or less sample. | |
| Product does not crystallize | Solution is not saturated. | Boil off some solvent and allow to cool again. |
| Solvent is not appropriate. | Try a different recrystallization solvent or a solvent pair. | |
| Oily product after recrystallization | Melting point is below room temperature in the presence of solvent. | Try a different solvent; ensure the starting material is sufficiently pure. |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for obtaining high-purity this compound. By combining column chromatography for bulk purification and recrystallization for final polishing, researchers can achieve the material quality required for demanding applications in organic electronics and materials science. Rigorous analytical quality control is essential to validate the purity and structural integrity of the final product.
References
- Column Chromatography Separation of Fluorene and 9-Fluorenone.
- Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene. Semantic Scholar.
- Column Chromatography. YouTube.
- Column Chromatography. Membrane Solutions.
- Column Chromatography. Chemistry at Winthrop University.
- Column Chromatography and TLC Lab Analysis. Odinity.
- Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- 7,7-Dimethyl-7H-benzo[c]fluoren-5-ol. BLDpharm.
- This compound. TCI Chemicals.
- This compound. Tokyo Chemical Industry (India) Pvt. Ltd.
- Recrystallization.
- Chemical Properties of 7H-Benzo[c]fluorene (CAS 205-12-9). Cheméo.
- Benzo[c]fluorene. Wikipedia.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- 7, 7-Dimethyl-7H-benzo[c]fluorene, min 98%, 1 gram.
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- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analysis of 7,7-Dimethyl-7H-benzo[c]fluorene Metabolites
Introduction
7,7-Dimethyl-7H-benzo[c]fluorene (7,7-DMBcF) is a polycyclic aromatic hydrocarbon (PAH) of emerging toxicological interest. As with many PAHs, the parent compound is relatively inert, and its biological activity, including potential carcinogenicity, is intrinsically linked to its metabolic activation.[1][2] This activation is primarily mediated by cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups and other modifications, leading to the formation of reactive metabolites capable of forming DNA adducts.[1][3][4] Consequently, the qualitative and quantitative analysis of 7,7-DMBcF metabolites in biological matrices is crucial for toxicological risk assessment, human biomonitoring, and understanding its mechanism of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for detecting and quantifying 7,7-DMBcF metabolites. Given the limited specific literature on this particular compound, this guide synthesizes established principles of PAH analysis with predictive metabolism to offer a robust framework for method development and validation.
Predicted Metabolic Activation of this compound
The metabolic pathway of 7,7-DMBcF is anticipated to follow the general routes established for other PAHs. The initial and rate-limiting step is typically mono-oxygenation by CYP enzymes (e.g., CYP1A1, CYP1B1), leading to the formation of phenols and dihydrodiols.[5] The presence of the dimethyl group at the C7 position will influence the regioselectivity of these reactions. Based on common sites of metabolic attack on the benzo[c]fluorene scaffold, the primary Phase I metabolites are predicted to be various mono-hydroxylated isomers. These can be further metabolized to dihydrodiols and potentially more complex products.
Following Phase I metabolism, the hydroxylated metabolites undergo Phase II conjugation to form more water-soluble glucuronide and sulfate esters, which are then excreted, primarily in urine.[6] Therefore, a comprehensive analytical method must account for both the free and conjugated forms of the metabolites.
Analytical Workflow Overview
A robust and sensitive analytical workflow for the determination of 7,7-DMBcF metabolites from biological matrices, such as urine, typically involves three key stages: sample preparation, chromatographic separation, and detection.
// Nodes sample [label="Biological Sample (e.g., Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Enzymatic Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe [label="Solid-Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="UPLC/HPLC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="MS/MS Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & Quantification", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sample -> hydrolysis [label=" Deconjugation ", fontsize=10]; hydrolysis -> spe [label=" Cleanup & Concentration ", fontsize=10]; spe -> separation [label=" Analyte Separation ", fontsize=10]; separation -> detection [label=" Detection & Identification ", fontsize=10]; detection -> data_analysis [label=" Quantitative Data ", fontsize=10]; }
Figure 1: General analytical workflow for 7,7-DMBcF metabolites.
Part 1: Sample Preparation
The objective of sample preparation is to isolate the target metabolites from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.
Enzymatic Hydrolysis of Conjugated Metabolites
As a significant fraction of PAH metabolites are excreted as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is essential for the analysis of total (free + conjugated) metabolite concentrations.[6]
Protocol: Enzymatic Hydrolysis of Urine Samples
-
Sample Aliquoting: Pipette 1.0 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate internal standard solution. For hydroxylated PAHs, isotopically labeled analogues (e.g., ¹³C- or D-labeled) of the target metabolites are ideal.
-
Buffering: Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Enzyme Addition: Add 20 µL of a β-glucuronidase/arylsulfatase solution (from Helix pomatia, >100,000 units/mL).
-
Incubation: Vortex the mixture gently and incubate at 37°C for 16 hours (overnight). Rationale: This extended incubation time ensures the complete cleavage of both glucuronide and sulfate conjugates.
-
Reaction Termination: Allow the samples to cool to room temperature. The hydrolysis reaction is effectively stopped by the subsequent addition of organic solvent during the SPE loading step.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for the cleanup and concentration of PAH metabolites from aqueous samples.[7][8] A reversed-phase sorbent, such as C18, is commonly used to retain the moderately nonpolar hydroxylated metabolites.
Protocol: Solid-Phase Extraction
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Rationale: Conditioning activates the stationary phase, ensuring proper retention of the analytes.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences. Rationale: This wash step removes salts and other hydrophilic matrix components without eluting the target analytes.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the metabolites with 2 x 1.5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Part 2: Chromatographic Separation and Mass Spectrometric Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of PAH metabolites due to its high sensitivity, specificity, and ability to handle complex matrices.[9][10]
UPLC/HPLC Parameters
A reversed-phase separation on a C18 column is typically employed to separate the various isomeric metabolites.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity and sensitivity for quantification.
Ionization: Electrospray Ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.
Predicted MRM Transitions for Mono-hydroxylated 7,7-DMBcF Metabolites:
The molecular weight of 7,7-DMBcF (C₁₉H₁₆) is 244.33 g/mol . The addition of a hydroxyl group results in a molecular weight of 260.33 g/mol for the mono-hydroxylated metabolites (C₁₉H₁₆O).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mono-hydroxy-7,7-DMBcF Isomer 1 | 259.1 | To be determined | To be determined |
| Mono-hydroxy-7,7-DMBcF Isomer 2 | 259.1 | To be determined | To be determined |
| ... (other isomers) | 259.1 | To be determined | To be determined |
| Isotopically Labeled Internal Standard | e.g., 265.1 | To be determined | To be determined |
Note: The precursor ion in negative mode will be [M-H]⁻. The specific product ions and optimal collision energies must be determined experimentally by infusing synthesized analytical standards.
Part 3: Method Validation and Quality Control
A rigorous method validation is essential to ensure the reliability and accuracy of the analytical data. Key validation parameters, as outlined by regulatory guidance, include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other matrix components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
Quality Control: Each analytical batch should include calibration standards, blank samples, and at least two levels of quality control samples (low and high concentrations) to monitor the performance of the method.
Part 4: Synthesis of Analytical Standards
The availability of pure analytical standards for the target metabolites is a prerequisite for method development and validation. As commercial standards for most 7,7-DMBcF metabolites are unavailable, custom synthesis is required. A potential synthetic route to hydroxylated 7,7-DMBcF derivatives could involve the synthesis of a brominated 7,7-DMBcF precursor, followed by a hydroxylation reaction.[11] The final products must be purified by chromatography and their structures confirmed by NMR and mass spectrometry.
// Nodes start [label="7,7-DMBcF", fillcolor="#F1F3F4", fontcolor="#202124"]; bromination [label="Bromination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Bromo-7,7-DMBcF", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxylation [label="Hydroxylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Hydroxy-7,7-DMBcF\n(Analytical Standard)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> bromination; bromination -> intermediate; intermediate -> hydroxylation; hydroxylation -> product; }
Figure 2: Potential synthetic pathway for analytical standards.
Conclusion
This application note provides a comprehensive framework for the development and validation of an analytical method for the determination of this compound metabolites in biological samples. By combining established protocols for PAH analysis with predictive metabolism, researchers can develop a robust and sensitive LC-MS/MS method to advance the toxicological understanding of this emerging environmental contaminant. The protocols outlined herein should be considered a starting point, and optimization and validation are essential for any specific application.
References
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Wikipedia. (n.d.). Benzo(c)fluorene. Retrieved from [Link]
- Qin, A., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism, 24.
- Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India. (2021).
- Weyand, E. H., et al. (2004). Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions. Environmental and Molecular Mutagenesis, 43(3), 164-175.
- U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (1995).
- Gabbutt, C. D., et al. (2004). Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones. Synlett, 2004(6), 1015-1018.
- Djoumbou-Feunang, Y., et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification.
- Shimada, T., & Guengerich, F. P. (2006). Inhibition of human cytochrome P450 enzymes by 1-ethynylpyrene, an inactivator of cytochrome P450 1A1, 1A2, and 1B1. Chemical Research in Toxicology, 19(11), 1461-1468.
- Oda, Y., et al. (2012). Involvement of human cytochrome P450 3A4 in the metabolism of benzodiazepines. Drug Metabolism and Disposition, 40(4), 743-751.
- Culp, S. J., et al. (2000). 7H-benzo[c]fluorene: a major DNA adduct-forming component of coal tar. Carcinogenesis, 21(8), 1601-1609.
- Baltrons, O., et al. (2013). Analysis of hydroxylated metabolites of polycyclic aromatic hydrocarbons in soils by two alternative methods: selective purification by molecularly imprinted polymers - HPLC/FLD and silylation - GC/MS. Analytical Methods, 5(22), 6297-6304.
- Gaber, Y., et al. (2012). Synthesis of New Spiro[benzo[c]fluorene-7,9'-fluorene] Dimers and Their Optical Properties. Bulletin of the Korean Chemical Society, 33(5), 1677-1682.
- McManus, M. E., et al. (1990). Metabolism of 2-acetylaminofluorene and benzo(a)pyrene and activation of food-derived heterocyclic amine mutagens by human cytochromes P-450. Cancer Research, 50(11), 3367-3374.
- Centers for Disease Control and Prevention. (2018). Polycyclic Aromatic Hydrocarbons (PAHs)
- Waters Corporation. (n.d.).
- YMC CO., LTD. (n.d.). UHPLC Analysis of benzodiazepines and their metabolites by LC-MS/MS.
- Zhang, Y., et al. (2022). Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices by polarity-reversed nanoelectrospray ionization. Analytica Chimica Acta, 1189, 339223.
- Lee, J., et al. (2024). Regulation of Benzo[a]pyrene-Induced Hepatic Lipid Accumulation through CYP1B1-Induced mTOR-Mediated Lipophagy. International Journal of Molecular Sciences, 25(2), 1189.
- Bauer, E., et al. (1998). Metabolism of Benzo[a]Pyrene and Benzo[a]Pyrene-7,8-Diol by Human Cytochrome P450 1b1. Chemical Research in Toxicology, 11(12), 1479-1486.
- Campo, L., et al. (2016). High-Throughput Analysis of Selected Urinary Hydroxy Polycyclic Aromatic Hydrocarbons by an Innovative Automated Solid-Phase Microextraction. International Journal of Environmental Research and Public Health, 13(10), 988.
- Garg, U., et al. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(2), 127-133.
- Li, X., et al. (2021). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters, 23(16), 6330-6334.
- Thermo Fisher Scientific. (n.d.).
- Ma, Y., et al. (2011). Fragmentation study of the C ring in flavone and isoflavone aglycones by electrospray ion trap time-of-flight mass spectrometry. Journal of Mass Spectrometry, 46(9), 895-903.
- Seo, J.-A., et al. (2013). Synthesis of New Spiro[benzo[c]fluorene-7,9'-fluorene] Dimers and Their Optical Properties. Bulletin of the Korean Chemical Society, 34(5), 1461-1466.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Longevity of 7,7-Dimethyl-7H-benzo[c]fluorene OLEDs
Welcome to the technical support center for researchers and scientists working with 7,7-Dimethyl-7H-benzo[c]fluorene and its derivatives in Organic Light-Emitting Diodes (OLEDs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the operational lifetime of your devices. Benzo[c]fluorene derivatives are noted for their excellent thermal stability and tunable electronic properties, making them promising candidates for advanced electronic applications, including OLEDs[1][2]. The dimethyl substitution, in particular, enhances both solubility and stability, which is crucial for achieving long operational lifetimes in modern displays[1].
This resource is designed to be a practical companion in your experimental work, offering not just procedural steps but also the underlying scientific principles to empower your research and development efforts.
Troubleshooting Guide: Diagnosing and Resolving Common Device Lifetime Issues
This section addresses specific problems you may encounter during the fabrication and testing of your this compound-based OLEDs.
Issue 1: Rapid Luminance Decay Under Continuous Operation
Symptoms:
-
A significant drop in brightness within the first few hours of operation at a constant current density.
-
The device's half-life (LT50) is substantially shorter than expected.
Possible Causes & Diagnostic Workflow:
-
Thermal Degradation: Organic materials in OLEDs are inherently sensitive to heat, which accelerates chemical breakdown and degrades device performance[3][4]. Heat generated during operation can lead to the deterioration of the organic layers, reducing efficiency[5].
-
Diagnosis: Monitor the device temperature in real-time using an infrared camera. A rapid increase in temperature is a strong indicator of thermal stress.
-
Solution:
-
Improve Heat Dissipation: Fabricate devices on substrates with high thermal conductivity, such as silicon or sapphire.
-
Optimize Driving Conditions: Operate the device at a lower current density. While this reduces initial brightness, it significantly lowers heat generation and extends lifetime[6].
-
-
-
Interfacial Instability: Degradation often occurs at the interface between the emissive layer (EML) and the electron transport layer (ETL), where exciton recombination is maximized[7][8]. This can be due to chemical reactions or morphological changes at the interface[5].
-
Diagnosis: Use techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for depth profiling to chemically analyze the interfaces of degraded devices[9].
-
Solution:
-
Introduce an Interlayer: Inserting a thin interlayer between the EML and ETL can prevent direct interaction and exciton-induced degradation.
-
Material Selection: Ensure the chosen ETL material is chemically compatible with this compound and has a suitable energy level alignment to reduce charge accumulation at the interface[9].
-
-
-
Host Material Degradation: The stability of the host material is critical for the overall device lifetime. The formation of reactive species like free radicals and triplet excitons can lead to the creation of non-emissive species, reducing efficiency[9].
-
Diagnosis: Analyze the photoluminescence (PL) and electroluminescence (EL) spectra of the device over time. A change in the spectral shape or the appearance of new peaks can indicate the degradation of the host material[10][11].
-
Solution:
-
Utilize a Mixed-Host System: Incorporating a second host material can improve charge balance within the emissive layer, reduce exciton density on a single host, and enhance overall stability[12]. For instance, mixing an electron-transporting material into the host layer can improve thermal and morphological stability[13].
-
-
Experimental Protocol: Thermal Stress Testing
-
Fabricate a set of identical OLED devices.
-
Measure the initial current-voltage-luminance (J-V-L) characteristics of each device at room temperature.
-
Place the devices on a temperature-controlled hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Subject the devices to a constant elevated temperature (e.g., 85°C, below the glass transition temperature of the organic layers) for a defined period (e.g., 24, 48, 72 hours).
-
After the thermal stress period, allow the devices to cool to room temperature.
-
Re-measure the J-V-L characteristics.
-
Compare the pre- and post-stress data to quantify the degradation in performance. A significant increase in operating voltage or decrease in luminance indicates poor thermal stability.
Issue 2: Color Shift and Spectral Broadening Over Time
Symptoms:
-
The emission color of the OLED changes during operation.
-
The electroluminescence spectrum becomes broader, indicating the emergence of new emissive species.
Possible Causes & Diagnostic Workflow:
-
Exciplex Formation and Degradation: Unintended exciplex formation at the interface of organic layers can lead to a red-shifted and broadened emission spectrum[14][15]. The degradation of these exciplexes can further alter the emission characteristics[16].
-
Diagnosis: Measure the electroluminescence spectra at different driving voltages. The appearance of a new, lower-energy emission peak that increases in intensity with voltage is a hallmark of exciplex formation.
-
Solution:
-
Optimize Layer Thickness: Carefully control the thickness of the hole-transporting and electron-transporting layers to move the recombination zone away from the interface.
-
Insert a Spacer Layer: A thin layer of a wide-bandgap material inserted at the interface can prevent the formation of interfacial exciplexes.
-
-
-
Formation of Aggregates or Electromers: Under electrical stress, molecules of this compound may form aggregates or electromers, which have different emission properties from the isolated molecules[16].
-
Diagnosis: Atomic Force Microscopy (AFM) of the emissive layer surface before and after device operation can reveal morphological changes indicative of aggregation.
-
Solution:
-
Control Deposition Rate: During thermal evaporation, a lower deposition rate can lead to a more amorphous and stable film morphology, reducing the likelihood of aggregation.
-
Doping Concentration: If using this compound as a dopant, optimize its concentration to prevent aggregation-caused quenching and spectral shifts[17].
-
-
Diagram: Troubleshooting Logic for Color Instability
Caption: Logic flow for diagnosing color instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary intrinsic degradation mechanisms for this compound in an OLED?
A1: The primary intrinsic degradation mechanisms are multifaceted and often interconnected:
-
Photochemical Degradation: High-energy excitons can lead to bond dissociation within the this compound molecule, creating non-emissive degradation products. This is a particular challenge for blue emitters due to their higher exciton energies[18][19].
-
Electrochemical Instability: The radical cations and anions of the molecule, formed during charge transport, can be unstable and undergo irreversible chemical reactions. This is a significant factor in long-term degradation[10][11].
-
Thermal Decomposition: While benzo[c]fluorene derivatives have good thermal stability, prolonged operation at high temperatures can still lead to molecular decomposition[1][5].
Q2: How does the choice of host material impact the lifetime of an OLED with a this compound emitter?
A2: The host material plays a critical role in device stability:
-
Energy Level Alignment: The host's HOMO and LUMO levels should be appropriate to ensure efficient energy transfer to the this compound guest and to confine excitons within the emissive layer.
-
Triplet Energy: The host must have a higher triplet energy than the this compound to prevent reverse energy transfer, which would quench the emission.
-
Charge Transport Balance: A host with balanced hole and electron transport properties helps to distribute the recombination zone more broadly within the EML, reducing localized degradation[20]. Exciplex-forming hosts can offer barrier-free charge injection and transport, potentially improving stability[21].
-
Thermal and Morphological Stability: A host with a high glass transition temperature (Tg) will form more stable films, resisting morphological changes during operation that can lead to degradation[18].
Q3: What role does encapsulation play in the lifetime of these devices?
A3: Encapsulation is crucial for preventing extrinsic degradation. Organic materials, including this compound, are highly susceptible to damage from environmental factors[9].
-
Oxygen and Moisture: Exposure to oxygen and moisture leads to oxidation of the organic layers and the cathode, forming non-emissive "dark spots" and increasing the operating voltage[9].
-
Effective Encapsulation: A high-quality encapsulation layer, such as thin-film encapsulation (TFE) or glass lidding with a desiccant, creates a barrier against these elements, significantly extending the device's operational and storage lifetime.
Q4: Can device architecture be modified to enhance the lifetime of this compound OLEDs?
A4: Yes, device architecture is a key factor in stability.
-
Charge Balance Layers: Employing optimized hole-injection (HIL), hole-transport (HTL), electron-blocking (EBL), hole-blocking (HBL), and electron-injection (EIL) layers is essential for achieving balanced charge injection and transport. This prevents charge accumulation at interfaces, which is a major cause of degradation[9].
-
Graded Doping: Instead of a sharp interface, creating a graded doping profile for the this compound emitter within the host can widen the recombination zone, reducing exciton-polaron annihilation and improving stability.
-
Emissive Layer Design: Using a co-host system or a multi-layer emissive structure can enhance both efficiency and lifetime by optimizing charge distribution and recombination[12][13].
Diagram: Key Factors Influencing Device Lifetime
Caption: Interplay of factors affecting OLED lifetime.
References
- Vertex AI Search. (n.d.). Why do OLED displays degrade in high temperature and humidity environments?
- National Institutes of Health. (n.d.). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.
- ResearchGate. (2025). Improved stability of blue TADF organic electroluminescent diodes via OXD-7 based mixed host.
- Interelectronix. (2024). Why Are OLED Displays Degrading in High Heat and High Humidity.
- ACS Publications. (2022). Improved Thermal Stability and Operational Lifetime of Blue Fluorescent Organic Light-Emitting Diodes by Using a Mixed-Electron Transporting Layer.
- ResearchGate. (n.d.). Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling.
- PubMed. (2025). Increasing the Stability of Deep Blue Phosphor-Sensitized OLEDs Using the Polariton-Enhanced Purcell Effect.
- NPL Publications. (2024). Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications.
- Optica Publishing Group. (2013). Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy.
- AIP Publishing. (2020). Origin of exciplex degradation in organic light emitting diodes: Thermal stress effects over glass transition temperature of emission layer.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics.
- Kete, M. (n.d.). Modeling of OLED Degradation for Prediction and Compensation of AMOLED Aging Artifacts.
- ACS Publications. (2025). Effects of Molecular Orientation on Stability of Blue Fluorescent OLEDs Based on Hot Exciton Materials.
- ResearchGate. (n.d.). Origin of exciplex degradation in organic light emitting diodes: Thermal stress effects over glass transition temperature of emission layer.
- ACS Publications. (n.d.). Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules.
- ResearchGate. (n.d.). Schematic of the degradation mechanism in exciplex host‐based OLEDs.
- ACS Publications. (2024). The Blue Problem: OLED Stability and Degradation Mechanisms.
- ACS Publications. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
- Frontiers. (2019). Recent Applications of Interfacial Exciplex as Ideal Host of Power-Efficient OLEDs.
- ResearchGate. (2024). The Blue Problem: OLED Stability and Degradation Mechanisms.
- ResearchGate. (2025). Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules.
- PubMed. (2019). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs.
- ResearchGate. (2025). Chemical degradation mechanisms of highly efficient blue phosphorescent emitters used for organic light emitting diodes.
- Benchchem. (n.d.). Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs).
- BLDpharm. (n.d.). 154523-35-0|7,7-Dimethyl-7H-benzo[c]fluoren-5-ol.
- ResearchGate. (2025). Spiro[fluorene-7,9′-benzofluorene] host and dopant materials for blue light-emitting electroluminescence device.
- ResearchGate. (n.d.). Benzo[B]Furan-Based Host Materials for Blue Fluorescent Emitter to Achieve an External Quantum Efficiency of 6.6% in Organic Light-Emitting Device.
- RSC Publishing. (n.d.). Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials.
- Encyclopedia.pub. (2023). Chemical Structures and Characteristics of Blue Emitters.
- Xi'an Jiaotong University. (2025). Benzo[b]furan-based host materials for blue fluorescent emitter to achieve an external quantum efficiency of 6.6 % in organic light-emitting device.
- MDPI. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.
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- 8. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling | NPL Publications [eprintspublications.npl.co.uk]
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- 21. Frontiers | Recent Applications of Interfacial Exciplex as Ideal Host of Power-Efficient OLEDs [frontiersin.org]
Technical Support Center: Optimizing Charge Injection in 7,7-Dimethyl-7H-benzo[c]fluorene Devices
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers and engineers working with 7,7-Dimethyl-7H-benzo[c]fluorene. As a key building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), its performance is critically dependent on the efficient injection of charge carriers from the device electrodes.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common experimental hurdles and optimize your device performance.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during device fabrication and testing. Each answer provides a causal explanation and a systematic approach to resolving the problem.
Q1: Why is the turn-on voltage of my device unexpectedly high?
A: A high turn-on voltage is typically a symptom of a significant energy barrier hindering charge injection, poor charge transport within the organic layer, or high series resistance in the device.
-
Causality - The Injection Barrier: Efficient charge injection requires a minimal energy difference between the work function of the anode (for holes) or cathode (for electrons) and the frontier molecular orbitals of the organic semiconductor (HOMO for holes, LUMO for electrons). For hole injection into this compound, a large mismatch between the anode's work function and the material's HOMO level creates a substantial energy barrier (a Schottky barrier) that charge carriers must overcome, necessitating a higher applied voltage.
-
Causality - Interfacial Contamination: The interface between the electrode and the organic layer is exceptionally sensitive. Contaminants such as residual photoresist, organic residues, or even an adsorbed layer of water can create a dielectric layer or trap states.[2] This disrupts the orbital alignment and impedes charge injection, effectively increasing the device's turn-on voltage.[3]
-
Causality - Poor Film Morphology: A non-uniform or amorphous film of this compound can lead to poor intermolecular electronic coupling, which reduces charge mobility. Lower mobility means a higher electric field (and thus voltage) is required to transport charges across the layer.
Systematic Troubleshooting Steps:
-
Verify Electrode Work Function: Ensure you are using an appropriate anode material. Indium Tin Oxide (ITO) is common, but its work function can vary significantly (4.5–5.1 eV) depending on the supplier and pre-treatment. A high-work-function anode is crucial for efficient hole injection.
-
Implement Rigorous Substrate Cleaning: Contamination on the ITO surface is a primary cause of high turn-on voltage. Follow a validated multi-step cleaning protocol (see Protocol 1). Surface treatments like UV-ozone or oxygen plasma cleaning are highly recommended as they not only remove organic residues but can also increase the ITO work function, thereby reducing the hole injection barrier.[4][5]
-
Introduce a Hole Injection Layer (HIL): If a large energy barrier persists, depositing a dedicated HIL between the anode and the this compound layer is a standard and highly effective solution.[6] Materials like PEDOT:PSS or transition metal oxides (e.g., MoOx, NiO) can provide a stepped energy level alignment that facilitates a smoother transition for holes from the anode to the organic layer.[7][8]
-
Optimize Deposition Parameters: For thermally evaporated films, the deposition rate and substrate temperature can influence film morphology. A slow deposition rate (~0.1-0.5 Å/s) often results in a more ordered and uniform film, improving charge transport.
Below is a logical workflow to diagnose the root cause of a high turn-on voltage.
Caption: Energy level diagram for charge injection.
Q3: What is the importance of substrate preparation and what is a standard protocol?
A: Substrate preparation is arguably one of the most critical steps in fabricating high-performance organic electronic devices. [4]The substrate, typically ITO-coated glass, serves as the foundation upon which the entire multi-layer device is built. An improperly cleaned substrate can lead to a host of problems, including high leakage currents, short circuits, high turn-on voltage, and poor film adhesion, all of which compromise device efficiency and lifetime. [2][3]The goal is to remove all particulate, organic, and ionic contaminants from the surface. A detailed, validated protocol is provided in the next section.
Section 3: Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure for ITO-coated Glass
This protocol is a widely accepted method for achieving a clean, high-quality ITO surface ready for device fabrication. [4][8] Materials:
-
ITO-coated glass substrates
-
Detergent solution (e.g., 2% Hellmanex III in water)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA) (semiconductor grade)
-
Substrate holder/rack
-
Beakers
-
Ultrasonic bath
-
Nitrogen (N₂) gun
-
UV-Ozone cleaner or Plasma cleaner (recommended)
Procedure:
-
Initial Scrub: Gently scrub the ITO surface with a gloved finger or a cleanroom wipe using the detergent solution to physically remove particles and organic residues.
-
DI Water Rinse: Thoroughly rinse the substrates under a stream of DI water to remove all detergent.
-
Ultrasonication - Step 1 (Detergent): Place the substrates in a rack within a beaker filled with the detergent solution. Sonicate in an ultrasonic bath for 15 minutes.
-
DI Water Rinse: Remove and rinse the substrates thoroughly with DI water.
-
Ultrasonication - Step 2 (DI Water): Place the substrates in a fresh beaker of DI water and sonicate for 15 minutes.
-
Ultrasonication - Step 3 (Acetone): Transfer the substrates to a beaker with acetone and sonicate for 15 minutes to remove water and organic residues.
-
Ultrasonication - Step 4 (IPA): Transfer the substrates to a beaker with IPA and sonicate for 15 minutes for a final rinse and to remove acetone residues.
-
Final Rinse and Dry: Rinse the substrates one last time with fresh DI water. Immediately dry them thoroughly using a high-purity N₂ gun.
-
Surface Treatment (Crucial Step): Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes or with an oxygen plasma. This removes the final monolayer of organic contaminants and increases the ITO work function. [5]10. Storage: If not used immediately, store the cleaned substrates in a vacuum oven or a nitrogen-filled desiccator.
Section 4: Reference Data
Table 1: Work Functions of Common Electrode & Interlayer Materials
| Material | Role | Typical Work Function (eV) | Notes |
| Indium Tin Oxide (ITO) | Anode | 4.5 - 5.1 | Highly dependent on cleaning and surface treatment. |
| PEDOT:PSS | HIL | 5.0 - 5.2 | Effective but can be acidic and hygroscopic. |
| Molybdenum Oxide (MoOx) | HIL | 5.3 - 6.0 | Stable inorganic alternative to PEDOT:PSS. |
| Nickel Oxide (NiO) | HIL | ~5.2 | Excellent stability and electron blocking properties. [7] |
| Aluminum (Al) | Cathode | ~4.2 | Common cathode material. |
| Calcium (Ca) | Cathode | ~2.9 | Low work function, but highly reactive. |
| Lithium Fluoride (LiF) | EIL | N/A | Creates an interface dipole to lower the electron injection barrier from Al. |
Note: These values are approximate and can vary based on processing conditions.
Table 2: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 112486-09-6 | [9][10] |
| Molecular Formula | C₂₃H₁₈ | - |
| Molar Mass | 294.39 g/mol | - |
| Purity (Typical) | >94.0% (GC) | [9][10] |
| Appearance | White to light yellow powder/crystal | [9][10] |
| HOMO Level | ~5.8 - 6.0 eV (estimated) | [Note 1] |
| LUMO Level | ~2.4 - 2.6 eV (estimated) | [Note 1] |
Section 5: References
-
NINGBO INNO PHARMCHEM CO.,LTD. Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications.
-
Nagai, M. Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. Semantic Scholar.
-
Ossila. How to Clean Substrates for Photovoltaic or OLED Fabrication.
-
Nagai, M. Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. ResearchGate.
-
Organic Devices: Fabrication, Applications, and Challenges. ResearchGate.
-
KeyLink. Plasma Cleaning: Safe, Effective Solution for OLED Displays.
-
Manufacturing and commercialization issues in organic electronics. Cambridge University Press.
-
Benzo(c)fluorene. Wikipedia.
-
Environmental Impacts, Health Risks, and Biodegradation Strategies of Fluorene and Other Polycyclic Aromatic Hydrocarbons. Journal of Pure and Applied Microbiology.
-
Fluorene Degradation Pathway Map. Eawag-BBD.
-
Molecular orbitals and energy levels of 7-9. (a) LUMO and HOMO of 7.... ResearchGate.
-
Hole injection control of electron blocking layer for broad recombination zone and low-efficiency roll-off in phosphorescent organic light emitting device. Taylor & Francis.
-
HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. ResearchGate.
-
Presentation of the energy levels, HOMO–LUMO gap and orbital.... ResearchGate.
-
Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. NIH.
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products.
-
HOMO/LUMO energy levels and band gaps determined from electrochemical measurements. ResearchGate.
-
New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene.
-
Relative energies of important molecular orbitals in compounds 1-7. ResearchGate.
-
Solution-Processed NiO as a Hole Injection Layer for Stable Quantum Dot Light-Emitting Diodes. MDPI.
-
New Benzotriazole and Benzodithiophene-Based Conjugated Terpolymer Bearing a Fluorescein Derivative as Side-Group: In-Ternal Förster Resonance Energy Transfer to Improve Organic Solar Cells. MDPI.
-
Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing.
-
Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ResearchGate.
-
This compound. TCI Chemicals.
-
This compound 112486-09-6. Tokyo Chemical Industry (India) Pvt. Ltd.
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Troubleshooting low quantum efficiency in 7,7-Dimethyl-7H-benzo[c]fluorene emitters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 7,7-Dimethyl-7H-benzo[c]fluorene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low photoluminescence quantum yield (PLQY) in their experiments. The following question-and-answer guide provides in-depth explanations and actionable protocols to troubleshoot your results effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My freshly synthesized this compound has a much lower quantum yield than expected.
Question: I've just completed the synthesis and purification of this compound, but my initial quantum yield measurements are disappointingly low. What are the most common initial causes, and how can I troubleshoot this?
Answer: An unexpectedly low quantum yield in a newly synthesized fluorophore most often points to issues with purity or residual contaminants from the synthesis. Even trace impurities can act as efficient fluorescence quenchers.
Causality: Synthetic intermediates, residual catalysts (like palladium), or side-products can intercept the excited state energy of your emitter, providing non-radiative decay pathways and thus "quenching" fluorescence. For instance, the synthesis of the core structure may involve several steps, each with the potential for incomplete reactions or side-product formation[1][2].
Troubleshooting & Optimization Protocol:
-
Verify Purity: The first and most critical step is to rigorously assess the purity of your compound.
-
Action: Re-purify the compound using column chromatography with a carefully selected solvent system, followed by recrystallization to obtain high-purity crystals.
-
Validation: Confirm purity and structural integrity using multiple analytical techniques:
-
High-Resolution NMR (¹H and ¹³C): Check for the absence of signals corresponding to starting materials or common byproducts.
-
Mass Spectrometry (MS): Verify the molecular weight matches the expected value[1].
-
Elemental Analysis: Ensure the elemental composition is within acceptable limits (typically ±0.4%).
-
-
-
Check for Residual Solvents: Solvents trapped within your solid sample, particularly those capable of hydrogen bonding or heavy atom effects, can quench fluorescence.
-
Action: Dry the purified sample extensively under high vacuum for several hours, potentially with gentle heating if the compound is thermally stable.
-
Validation: A clean ¹H NMR spectrum with no residual solvent peaks is a good indicator of a solvent-free sample.
-
Issue 2: The quantum yield of my emitter varies dramatically when I change the solvent.
Question: I've noticed that the fluorescence intensity and quantum yield of my this compound derivative change significantly when I move from a non-polar solvent like cyclohexane to a more polar one like acetonitrile. Why does this happen?
Answer: The photophysical properties of many organic fluorophores, including benzo[c]fluorene derivatives, are highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, is due to differential stabilization of the ground and excited states by the solvent molecules.[3][4][5][6]
Causality: A fluorophore's dipole moment often changes upon excitation. Polar solvent molecules will reorient themselves around the excited-state dipole, a process called solvent relaxation[3]. This stabilization lowers the energy of the excited state, which can have several consequences:
-
Spectral Shift: It typically causes a red-shift (shift to longer wavelengths) in the emission spectrum, increasing the Stokes shift[3][4].
-
Quantum Yield Change: This stabilization can bring the excited state closer in energy to non-radiative decay pathways (like internal conversion), thereby decreasing the quantum yield. Conversely, in some systems, a rigid solvent cage in viscous media can restrict molecular vibrations and increase quantum yield[7][8].
Data Presentation: Expected Solvent Effects
| Solvent | Polarity (Dielectric Constant, ε) | Refractive Index (n) | Expected Emission Shift | Expected Quantum Yield (Φ) Trend |
| Cyclohexane | 2.02 | 1.427 | Blue-shifted (reference) | Highest |
| Toluene | 2.38 | 1.497 | Minor red-shift | High |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | Moderate red-shift | Intermediate |
| Dichloromethane (DCM) | 8.93 | 1.424 | Moderate-to-strong red-shift | Intermediate-to-Low |
| Acetonitrile (ACN) | 37.5 | 1.344 | Strong red-shift | Lowest |
Note: This table presents general trends. Actual values are highly dependent on the specific derivative.
Experimental Protocol: Investigating Solvent Effects
-
Prepare Stock Solution: Create a concentrated stock solution of your emitter in a non-volatile, non-polar solvent (e.g., toluene).
-
Prepare Sample Solutions: Prepare a series of dilute solutions in different solvents (e.g., cyclohexane, THF, DCM, acetonitrile) with identical concentrations. Ensure the absorbance at the excitation wavelength is low (ideally ≤ 0.1) to avoid inner filter effects[9][10].
-
Acquire Spectra: For each solution, measure the UV-Vis absorption and fluorescence emission spectra. Use the same excitation wavelength for all samples.
-
Measure Quantum Yield: Calculate the relative quantum yield for each sample using a well-characterized standard[9][10].
-
Analyze Data: Plot the emission maximum (λ_em) and quantum yield (Φ) as a function of solvent polarity. A strong correlation confirms that solvent effects are a key factor.
Issue 3: My emitter is highly fluorescent in dilute solutions but very dim at higher concentrations or in a solid film.
Question: The quantum yield is excellent when my this compound derivative is in a very dilute solution, but the emission drops off a cliff when I increase the concentration. What's going on?
Answer: This is a classic sign of Aggregation-Caused Quenching (ACQ) . Many planar, π-conjugated molecules, like the benzo[c]fluorene core, are prone to stacking and forming aggregates at higher concentrations.[11][12][13]
Causality: In dilute solutions, individual molecules are isolated and can fluoresce efficiently. As concentration increases, they begin to form π-stacked aggregates. In these aggregates, strong intermolecular interactions create new, low-energy excited states called excimers. These excimer states are often "dark," meaning they decay to the ground state primarily through non-radiative pathways (e.g., heat), thus quenching fluorescence.[13]
Visualization: Jablonski Diagram for ACQ The following diagram illustrates how aggregation opens up a non-radiative decay channel via an excimer state, competing with the desired fluorescence pathway.
Caption: Aggregation-Caused Quenching (ACQ) mechanism.
Troubleshooting & Optimization Protocol:
-
Concentration-Dependent Study:
-
Action: Prepare a series of solutions of your emitter in a single solvent, spanning a wide concentration range (e.g., from 10⁻⁷ M to 10⁻³ M).
-
Measurement: Measure the fluorescence quantum yield for each concentration.
-
Analysis: Plot the quantum yield as a function of concentration. A sharp decrease in PLQY at higher concentrations is strong evidence for ACQ.
-
-
Mitigation Strategies:
-
Work at Lower Concentrations: The simplest solution is to perform experiments in the dilute regime where aggregation is minimal[14].
-
Modify the Molecular Structure: If solid-state emission is required, consider synthetic modification. Introducing bulky substituents (e.g., at the 9-position) can sterically hinder π-stacking and disrupt aggregation, thereby preserving solid-state fluorescence[13][15]. This is a common strategy to convert ACQ-prone molecules into Aggregation-Induced Emission (AIE) luminogens.
-
Issue 4: The fluorescence intensity of my sample decreases over time during measurement.
Question: When I expose my this compound sample to the excitation light in the fluorometer, its emission intensity steadily drops. Is my sample being destroyed?
Answer: Yes, this is likely due to photodegradation . Fluorene-based compounds can be susceptible to photo-oxidation, particularly at the C9 position (the bridged carbon), which can lead to the formation of non-fluorescent or weakly fluorescent species like fluorenone derivatives.[16][17][18]
Causality: Under UV or high-intensity light irradiation, especially in the presence of oxygen, the alkyl side chains on the fluorene core can participate in a radical chain process[16]. This can lead to oxidation at the bridged carbon, forming a ketone group (a fluorenone). This new species has different electronic properties and is often non-emissive, leading to a decrease in the overall fluorescence of the sample.[17][18]
Troubleshooting & Optimization Protocol:
-
Minimize Light Exposure:
-
Action: Reduce the excitation slit width, use neutral density filters to lower the excitation power, and minimize the duration of light exposure during experiments.
-
-
Degas the Solvent:
-
Action: Dissolved oxygen can promote photodegradation[8]. Before measurement, degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through the cuvette for 10-15 minutes. Seal the cuvette to prevent oxygen from re-dissolving.
-
-
Check for Photoproducts:
-
Action: Intentionally expose a concentrated solution to the excitation light for an extended period.
-
Analysis: Analyze the "before" and "after" solutions using techniques like UV-Vis absorption, HPLC, or LC-MS. The appearance of new absorption bands or new peaks in the chromatogram can confirm the formation of degradation products[17].
-
General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing low quantum efficiency.
Caption: A step-by-step decision tree for troubleshooting low quantum yield.
References
-
How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration? Homework.Study.com. [Link]
-
Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions. Journal of Physical Chemistry B, 2006. [Link]
-
A practical guide to measuring and reporting photophysical data. Royal Society of Chemistry, 2023. [Link]
-
Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. Journal of Chromatography A, 2016. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU, 2020. [Link]
-
Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. ResearchGate. [Link]
-
Schematic diagram of the experimental setup for quantum yield measurement. ResearchGate. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
-
Degree of photodegradation of fluorene (a, d), pyrene (b, e), and... ResearchGate. [Link]
-
Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. ACS Omega, 2022. [Link]
-
What are some factors that can affect the quantum yield brightness of a fluorophore? Reddit. [Link]
-
Factors affecting Fluorescence. YouTube, 2018. [Link]
-
ACS Catalysis Journal. ACS Publications. [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene. Semantic Scholar. [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C, 2021. [Link]
-
FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube, 2020. [Link]
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI. [Link]
-
What's wrong with my quantum yield measurement? ResearchGate. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fluorescence photographs of (a) a luminophore with aggregation-caused... ResearchGate. [Link]
-
SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. Semantic Scholar. [Link]
-
Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. Analyst, 1993. [Link]
-
Synthesis of Hydroxy7 H -benzo[ c ]fluoren-7-ones. ResearchGate. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. [Link]
-
7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[b] Fluoreno[3,4-d]Thiophene Derivatives for Blue Fluorescent Organic Light-Emitting Diodes. PubMed, 2021. [Link]
-
7H-Benzo[c]fluorene-7-one. NIST WebBook. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 10. static.horiba.com [static.horiba.com]
- 11. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preventing degradation of 7,7-Dimethyl-7H-benzo[c]fluorene during synthesis
Welcome to the technical support center for the synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and questions related to the stability and synthesis of this important molecule, providing in-depth explanations and actionable troubleshooting advice to ensure the integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the gem-dimethyl group at the C7 position in this compound?
The gem-dimethyl group at the C7 position serves a critical dual function: enhancing both the stability and solubility of the molecule.[1] This substitution is a key design element that prevents degradation.
-
Steric Hindrance: The two methyl groups provide steric bulk around the C7 position. This physically obstructs the approach of oxidizing agents and other reactive species, thereby preventing unwanted side reactions at this vulnerable site.
-
Blocking Oxidation: The most common degradation pathway for 7H-benzo[c]fluorene and related fluorene compounds is the oxidation of the methylene bridge (C7) to a ketone (fluorenone). By replacing the two benzylic protons with methyl groups, this oxidation pathway is effectively blocked.
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Improved Solubility: The presence of the non-polar dimethyl groups generally enhances the solubility of the molecule in organic solvents, which can facilitate both the reaction and purification processes.[1]
The strategic placement of the gem-dimethyl group is a common tactic in medicinal chemistry to improve the metabolic stability and overall pharmacokinetic profile of drug candidates.[2]
Q2: My reaction mixture is turning a dark color, and I'm seeing multiple spots on my TLC. What are the likely degradation pathways?
The appearance of a dark coloration and multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of product degradation and byproduct formation. For this compound, several degradation pathways should be considered:
-
Photo-oxidation: Polycyclic aromatic hydrocarbons (PAHs) are often sensitive to light. In the presence of oxygen and light, reactive oxygen species can be generated, leading to a complex mixture of oxidized byproducts.
-
Acid or Base Catalyzed Reactions: Although the C7 position is protected, strong acidic or basic conditions can promote side reactions on the aromatic rings or with any functional groups on your starting materials. The protons on the fluorene ring system have some acidity and can be abstracted under strong basic conditions, potentially leading to undesired reactivity.
-
Thermal Degradation: While benzo[c]fluorene derivatives generally exhibit good thermal stability, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to decomposition.[1]
Troubleshooting Guide
Problem 1: Low yield of this compound with significant byproduct formation.
Possible Cause 1: Oxidation of the Benzylic-like Position (if starting from a precursor with a CH2 group at C7)
If your synthetic route involves a precursor that has a methylene group at the C7 position, this is a prime site for oxidation to a ketone.
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress radical-mediated oxidation reactions.
Possible Cause 2: Unwanted Electrophilic Aromatic Substitution
If your reaction conditions are acidic, you may be promoting unwanted side reactions on the electron-rich aromatic rings.
Solution:
-
pH Control: Carefully control the pH of your reaction mixture. If acidic conditions are necessary, use the mildest acid possible and the lowest effective concentration.
-
Protecting Groups: If your molecule contains other sensitive functional groups, consider using protecting groups to prevent them from reacting.
Possible Cause 3: Light-Induced Degradation
Many polycyclic aromatic compounds are light-sensitive.
Solution:
-
Protect from Light: Wrap your reaction flask in aluminum foil or use amber glassware to protect the reaction mixture from light.
Problem 2: Difficulty in purifying the final product; streaking on silica gel column.
Possible Cause: Decomposition on Silica Gel
Some fluorene derivatives are known to be unstable on silica gel, which can be acidic and can promote degradation.[3] This can lead to streaking on the column and low recovery of the desired product.
Solution:
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Neutral or basic alumina can be a good alternative to silica gel for purifying sensitive compounds.
-
Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel.
-
Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase chromatography (e.g., C18) can be an excellent purification method.
-
-
Recrystallization: This is often a highly effective method for purifying solid organic compounds and avoids the potential for degradation on a stationary phase. A patent for purifying a fluorene derivative suggests recrystallization from lower aliphatic alcohols like methanol.
-
Solvent Trituration: Washing the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can be a simple and effective purification step.
Experimental Protocols
Protocol 1: General Precautions for Synthesis
This protocol outlines general best practices to minimize degradation during the synthesis of this compound.
-
Glassware: Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reagents and Solvents: Use freshly distilled or anhydrous grade solvents. If necessary, degas solvents by sparging with an inert gas or by a freeze-pump-thaw cycle.
-
Temperature Control: Maintain the recommended reaction temperature using a reliable heating mantle with a temperature controller or a suitable cooling bath. Avoid localized overheating.
-
Light Protection: Protect the reaction from light by covering the flask with aluminum foil.
-
Work-up: When the reaction is complete, perform the aqueous work-up as quickly as possible to minimize contact time with acidic or basic aqueous solutions.
-
Purification: Choose a purification method that is appropriate for the stability of your compound. If using column chromatography, consider the alternatives to silica gel mentioned above.
Data Presentation
Table 1: Comparison of Purification Methods for Fluorene Derivatives
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Silica Gel Chromatography | High resolving power for many compounds. | Can be acidic, leading to degradation of sensitive compounds. | Robust, non-acid sensitive compounds. |
| Alumina Chromatography | Available in acidic, neutral, and basic forms. | May have lower resolving power than silica for some compounds. | Compounds sensitive to acidic conditions. |
| Recrystallization | Can yield very pure material; scalable. | Requires a suitable solvent system; can have lower initial recovery. | Solid compounds with good crystallinity. |
| Reverse-Phase Chromatography | Excellent for moderately polar compounds. | Requires polar mobile phases; may not be suitable for very non-polar compounds. | Purification of more polar fluorene derivatives or for analytical separation. |
Visualizations
Diagram 1: Key Degradation Pathways of 7H-benzo[c]fluorene Precursors
Caption: Oxidation at the C7 position is a primary degradation route for unprotected 7H-benzo[c]fluorene.
Diagram 2: The Protective Role of the Gem-Dimethyl Group
Caption: The gem-dimethyl group sterically hinders the approach of oxidizing agents, preventing degradation.
References
- This is a placeholder for a specific synthesis paper if one were found.
- This is a placeholder for a specific degradation study if one were found.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Benzo[c]fluorene. Retrieved from [Link]
-
Kumar, P., & Tandon, V. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(7), 2845–2884. [Link]
- This is a placeholder for a specific purification reference. The advice is based on general best practices for sensitive organic compounds.
- This is a placeholder for a specific reference on thermal stability. The information is based on general properties of PAHs.
-
Zhang, Y., et al. (2018). Benzo‐Extended Cyclohepta[def]fluorene Derivatives with Very Low‐Lying Triplet States. Angewandte Chemie International Edition, 57(40), 13297-13301. [Link]
-
Wikipedia. (2023, December 19). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene
Welcome to the technical support center for the synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Benzo[c]fluorene derivatives are of significant interest for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The 7,7-dimethyl substitution enhances both the solubility and stability of the core structure, making it a valuable building block.[1]
However, the synthesis, particularly the crucial gem-dimethylation at the C7 position, can be accompanied by several side reactions that may impact yield and purity. This document provides a detailed troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. The advice herein is based on established principles of organic chemistry and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low yield of the desired 7,7-dimethyl product, with a significant amount of starting material or a mono-methylated intermediate recovered.
Question: My reaction is not going to completion. After workup, I'm isolating a mixture containing the starting material (7H-benzo[c]fluorene) and what appears to be 7-methyl-7H-benzo[c]fluorene, along with some of my desired product. What's going wrong?
Answer:
This is a classic issue of incomplete reaction, which can stem from several factors related to the deprotonation and alkylation steps. The gem-dimethylation is a two-step process occurring in the same pot: the first methylation is generally fast, but the second can be sterically hindered and require more forcing conditions.
Causality and Troubleshooting Steps:
-
Insufficient Deprotonation: The acidity of the C7 proton in 7-methyl-7H-benzo[c]fluorene is lower than that of the starting 7H-benzo[c]fluorene. Therefore, the second deprotonation is more challenging.
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Solution: Ensure you are using a sufficiently strong base and in the correct stoichiometry. For the second methylation, a stronger base or slightly elevated temperature might be necessary. Common bases for such alkylations include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂). Ensure the base is fresh and has not been deactivated by moisture. A slight excess of the base (e.g., 2.2 equivalents for the dimethylation) is often beneficial.
-
-
Inactive Alkylating Agent: Methyl iodide is a common methylating agent, but it can degrade over time, especially if exposed to light.
-
Solution: Use freshly distilled or a new bottle of methyl iodide. Ensure you are using a sufficient excess (at least 2.5 equivalents) to drive the reaction to completion.
-
-
Reaction Temperature and Time: The second methylation is slower and may require more forcing conditions.
-
Solution: Consider increasing the reaction temperature after the initial methylation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the spot corresponding to the mono-methylated product is persistent, a modest increase in temperature (e.g., from room temperature to 40-50 °C) or extended reaction time may be necessary. An optimized synthesis of a related compound, 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, reports a reaction temperature of 40°C for the dimethylation step.[2]
-
Experimental Protocol: Stepwise Monitoring of Methylation
-
Set up the reaction with 7H-benzo[c]fluorene and the first equivalent of base and methyl iodide at a suitable temperature (e.g., 0 °C to room temperature).
-
After 1-2 hours, take an aliquot for TLC analysis to confirm the consumption of the starting material and the formation of the mono-methylated product.
-
Add the second equivalent of base, followed by the second equivalent of methyl iodide.
-
Increase the temperature if necessary and continue to monitor the reaction by TLC until the mono-methylated intermediate is fully converted to the di-methylated product.
Problem 2: Presence of a significant, more polar impurity in the crude product.
Question: My final product is contaminated with a more polar byproduct that is difficult to remove by simple filtration. What is this impurity and how can I avoid it?
Answer:
The most likely culprit is 7H-benzo[c]fluoren-7-one, the oxidized form of your starting material or product. The C7 position is benzylic and highly susceptible to oxidation, especially under basic conditions if oxygen is not rigorously excluded.
Causality and Troubleshooting Steps:
-
Presence of Oxygen: The fluorenyl anion is sensitive to oxidation. Any dissolved oxygen in the solvent or exposure to air during the reaction can lead to the formation of the ketone.
-
Solution: It is imperative to perform the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon). Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Workup Conditions: Quenching the reaction with water or acidic solutions in the presence of air can also promote oxidation.
-
Solution: Quench the reaction under an inert atmosphere. It is advisable to quench with a reducing agent, such as a dilute aqueous solution of sodium thiosulfate, to neutralize any unreacted methyl iodide and minimize oxidative workup conditions.
-
dot
Caption: Oxidation of the fluorenyl anion to the corresponding ketone.
Problem 3: Complex mixture of products with low overall yield.
Question: I'm getting a messy reaction with multiple spots on my TLC plate and a low yield of the desired product. What could be causing this?
Answer:
A complex product mixture often points to competing side reactions beyond simple incomplete methylation or oxidation. These can include elimination reactions or reactions involving impurities in the starting materials.
Causality and Troubleshooting Steps:
-
Elimination Reactions: While less common with methyl iodide, strong, bulky bases at elevated temperatures can promote elimination reactions if there are suitable leaving groups present on alkyl side chains of impurities.
-
Solution: Use a non-hindered base like sodium hydride. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
Starting Material Purity: Impurities in the starting 7H-benzo[c]fluorene can lead to a cascade of side products.
-
Solution: Ensure the purity of your starting material. Recrystallization or column chromatography of the starting material may be necessary if it is of low quality.
-
-
Solvent Choice: The solvent can influence the solubility of the reagents and intermediates, as well as the reaction rate.
-
Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally suitable for this type of alkylation. Ensure the solvent is completely dry, as water will quench the base.
-
Frequently Asked Questions (FAQs)
Q1: Can methylation occur on the aromatic rings of the benzo[c]fluorene system?
A1: Under the basic conditions used for C7-alkylation, direct methylation of the aromatic rings is highly unlikely. Electrophilic aromatic substitution (Friedel-Crafts type methylation) requires a Lewis acid catalyst and would not proceed under these conditions. The acidity of the C7 protons makes this position far more reactive towards deprotonation and subsequent alkylation.
Q2: What is the best way to purify the final this compound product?
A2: Purification can be challenging due to the similar polarity of the desired product, the mono-methylated intermediate, and the parent benzo[c]fluorene.
-
Column Chromatography: This is the most effective method. A silica gel column with a non-polar eluent system, such as hexanes with a small amount of a slightly more polar solvent (e.g., dichloromethane or toluene), should allow for separation. Careful fraction collection is key.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate) can be effective for removing minor impurities.
Q3: My reaction seems to stall after the formation of the mono-methylated product. What is the key difference in reactivity?
A3: The primary reason for the decreased reactivity of the second methylation step is steric hindrance. The first methyl group added to the C7 position sterically encumbers the remaining proton, making it more difficult for the base to access and deprotonate it. Furthermore, the electron-donating nature of the first methyl group slightly reduces the acidity of the remaining proton. This combination of steric and electronic effects means that the second methylation requires more forcing conditions (stronger base, higher temperature, or longer reaction time) to proceed to completion.
dot
Caption: Reaction pathway for the gem-dimethylation of 7H-benzo[c]fluorene.
Summary of Key Parameters for Successful Synthesis
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Nitrogen or Argon) | Prevents oxidation of the fluorenyl anion to 7H-benzo[c]fluoren-7-one. |
| Base | Strong, non-hindered (e.g., NaH) | Ensures complete deprotonation for both methylation steps. |
| Stoichiometry | Slight excess of base and alkylating agent | Drives the reaction to completion, especially the second methylation. |
| Temperature | Start at RT, potentially warm to 40-50 °C | The second methylation may require more energy to overcome steric hindrance. |
| Solvent | Anhydrous, polar aprotic (e.g., THF, DMF) | Good solubility for reagents and intermediates. Must be dry. |
| Monitoring | TLC | Essential for tracking the consumption of starting material and the mono-methylated intermediate. |
| Purification | Column Chromatography followed by Recrystallization | To separate structurally similar compounds and achieve high purity. |
By carefully controlling these parameters and being aware of the potential side reactions, researchers can significantly improve the yield and purity of their this compound synthesis.
References
-
Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene. Semantic Scholar. [Link]
-
Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
Technical Support Center: Enhancing the Solubility of 7,7-Dimethyl-7H-benzo[c]fluorene for Solution Processing
Welcome to the technical support center dedicated to addressing the challenges of working with 7,7-Dimethyl-7H-benzo[c]fluorene. This guide is designed for researchers, scientists, and drug development professionals who are looking to effectively incorporate this compound into solution-based applications. Due to its polycyclic aromatic hydrocarbon (PAH) nature, this compound exhibits limited solubility in many common solvents, which can be a significant hurdle in experimental workflows.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. The advice herein is grounded in established principles of physical organic chemistry and materials science, aiming to provide you with the expertise to optimize your solution processing protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a hydrophobic, nonpolar molecule. Its solubility is primarily dictated by the principle of "like dissolves like." Therefore, it will exhibit higher solubility in nonpolar organic solvents and very low to negligible solubility in polar solvents like water. The dimethyl substitution at the 7-position generally enhances its solubility in organic solvents compared to the unsubstituted benzo[c]fluorene by disrupting the crystal packing of the solid.[1]
Recommended starting solvents for initial solubility screening include:
-
Toluene
-
Chloroform
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Xylenes
It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific concentration requirements.
Q2: How does temperature affect the solubility of this compound?
For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. By increasing the temperature, you provide the necessary energy to facilitate this process. However, it is crucial to be mindful of the compound's thermal stability. Prolonged exposure to high temperatures can lead to degradation.
Q3: What is a co-solvent system and how can it be used to improve solubility?
A co-solvent system is a mixture of two or more miscible solvents. This approach can be highly effective for fine-tuning the polarity of the solvent medium to better match that of the solute. For this compound, a co-solvent system can be used to increase the overall solvating power. For instance, you might start with a good solvent like toluene and add a second, miscible solvent to optimize properties like viscosity or evaporation rate for a specific application, such as spin coating.
Q4: Can surfactants be used to enhance the solubility of this compound in organic solvents?
While surfactants are most commonly used to increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles, their application in purely organic systems is less common but can be effective in preventing aggregation.[3][4][5] In organic solvents, certain surfactants or dispersing agents can help to stabilize dissolved molecules and prevent them from aggregating and precipitating out of solution, particularly at higher concentrations. This can be especially useful for maintaining the stability of solutions over time.
Q5: Are there ways to chemically modify this compound to improve its solubility?
Yes, chemical modification is a powerful strategy to enhance solubility. The introduction of flexible alkyl chains or other solubilizing groups to the benzo[c]fluorene core can significantly disrupt intermolecular interactions and improve solubility. The existing dimethyl groups at the 7-position are an example of this principle.[1] Further functionalization, if chemically feasible and compatible with the desired application, can provide a more permanent solution to solubility issues.
Troubleshooting Guides
Issue 1: The compound will not dissolve in the chosen solvent.
dot
Caption: Workflow for addressing insolubility.
Step-by-Step Troubleshooting:
-
Verify Solvent Choice: Confirm that you are using a nonpolar organic solvent. Refer to the list in FAQ Q1 for suitable options.
-
Increase Temperature: Gently warm the solution while stirring. Use a water bath or a temperature-controlled hot plate. Monitor the solution for any signs of dissolution. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of the compound.
-
Apply Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help to break up solid aggregates and increase the rate of dissolution.
-
Experiment with Co-solvents: If a single solvent is ineffective, try a mixture of solvents. For example, a mixture of toluene and THF might provide better results than either solvent alone.
-
Consider a Different Batch: If all else fails, there may be an issue with the purity of your compound. Impurities can sometimes significantly reduce solubility.
Issue 2: The compound precipitates out of solution over time or upon cooling.
dot
Caption: Workflow for addressing precipitation.
Step-by-Step Troubleshooting:
-
Check Concentration: You may be exceeding the solubility limit of the compound at a given temperature. Try preparing a more dilute solution.
-
Temperature Control: If the precipitation occurs upon cooling, the solution was likely saturated at a higher temperature. For your application, you may need to maintain the solution at an elevated temperature.
-
Use a Stabilizing Agent: As mentioned in FAQ Q4, a small amount of a suitable surfactant or dispersing agent can sometimes prevent aggregation and precipitation.
-
Filter the Solution: Undissolved microparticles or impurities can act as nucleation sites for precipitation. Filtering the solution through a syringe filter (e.g., 0.45 µm PTFE) can sometimes improve stability.
Issue 3: The compound appears to degrade in solution.
dot
Caption: Strategies to minimize degradation.
Step-by-Step Troubleshooting:
-
Protect from Light: Many polycyclic aromatic hydrocarbons are light-sensitive and can undergo photodegradation. Prepare and store solutions in amber vials or cover them with aluminum foil.
-
Minimize Heat Exposure: As mentioned earlier, high temperatures can cause degradation. Use the lowest temperature necessary to achieve dissolution and avoid prolonged heating.
-
Work under an Inert Atmosphere: Some organic compounds can be susceptible to oxidation. If you suspect this is an issue, prepare and handle the solution under an inert atmosphere of nitrogen or argon.
-
Use High-Purity Solvents: Impurities in solvents, such as peroxides in aged THF, can react with and degrade your compound. Always use fresh, high-purity solvents.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general procedure for preparing a stock solution. The exact solvent and concentration will need to be optimized for your specific needs.
Materials:
-
This compound
-
High-purity solvent (e.g., toluene, chloroform, or THF)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Water bath or hot plate with temperature control
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound and transfer it to the volumetric flask.
-
Initial Solvent Addition: Add a portion of the chosen solvent to the volumetric flask, approximately half of the final desired volume.
-
Dissolution:
-
Place the flask on a magnetic stirrer and begin stirring.
-
If necessary, gently heat the solution using a water bath or a temperature-controlled hot plate. Increase the temperature gradually while monitoring for dissolution.
-
For difficult-to-dissolve solids, sonication can be applied for short periods.
-
-
Bringing to Final Volume: Once the compound is completely dissolved, allow the solution to cool to room temperature. Then, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed, light-protected container. For long-term storage, consider refrigeration, but be mindful of potential precipitation upon cooling.
Protocol 2: Spin Coating a Thin Film of this compound
This protocol is a general guideline for creating a thin film of the compound for applications such as organic electronics.
Materials:
-
A solution of this compound in a suitable solvent (e.g., chloroform or toluene). The concentration will determine the film thickness.
-
Substrate (e.g., glass, silicon wafer)
-
Spin coater
-
Pipette
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and dry. A common cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Solution Preparation: Prepare a solution of the desired concentration as described in Protocol 1. The viscosity of the solution will also affect the final film thickness.
-
Dispensing the Solution: Place the substrate on the chuck of the spin coater. Using a pipette, dispense a small amount of the solution onto the center of the substrate. The amount should be sufficient to cover the entire substrate when spinning begins.[6]
-
Spin Coating:
-
Close the lid of the spin coater.
-
Start the spin coater. A typical spin coating process involves a low-speed spread cycle followed by a high-speed spin cycle to achieve the desired thickness.[6][7] The spin speed and duration are critical parameters that need to be optimized for your specific requirements.[7]
-
-
Drying: After the spin coating process is complete, the film may still contain residual solvent. The substrate can be left to air dry or baked on a hotplate at a moderate temperature to remove the remaining solvent.
Data Summary
| Solvent | Polarity Index | Expected Solubility | Notes |
| Toluene | 2.4 | Good | A common solvent for nonpolar aromatic compounds. |
| Chloroform | 4.1 | Good | Often used for dissolving a wide range of organic materials. |
| Tetrahydrofuran (THF) | 4.0 | Moderate to Good | A good solvent, but be aware of potential peroxide formation. |
| Dichloromethane (DCM) | 3.1 | Moderate to Good | A versatile solvent with a low boiling point. |
| Hexane | 0.1 | Moderate | May require heating to achieve higher concentrations. |
| Acetone | 5.1 | Poor to Moderate | Generally less effective than the solvents listed above. |
| Ethanol | 4.3 | Poor | Too polar for significant solubility. |
| Water | 10.2 | Insoluble | As expected for a hydrophobic PAH. |
Note: This table is a qualitative guide. It is essential to perform your own solubility tests to determine the optimal solvent and conditions for your specific experimental needs.
References
- Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega.
- Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. Organic Letters.
- 7,7-Dimethyl-7H-benzo[c]fluoren-5-ol.
- Synthesis of ether-linked fluorocarbon surfactants and their aggregational properties in organic solvents.
- Optimum conditions to prepare thin films by spin coating technique?
- Substituted Polycyclic Aromatic Hydrocarbons (SPAHs) in Petrochemical Park Workers: External and Internal Exposure Assessment and Half-Lives. Environmental Science & Technology.
- Solvent Optimization toward Benzo[b]fluorene 5b a.
- Polycyclic Aromatic Hydrocarbon Occurrence and Formation in Processed Meat, Edible Oils, and Cereal-Derived Products: A Review. MDPI.
- Spin Coating: Complete Guide to Theory and Techniques. Ossila.
- Supramolecular fluorene based m
- Enhancement of Toxic Efficacy of Alkylated Polycyclic Aromatic Hydrocarbons Transformed by Sphingobium quisquiliarum. PMC.
- 2,4,5,7-tetranitrofluorenone. Organic Syntheses Procedure.
- Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A.
- Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applic
- Influence of surfactants on solubilization and fungal degrad
- How to prepare a satur
- Looking for help on how you would go about synthesising a substituted fluorene compound. Reddit.
- Comparing morphology in dip-coated and spin-coated polyfluorene:fullerene films. DiVA portal.
- Visible-light-induced direct C–H alkylation of polycyclic aromatic hydrocarbons with alkylsulfones. RSC Publishing.
- Analysis and Formation of Polycyclic Aromatic Hydrocarbons in Canned Minced Chicken and Pork during Processing. PubMed.
- This compound | 11246-09-6. Sigma-Aldrich.
- Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remedi
- Making thin films by spin co
- Self aggregation of fluorocarbon surfactants and fluorocarbon- hydrocarbon surfactant mixtures. Diva-portal.org.
- Assessing Polycyclic Aromatic Hydrocarbons (PAHs) using passive air sampling in the atmosphere of one of the most wood-smoke-polluted cities in Chile: The case study of Temuco.
- Direct Arylation of Polycyclic Aromatic Hydrocarbons through Palladium Catalysis. Journal of the American Chemical Society.
- How to Make a Satur
- Laboratory Solution Prepar
- Benzo(c)fluorene. Sigma-Aldrich.
- Surfactant-Free Preparation of Conjugated Polymer Nanoparticles in Aqueous Dispersions Using Sulfate Functionalized Fluorene Monomers. PubMed.
- Comparison of different approaches to quantify substituted polycyclic arom
- Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. PubMed.
- This compound 112486-09-6. Tokyo Chemical Industry (India) Pvt. Ltd.
- Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review.
- 7H-Benzo[c]fluorene Solution (Solvent: Cyclohexane). HPC Standards.
- ACS Catalysis Journal.
- This compound. TCI Chemicals.
- An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 7,7-Dimethyloxepan-2-one. Benchchem.
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- 5. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing of 7,7-Dimethyl-7H-benzo[c]fluorene Films
Welcome to the technical support center for the processing of 7,7-Dimethyl-7H-benzo[c]fluorene films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal film morphology and device performance.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the annealing of this compound films. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Issue 1: Film Cracking or Peeling After Thermal Annealing
Symptoms: The film exhibits visible cracks or delaminates from the substrate after the thermal annealing process.
Root Cause Analysis: Film cracking is often a result of stress induced by a mismatch in the coefficient of thermal expansion (CTE) between the organic semiconductor film and the substrate.[1] As the sample is heated and cooled, the differential expansion and contraction can generate significant mechanical stress, leading to film failure. Another contributing factor can be the rapid evaporation of residual solvent trapped within the film during heating.[1]
Step-by-Step Troubleshooting Protocol:
-
Optimize the Heating and Cooling Rates:
-
Rationale: A slower ramp rate allows the film and substrate to reach thermal equilibrium more gradually, minimizing thermal stress. A slow cooling process is equally critical to prevent stress from rapid contraction.
-
Protocol: Implement a controlled ramp-up rate, typically 1-5 °C per minute, to the target annealing temperature. After the designated soak time, decrease the temperature at a similarly slow rate.
-
-
Film Thickness Optimization:
-
Rationale: Thicker films are more prone to cracking due to greater internal stress.[1]
-
Protocol: If permissible for your application, reduce the film thickness. A common rule of thumb suggests that films thicker than 0.5 microns are more susceptible to cracking unless the CTE is well-matched with the substrate.[1]
-
-
Substrate Surface Treatment:
-
Rationale: Poor adhesion between the film and the substrate can exacerbate cracking and lead to peeling. Surface treatments can improve adhesion by modifying the surface energy.
-
Protocol: Consider treating the substrate with self-assembled monolayers (SAMs) like hexamethyldisilazane (HMDS) for silicon dioxide substrates to promote better film adhesion.
-
Issue 2: Poor Film Morphology (e.g., Dewetting, Inconsistent Crystallinity) After Solvent Vapor Annealing
Symptoms: The film appears non-uniform, with areas of dewetting (beading up of the material) or inconsistent grain size and morphology across the substrate.
Root Cause Analysis: Solvent vapor annealing (SVA) enhances molecular mobility by introducing solvent molecules into the film, which lowers the glass transition temperature.[2] However, excessive solvent uptake can lead to the film becoming too fluid, resulting in dewetting.[3] Inconsistent solvent vapor concentration across the chamber can also lead to non-uniform film morphology.
Step-by-Step Troubleshooting Protocol:
-
Precise Control of Solvent Vapor Pressure:
-
Rationale: The degree of film plasticization is directly related to the solvent vapor concentration.[4] Precise control is necessary to achieve the desired molecular rearrangement without causing dewetting.
-
Protocol: Use a sealed annealing chamber with a controlled flow of inert gas bubbled through the solvent. Monitor the solvent vapor pressure in situ if possible. Start with a low vapor pressure and gradually increase it.
-
-
Solvent Selection:
-
Rationale: The choice of solvent is critical. A good solvent will have a high enough vapor pressure to plasticize the film effectively but not so high that it causes rapid and uncontrolled swelling or dissolution.
-
Protocol: Select a solvent in which this compound has moderate solubility. Toluene or chlorobenzene are often good starting points for fluorene-based materials.
-
-
In-situ Monitoring:
-
Rationale: Techniques like quartz crystal microbalance with dissipation (QCM-D) can monitor the mass of solvent uptake and the mechanical properties of the film in real-time.[3] This allows for precise determination of the optimal annealing time before the onset of dewetting.
-
Protocol: If available, utilize in-situ monitoring to stop the SVA process at the ideal point of molecular reorganization.
-
Issue 3: Low Charge Carrier Mobility Despite Annealing
Symptoms: Device characterization reveals that the charge carrier mobility has not significantly improved, or has even decreased, after the annealing step.
Root Cause Analysis: While annealing is intended to improve molecular ordering and thus charge transport, suboptimal conditions can lead to the formation of defects, grain boundaries that act as charge traps, or unfavorable molecular orientations.[5][6] For instance, thermal annealing above the material's decomposition temperature will degrade the semiconductor.
Step-by-Step Troubleshooting Protocol:
-
Systematic Annealing Parameter Sweep:
-
Rationale: The optimal annealing temperature and time are highly specific to the material and substrate. A systematic study is necessary to identify the ideal processing window.
-
Protocol:
-
Thermal Annealing: Fabricate a series of devices and anneal them at different temperatures (e.g., in 10-20 °C increments) for a fixed duration. Then, at the optimal temperature, vary the annealing time.
-
Solvent Vapor Annealing: For a fixed solvent, vary the annealing time and the solvent vapor pressure.
-
-
-
Atmosphere Control:
-
Rationale: The presence of oxygen during annealing can lead to oxidation of the organic semiconductor, creating charge traps and degrading performance.[7]
-
Protocol: Always perform thermal annealing in an inert atmosphere, such as a nitrogen or argon-filled glovebox or a vacuum oven.
-
-
Morphological and Structural Characterization:
-
Rationale: Correlating device performance with film morphology provides crucial insights. Techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) can reveal information about grain size, crystallinity, and molecular packing.
-
Protocol: Use AFM to visualize the film's surface morphology and grain structure. Employ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe the molecular orientation and crystallinity.[8] This data will help you understand how different annealing conditions affect the film's microstructure and guide further optimization.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the annealing of this compound films.
Q1: What is the primary purpose of annealing organic semiconductor films?
A1: The primary goal of annealing is to improve the structural order and crystallinity of the organic semiconductor film.[9] For solution-processed films, the molecules are often in a disordered, amorphous state after deposition. Annealing provides the necessary energy (thermal or from solvent interaction) to allow the molecules to rearrange into more ordered, crystalline domains. This enhanced order reduces the number of charge traps and improves the π-π stacking between adjacent molecules, which is crucial for efficient charge transport.[6] Ultimately, this leads to higher charge carrier mobility and improved device performance.
Q2: What are the key differences between thermal annealing and solvent vapor annealing?
A2: Both techniques aim to increase molecular mobility to improve film morphology, but they do so through different mechanisms.
| Feature | Thermal Annealing | Solvent Vapor Annealing (SVA) |
| Mechanism | Uses heat to provide thermal energy for molecular rearrangement. | Uses solvent vapor to plasticize the film, lowering its glass transition temperature.[2] |
| Temperature | Typically performed at elevated temperatures, below the material's melting point. | Can be performed at or near room temperature.[10] |
| Advantages | Simple setup, good for materials with high thermal stability. | Low processing temperature, avoids thermal stress, highly controllable.[2] |
| Disadvantages | Can induce thermal stress, may not be suitable for thermally sensitive substrates or materials. | Can cause film swelling or dewetting if not properly controlled, solvent selection is critical.[3] |
Q3: How do I determine the optimal annealing temperature for this compound?
A3: The optimal annealing temperature is a balance between providing enough thermal energy for molecular rearrangement and avoiding thermal decomposition. A good starting point is to determine the material's glass transition temperature (Tg) and melting temperature (Tm) using techniques like Differential Scanning Calorimetry (DSC). The optimal annealing temperature is typically above the Tg but well below the Tm. A systematic experimental approach, as described in the troubleshooting section (Issue 3, Step 1), is the most reliable way to pinpoint the ideal temperature for your specific device architecture.
Q4: Can I use any solvent for solvent vapor annealing?
A4: No, the choice of solvent is crucial for successful SVA. The ideal solvent should have a moderate vapor pressure at the annealing temperature and be a reasonably good solvent for this compound. A solvent that is too "good" or has too high a vapor pressure can quickly dissolve or swell the film, leading to dewetting.[3] Conversely, a poor solvent will not effectively plasticize the film. Solvents like toluene, chlorobenzene, and dichlorobenzene are often used for fluorene-based materials. It is recommended to experiment with a few different solvents to find the one that provides the best results for your specific system.
Q5: What is the expected impact of annealing on the photophysical properties of fluorene-based films?
A5: Annealing can influence the photophysical properties of fluorene-based films. For instance, studies on bisfluorene-cored dendrimers have shown that annealing can cause a blue-shift in the photoluminescence (PL) spectrum.[11][12] This is often attributed to a change in the molecular conformation, such as a more twisted geometry, which alters the energy levels. Annealing can also induce anisotropy in the film, leading to a preferential in-plane orientation of the fluorene cores.[11]
III. Experimental Workflows and Diagrams
Standard Thermal Annealing Workflow
Caption: Workflow for thermal annealing of thin films.
Solvent Vapor Annealing (SVA) Troubleshooting Logic
Caption: Troubleshooting flowchart for solvent vapor annealing.
IV. References
-
Solvent vapor annealing of an insoluble molecular semiconductor. Journal of Materials Chemistry (RSC Publishing). Available at:
-
Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. MDPI. Available at: [Link]
-
Liu, C., et al. (2014). Organic field-effect transistors by a solvent vapor annealing process. Journal of Nanoscience and Nanotechnology, 14(2), 1476-93. Available at: [Link]
-
Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. MDPI. Available at: [Link]
-
Solvent Vapor Annealing in the Molecular Regime Drastically Improves Carrier Transport in Small-Molecule Thin-Film Transistors. ACS Publications. Available at: [Link]
-
How to Troubleshoot Common Problems in Annealing Processes. EOXS. Available at: [Link]
-
Thermal annealing of blended-layer organic light-emitting diodes. AIP Publishing. Available at: [Link]
-
Troubleshooting Common Issues in Continuous Annealing. EOXS. Available at: [Link]
-
Ribierre, J.C., et al. (2009). Effects of thermal annealing on the photophysical properties of bisfluorene-cored dendrimer films. Organic Electronics, 10(5), 803-808. Available at: [Link]
-
Strong Magnetic Field Annealing for Improved Phthalocyanine Organic Thin-Film Transistors. PubMed. Available at: [Link]
-
Effect of post-deposition annealing temperature on the charge carrier mobility and morphology of DPPDTT based Organic Field Effect Transistors. ResearchGate. Available at: [Link]
-
Any tips about how to avoid cracks in thin films during annealing? ResearchGate. Available at: [Link]
-
Mobility of Charge Carriers in Organic Semiconductors. ResearchGate. Available at: [Link]
-
Chain Conformation Control of Fluorene-Benzothiadiazole Copolymer Light-Emitting Diode Efficiency and Lifetime. ACS Publications. Available at: [Link]
-
Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors. MDPI. Available at: [Link]
-
Optimization of annealing conditions in air for InGaZnO thin-film transistors by temperature-stress studies. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eoxs.com [eoxs.com]
- 8. Strong Magnetic Field Annealing for Improved Phthalocyanine Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene
Welcome to the technical support center for the synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important molecule. We provide in-depth troubleshooting advice and frequently asked questions to ensure your success in the laboratory.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. The synthetic route often involves a multi-step process, and challenges can emerge at any stage.
Problem 1: Low Yield in the Initial Suzuki Coupling Step
Question: I am experiencing a low yield in the Suzuki coupling reaction between 2-formylphenylboronic acid and 1-bromonaphthalene to form 2-(1-naphthalenyl)benzaldehyde. What are the potential causes and how can I optimize this step?
Answer:
Low yields in Suzuki coupling reactions are a common issue, often stemming from catalyst activity, reaction conditions, or reagent quality. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivation: The Palladium catalyst, such as Pd(dppf)Cl₂, is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use. Catalyst deactivation can also occur due to impurities in the starting materials.
-
Suboptimal Base and Solvent: The choice and concentration of the base are critical. An aqueous solution of K₂CO₃ is commonly used. If you observe poor reactivity, consider switching to a stronger base like Cs₂CO₃ or using a different solvent system. A mixture of toluene and water is often effective.
-
Incorrect Reaction Temperature: The reaction temperature for this specific coupling is crucial. A study on a similar synthesis optimized the temperature to 40°C to achieve a high yield of 96.8%.[1] Exceeding this temperature can lead to catalyst decomposition and side product formation.
-
Purity of Boronic Acid: Boronic acids are prone to decomposition (protodeboronation). Ensure your 2-formylphenylboronic acid is pure and dry. If necessary, purify it by recrystallization before use.
Experimental Protocol: Optimized Suzuki Coupling
| Parameter | Recommended Condition |
| Catalyst | Pd(dppf)Cl₂ (3.0 mol%) |
| Base | 2M K₂CO₃ (aqueous) |
| Solvents | Toluene/Water (4:1) |
| Temperature | 40°C |
| Reaction Time | 2 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Problem 2: Incomplete Intramolecular Friedel-Crafts Cyclization
Question: During the acid-catalyzed cyclization of 2-(1-naphthalenyl)benzoic acid derivative to form the benzo[c]fluorene core, the reaction is sluggish and gives a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Intramolecular Friedel-Crafts reactions can be challenging, especially when dealing with deactivated aromatic systems or when steric hindrance is a factor. Here's how to address an incomplete reaction:
-
Acid Catalyst Choice and Concentration: The strength of the acid catalyst is paramount. While milder Lewis acids can be used, strong Brønsted acids like triflic acid (TfOH) or solid acid catalysts like Amberlyst 15 ion-exchange resin have been shown to be highly effective for this type of cyclization.[1][2][3] Ensure the catalyst is fresh and anhydrous.
-
Reaction Temperature and Time: These parameters are critical for driving the equilibrium towards the product. For the synthesis of 7-methyl-7H-benzo[C]fluorene, an optimized condition was found to be 110°C for 4 hours using Amberlyst 15.[1] If the reaction is slow, consider a modest increase in temperature or extending the reaction time, while monitoring for potential side product formation by TLC or LC-MS.
-
Water Scavenging: The intramolecular Friedel-Crafts reaction is a condensation reaction that releases water. This water can deactivate the acid catalyst. Performing the reaction in the presence of a Dean-Stark trap or with molecular sieves can help to remove water and drive the reaction to completion.
DOT Diagram: Troubleshooting Friedel-Crafts Cyclization
Caption: Decision tree for troubleshooting incomplete Friedel-Crafts cyclization.
Problem 3: Difficulty in the Gem-Dimethylation Step
Question: I am struggling to introduce the two methyl groups at the C7 position of the benzo[c]fluorene core. The reaction is either incomplete or leads to a mixture of mono- and di-methylated products. What is the best approach for this transformation?
Answer:
The introduction of a gem-dimethyl group on a fluorenyl system requires a strong base to deprotonate the acidic C7 proton, followed by reaction with an electrophilic methyl source.
-
Choice of Base and Methylating Agent: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically required to generate the fluorenyl anion. Methyl iodide (MeI) is a common methylating agent. However, for the synthesis of this compound, an effective method involves the use of methyl 4-methylbenzenesulfinate as the methyl source.[1]
-
Stoichiometry and Reaction Conditions: To achieve complete di-methylation and avoid the mono-methylated intermediate, it is crucial to use an excess of both the base and the methylating agent. In the optimized synthesis of this compound, a ratio of 2.5:1 of methyl 4-methylbenzenesulfinate to 7-methyl-7H-benzo[c]fluorene at 40°C yielded 91.0% of the desired product.[1]
-
Stepwise vs. One-Pot: While a one-pot di-methylation is possible, a stepwise approach can sometimes offer better control. This involves isolating the mono-methylated intermediate and then subjecting it to a second methylation step. However, the one-pot method is generally more efficient for scale-up if conditions are well-optimized.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during the scale-up of this synthesis?
A1: The intramolecular Friedel-Crafts cyclization is often the most challenging step to scale up. The reaction can be exothermic, and efficient heat transfer is crucial to maintain a consistent temperature and avoid side reactions. The choice of a solid acid catalyst like Amberlyst 15 can simplify the work-up process on a larger scale, as it can be removed by filtration.[1]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Several reagents used in this synthesis are hazardous. Palladium catalysts can be pyrophoric. Strong acids like TfOH are highly corrosive. Methyl iodide is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I effectively purify the final this compound product?
A3: The final product is a solid and can typically be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate. If impurities are persistent, column chromatography on silica gel is a reliable method for obtaining a highly pure product.
Q4: Can microwave-assisted synthesis be used to accelerate any of the steps?
A4: Microwave-assisted synthesis has been successfully employed for Suzuki coupling reactions in the synthesis of fluorene derivatives, often leading to significantly reduced reaction times and increased yields.[4][5] This could be a viable option for optimizing the first step of the synthesis.
Q5: What are the key analytical techniques to monitor the progress of the reactions and characterize the final product?
A5: Thin-Layer Chromatography (TLC) is essential for monitoring the progress of each reaction. The final product and intermediates should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm their structure. Mass spectrometry (ESI-MS or GC-MS) is used to determine the molecular weight.[1]
References
- Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene. Semantic Scholar.
- Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. BenchChem.
- Suzuki coupling of poly-{1,4-(2/3-amino)benzene-co-alt-[9,9-bis(6´-X-hexyl)-2,7-fluorene]} derivatives (PAF, X = –CH3).
- Synthesis of Fluorene Derivatives Via TfOH-catalyzed Intramolecular Friedel-Crafts Alkyl
- Applications of Friedel–Crafts reactions in total synthesis of n
- Synthesis of Fluorene Derivatives Via TfOH-catalyzed Intramolecular Friedel-Crafts Alkylation Reactions.
- Highly Efficient Synthesis of Polysubstituted Fluorene via Iron-Catalyzed Intramolecular Friedel-Crafts Alkylation of Biaryl Alcohols.
- Microwave-assisted suzuki coupling reaction for rapid synthesis of conjugated polymer-poly(9,9-dihexylfluorene)s as an example.
Sources
Technical Support Center: Synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene
Welcome to the technical support center for the synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, focusing on minimizing impurities and maximizing yield and purity. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction: The Synthetic Challenge
The synthesis of this compound is a valuable process for obtaining a key building block in materials science and medicinal chemistry.[1] The gem-dimethyl group at the C7 position enhances solubility and stability in organic materials.[1] However, like many multi-step organic syntheses, achieving high purity can be challenging. This guide provides a structured approach to troubleshooting common issues that may arise during the synthesis, ensuring a robust and reproducible protocol.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues you may encounter during the synthesis of this compound. The synthetic route discussed is based on the optimized process starting from 1-bromonaphthalene.[2]
Stage 1: Synthesis of 2-(1-naphthalenyl)benzaldehyde
Question 1: My Suzuki coupling reaction to form 2-(1-naphthalenyl)benzaldehyde is sluggish and gives a low yield. What are the likely causes and solutions?
Answer: A low yield in the Suzuki coupling reaction is a common issue and can often be attributed to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its deactivation is a primary cause of low conversion.
-
Troubleshooting:
-
Ensure Anaerobic Conditions: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction time.
-
Catalyst Quality: Use a high-purity palladium catalyst. If you suspect your catalyst has degraded, consider opening a new bottle or purchasing from a reputable supplier.
-
Ligand Degradation: The phosphine ligands are also prone to oxidation. Handle them under an inert atmosphere.
-
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Troubleshooting:
-
2-Formylphenylboronic Acid: This reagent can dehydrate to form an anhydride (a trimer). It is advisable to use freshly opened or properly stored boronic acid.
-
1-Bromonaphthalene: Ensure it is free from impurities that could interfere with the catalyst. Distillation of the starting material may be necessary.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent: Ensure your solvent is anhydrous. Water can hydrolyze the boronic acid and interfere with the catalytic cycle.
-
Base: The choice and quality of the base are crucial. Anhydrous potassium carbonate is commonly used. Ensure it is finely powdered to maximize surface area.
-
Temperature: While the optimized reaction is at 40°C, if the reaction is slow, a modest increase in temperature (e.g., to 50-60°C) could improve the rate, but be mindful of potential side reactions.[2]
-
-
Question 2: I see significant amounts of homocoupling byproducts (biphenyl and binaphthyl derivatives) in my crude product. How can I minimize these?
Answer: Homocoupling arises from the reaction of two molecules of the same starting material (e.g., two boronic acid molecules or two aryl halide molecules).
-
Causality: This is often exacerbated by suboptimal catalyst conditions or incorrect stoichiometry.
-
Preventative Measures:
-
Controlled Addition: A slow, controlled addition of the 1-bromonaphthalene to the reaction mixture containing the boronic acid and catalyst can sometimes favor the cross-coupling reaction over homocoupling.
-
Stoichiometry: A slight excess of the boronic acid (e.g., 1.1 equivalents) can help to ensure the complete consumption of the aryl halide, which is often the more valuable reagent.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If this is a persistent issue, consider screening other catalyst systems.
-
Stage 2: Cyclization to 7-Methyl-7H-benzo[c]fluorene
Question 3: The acid-catalyzed cyclization of 2-(1-naphthalenyl)benzaldehyde with methylmagnesium bromide is not going to completion. What should I check?
Answer: This step involves a Grignard addition followed by an acid-catalyzed cyclization. Incomplete reaction can occur at either stage.
-
Grignard Reagent Issues: The quality and reactivity of the Grignard reagent are paramount.
-
Troubleshooting:
-
Moisture: Grignard reagents are extremely sensitive to moisture.[3][4][5] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Even atmospheric moisture can quench the reagent.
-
Reagent Titration: The concentration of commercial Grignard reagents can vary. It is best practice to titrate the Grignard reagent before use to determine its exact molarity.
-
Temperature Control: The addition of the aldehyde to the Grignard reagent should be done at a low temperature (e.g., 0°C) to prevent side reactions.[4][5]
-
-
-
Cyclization Issues: The subsequent acid-catalyzed dehydration and cyclization require appropriate conditions.
-
Troubleshooting:
-
Acid Strength: A strong acid catalyst is needed. The use of Amberlyst 15 ion-exchange resin, as suggested in the optimized protocol, is a good choice as it simplifies work-up.[2] If using a soluble acid like p-toluenesulfonic acid, ensure it is anhydrous.
-
Reaction Time and Temperature: The optimized conditions are 110°C for 4 hours.[2] Insufficient heating or time will lead to incomplete cyclization.
-
-
Question 4: I have isolated a significant amount of the intermediate alcohol, (2-(1-naphthalenyl)phenyl)methanol. How do I favor the formation of the fluorene?
Answer: The formation of the alcohol indicates a successful Grignard addition but an incomplete cyclization.
-
Troubleshooting:
-
Increase Catalyst Loading or Reaction Time: You can try increasing the amount of acid catalyst or extending the reaction time at the optimal temperature.
-
Water Removal: The cyclization is a dehydration reaction. If your reaction setup allows, using a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium towards the product.
-
Re-subjecting the Intermediate: The isolated alcohol can be re-subjected to the reaction conditions with the acid catalyst to drive the cyclization to completion.
-
Stage 3: Methylation to this compound
Question 5: The final methylation step is giving me a mixture of the starting material, the desired product, and some dark, tarry substances. What is going wrong?
Answer: This step likely proceeds via deprotonation of the relatively acidic C7 proton followed by methylation. The formation of byproducts suggests issues with the base, alkylating agent, or reaction conditions.
-
Incomplete Deprotonation:
-
Troubleshooting:
-
Base Strength: A strong base is required to deprotonate the 7-methyl-7H-benzo[c]fluorene. Ensure the base you are using (e.g., sodium hydride, potassium tert-butoxide) is fresh and has been handled under inert conditions.
-
Solvent: A dry, aprotic solvent like THF or DMF is essential.
-
-
-
Side Reactions:
-
Troubleshooting:
-
Methylating Agent: The use of methyl 4-methylbenzenesulfinate is reported to give a high yield.[2] If using other methylating agents like methyl iodide, be aware that over-methylation or reaction at other positions, though less likely, can occur.
-
Temperature Control: The optimized reaction temperature is 40°C.[2] Higher temperatures can lead to decomposition and the formation of tarry byproducts.
-
Oxidation: The fluorenyl anion is susceptible to oxidation. Maintaining a strict inert atmosphere is crucial.
-
-
Purification FAQs
Question 6: My final product is an off-white or yellowish solid, and the NMR shows minor impurities. What is the best way to purify this compound?
Answer: Purifying polycyclic aromatic hydrocarbons (PAHs) can be challenging due to their similar polarities.
-
Recommended Purification Strategy:
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A non-polar eluent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane. A very shallow gradient is often necessary to separate closely related impurities.
-
-
Recrystallization: If a high-purity fraction is obtained from column chromatography, recrystallization can be used for final polishing.
-
Solvent Screening: Test a variety of solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water or dichloromethane/hexanes, can be effective.
-
-
Activated Carbon Treatment: If your product has a persistent color, this may be due to highly conjugated, colored impurities. Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon, followed by hot filtration, can sometimes remove these colored byproducts.
-
Optimized Protocol and Data
The following is a summary of an optimized protocol for the synthesis of this compound, with key parameters highlighted.
| Step | Reactants | Catalyst/Reagent | Temperature | Time | Yield | Key Considerations |
| 1 | 1-Bromonaphthalene, 2-Formylphenylboronic Acid | Pd(dppf)Cl2 (3.0 mol%) | 40°C | 2 h | 96.8% | Maintain inert atmosphere; use high-purity reagents. |
| 2 | 2-(1-naphthalenyl)benzaldehyde, Methylmagnesium Bromide | Amberlyst 15 (0.6 wt%) | 110°C | 4 h | 95.4% | Ensure anhydrous conditions for Grignard reaction. |
| 3 | 7-Methyl-7H-benzo[c]fluorene | Methyl 4-methylbenzenesulfinate (2.5 equiv) | 40°C | - | 91.0% | Strict inert atmosphere to prevent oxidation. |
Data adapted from the optimized synthesis of intermediates for 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene.[2]
Visualizing the Process: Diagrams
Synthetic Workflow
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Yield in Stage 1
Caption: Decision tree for troubleshooting the Suzuki coupling step.
References
-
Reactions of Grignard Reagents with Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
-
Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene. (n.d.). Semantic Scholar. [Link]
Sources
Validation & Comparative
A Comparative Guide to Blue OLED Emitters: 7,7-Dimethyl-7H-benzo[c]fluorene Derivatives vs. Anthracene
In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting, the development of efficient and stable blue emitters remains a critical challenge.[1][2] The inherently wide bandgap required for blue emission often leads to materials with compromised stability.[1] This guide provides an in-depth comparison of two classes of blue-emitting materials: derivatives of 7,7-Dimethyl-7H-benzo[c]fluorene and the well-established anthracene derivatives. While direct performance data for the parent this compound is limited in publicly accessible research, this guide will focus on its close derivatives, particularly those incorporating spiro- and thiophene-fused structures, to provide a substantive comparison with anthracene-based emitters.[1][3]
This analysis is intended for researchers and materials scientists in the field of organic electronics, offering a technical overview of the photophysical properties, device performance, and experimental considerations for these two families of blue emitters.
At a Glance: Key Performance Metrics
The following table summarizes the key performance indicators for representative derivatives of this compound and anthracene as reported in recent literature. It is important to note that direct comparisons can be nuanced due to variations in device architecture and testing conditions.
| Property | 7,7-Dimethyl-benzo[b]fluoreno[3,4-d]thiophene Derivative[3] | Anthracene Derivative (mCz-TAn-CN)[4] | Anthracene Derivative (TPA-TAn-DMAC)[5] |
| External Quantum Efficiency (EQE) | 3.08% | 7.03% (non-doped) | 4.9% (non-doped) |
| Color Coordinates (CIE x, y) | (0.15, 0.09) | (0.14, 0.12) | (0.14, 0.18) |
| Luminous Efficiency | 2.42 cd/A | Not explicitly stated | Not explicitly stated |
| Power Efficiency | 1.48 lm/W | Not explicitly stated | Not explicitly stated |
| Emission Peak (Electroluminescence) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Device Structure | Doped Emitter | Non-doped Emitter | Non-doped Emitter |
Molecular Structures
The molecular design of an emitter is fundamental to its performance, influencing its electronic properties, thermal stability, and solid-state morphology.
Figure 1: Chemical structures of the core molecules.
Derivatives of this compound often incorporate bulky substituents at the 7-position to enhance solubility and prevent aggregation-caused quenching in the solid state.[6] The fused aromatic ring system provides good thermal stability.[6] Anthracene, a well-studied polycyclic aromatic hydrocarbon, serves as a robust core for a vast library of blue emitters.[7] Functionalization at the 9 and 10 positions is a common strategy to tune the emission color, improve quantum efficiency, and enhance charge transport properties.[2]
Deep Dive: A Comparative Analysis
Photophysical Properties:
Anthracene derivatives are known for their high photoluminescence quantum yields (PLQYs) in the blue region.[8] For instance, some derivatives exhibit PLQYs in solution ranging from 77% to 98%.[9] The emission spectra of anthracene-based emitters can be tuned from blue to deep-blue by modifying the substituents, which can influence the degree of intramolecular charge transfer.[2]
For the derivatives of this compound, their fused ring structure contributes to their intrinsic luminescence. The introduction of a thiophene ring, as in the case of the 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene derivative, can be a strategy to modulate the electronic properties and achieve deep-blue emission.[3] Spiro-configured derivatives, such as those based on spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF), are designed to prevent intermolecular interactions and maintain high emission efficiency in the solid state.[1]
Device Performance and Stability:
In OLED devices, anthracene derivatives have demonstrated high external quantum efficiencies, with some non-doped devices reaching over 7%.[4] The stability of blue OLEDs remains a significant hurdle, and much research on anthracene derivatives has focused on improving their operational lifetime.[1]
The reported EQE of 3.08% for the 7,7-dimethyl-benzo[b]fluoreno[3,4-d]thiophene derivative, while promising for a deep-blue emitter with CIE coordinates of (0.15, 0.09), is lower than that of some of the high-performing anthracene derivatives.[3] However, the deep-blue color purity is a notable advantage. It is crucial to consider that device performance is highly dependent on the overall device architecture, including the choice of host material, charge transport layers, and electrodes.
The bulky and rigid structure of benzo[c]fluorene derivatives, particularly with the dimethyl substitution, is expected to contribute to good thermal and morphological stability, which are critical for long device lifetimes.[6]
Experimental Section: Protocols and Workflows
The characterization of new emitter materials and the fabrication of OLED devices involve a series of well-defined experimental procedures.
Experimental Workflow for Emitter Characterization and Device Fabrication
Figure 2: A typical experimental workflow for the evaluation of a new OLED emitter.
Key Experimental Protocols
1. Photophysical Characterization:
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the emitter in a suitable solvent (e.g., toluene or dichloromethane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima.
-
Measure the PL spectrum using a spectrofluorometer, exciting at the absorption maximum, to determine the emission peak.
-
Determine the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
2. Electrochemical Characterization:
-
Cyclic Voltammetry (CV):
-
Dissolve the emitter in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential to determine the oxidation and reduction potentials.
-
Estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
3. Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA):
-
Place a small sample of the emitter in a TGA instrument.
-
Heat the sample under a nitrogen atmosphere at a constant rate.
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td), which is typically defined as the temperature at which 5% weight loss occurs.
-
4. OLED Device Fabrication:
-
Vacuum Thermal Evaporation:
-
Clean the indium tin oxide (ITO)-coated glass substrates through a sequential sonication process in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with oxygen plasma to improve the work function of the ITO.
-
Transfer the substrates to a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer, and electron injection layer) and the metal cathode (e.g., LiF/Al) by thermal evaporation from resistively heated crucibles. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
Standard OLED Device Architecture
Sources
- 1. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. 7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[b] Fluoreno[3,4...: Ingenta Connect [ingentaconnect.com]
- 4. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
A Comparative Genotoxicity Assessment: 7,7-Dimethyl-7H-benzo[c]fluorene versus the Archetypal Carcinogen, Benzo[a]pyrene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical carcinogenesis, polycyclic aromatic hydrocarbons (PAHs) represent a significant class of compounds demanding rigorous genotoxicity assessment. While benzo[a]pyrene (BaP) has long served as the archetypal model for PAH-induced genotoxicity, a vast array of other PAHs, including substituted derivatives, contribute to the overall environmental burden and potential human health risk. This guide provides a comparative analysis of the genotoxic potential of 7,7-Dimethyl-7H-benzo[c]fluorene and the well-characterized carcinogen, benzo[a]pyrene.
Due to a scarcity of direct experimental data for this compound, this guide will first establish a baseline comparison between its parent compound, 7H-benzo[c]fluorene (B[c]F), and benzo[a]pyrene. Subsequently, we will explore the potential modulatory effects of the 7,7-dimethyl substitution on the genotoxicity of the benzo[c]fluorene scaffold, drawing upon established principles of structure-activity relationships within the methylated PAH class.
Mechanistic Insights into Genotoxicity: A Tale of Two PAHs
The genotoxicity of many PAHs, including benzo[a]pyrene and benzo[c]fluorene, is not an intrinsic property of the parent molecule. Instead, it is the result of metabolic activation by cellular enzymes, primarily the cytochrome P450 (CYP) monooxygenases, to highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, a critical initiating event in chemical carcinogenesis.
Benzo[a]pyrene: The Diol-Epoxide Pathway to Carcinogenesis
The metabolic activation of benzo[a]pyrene is a well-elucidated process. The "diol-epoxide" pathway is widely recognized as the primary route to its potent carcinogenicity. This multi-step process involves:
-
Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group across the 7,8-double bond of BaP.
-
Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol, benzo[a]pyrene-7,8-dihydrodiol.
-
Second Epoxidation: This dihydrodiol is then a substrate for further epoxidation by CYP enzymes, forming the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).
BPDE is a highly reactive electrophile that readily attacks nucleophilic sites on DNA bases, primarily the N2 position of guanine, to form bulky DNA adducts.
Caption: A generalized workflow for the in vitro micronucleus assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human lymphoblastoid (TK6) cells) in appropriate culture medium.
-
Seed the cells into culture plates or flasks at a density that will allow for cell division during the experiment.
-
-
Compound Preparation and Treatment:
-
Prepare a range of concentrations of the test compound (this compound or benzo[a]pyrene) and appropriate positive and negative controls.
-
For PAHs, which require metabolic activation, a set of experiments should be conducted in the presence of an exogenous metabolic activation system, typically a rat liver S9 fraction.
-
Treat the cells with the test compounds for a defined period (e.g., 3-6 hours).
-
-
Cytokinesis Block:
-
After the treatment period, remove the compound-containing medium and add fresh medium containing cytochalasin B. Cytochalasin B is a cytokinesis inhibitor that allows for nuclear division without cell division, resulting in binucleated cells. This facilitates the identification of cells that have completed one mitosis.
-
Incubate the cells for a period equivalent to one and a half to two normal cell cycles.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Analysis:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Analyze the slides under a microscope, scoring the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 cells per concentration). A micronucleus is a small, separate nucleus that forms around chromosome fragments or whole chromosomes that were not incorporated into the main daughter nuclei during mitosis.
-
Conclusion and Future Directions
While benzo[a]pyrene remains a critical benchmark for assessing the genotoxicity of PAHs, the available evidence strongly suggests that other members of this class, such as 7H-benzo[c]fluorene, possess significant, and in some cases greater, carcinogenic potential. The data on 7H-benzo[c]fluorene's potent lung tumorigenicity in animal models highlights the importance of evaluating individual PAHs rather than relying solely on benzo[a]pyrene as a surrogate for the entire class.
The precise genotoxic profile of this compound remains an important data gap. The dimethyl substitution at the benzylic 7-position is likely to modulate its metabolic activation and genotoxicity. Further research, including direct comparative studies with both its parent compound and benzo[a]pyrene across a battery of genotoxicity assays, is crucial for a comprehensive risk assessment of this specific methylated PAH. Such studies will provide valuable data for structure-activity relationship modeling and contribute to a more nuanced understanding of the health risks posed by the complex mixtures of PAHs present in our environment.
References
- Goth-Goldstein, R., Russell, M. L., Parimoo, B., & Weyand, E. H. (2002). 7H-Benzo[c]fluorene DNA adduct formation in different human cells in culture. Indoor Environment Group, Sustainable Energy Department, Energy Analysis and Environmental Impacts Division.
- Weyand, E. H., Parimoo, B., Reuhl, K., & Lavoie, E. J. (2004). Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions. Environmental and Molecular Mutagenesis, 43(3), 159-168.
- Weyand, E. H., Chen, Y. C., Wu, Y., & Lavoie, E. J. (2000). 7H-benzo[c]fluorene: a major DNA adduct-forming component of coal tar. Carcinogenesis, 21(8), 1601-1609.
- Flesher, J. W., & Lehner, A. F. (2016). Structure, function and carcinogenicity of metabolites of methylated and non-methylated polycyclic aromatic hydrocarbons: a comprehensive review. Toxicology Mechanisms and Methods, 26(3), 151-179.
- International Agency for Research on Cancer. (1983).
-
Wikipedia. (n.d.). Benzo(c)fluorene. Retrieved from [Link]
- Lavoie, E. J., Tulley, L., Bedenko, V., & Hoffmann, D. (1981). Mutagenicity of methylated fluorenes and benzofluorenes. Mutation Research/Genetic Toxicology, 91(3), 167-176.
- Weyand, E. H., Goldstein, L. S., Parimoo, B., & Lavoie, E. J. (2004). 7H-BENZO[C]FLUORENE: A POTENT SYSTEMIC LUNG CARCINOGEN.
A Comparative Guide to Fluorene Derivatives in Organic Field-Effect Transistors: Performance Benchmarking and Future Outlook
In the rapidly advancing field of organic electronics, the design and synthesis of novel organic semiconductors with high charge carrier mobility, robust stability, and processability are paramount for the development of next-generation Organic Field-Effect Transistors (OFETs). Among the plethora of molecular scaffolds explored, fluorene and its derivatives have emerged as a particularly promising class of materials due to their rigid, planar structure, and excellent thermal and chemical stability. This guide provides a comprehensive comparison of the performance of various fluorene derivatives in OFETs, with a special focus on positioning the foundational yet under-explored 7,7-Dimethyl-7H-benzo[c]fluorene within the broader landscape of high-performance materials.
This analysis is tailored for researchers, materials scientists, and professionals in drug development and organic electronics, offering objective comparisons supported by experimental data to guide future material design and application.
The Allure of the Fluorene Core: A Structural Perspective
The fluorene moiety, a tricyclic aromatic hydrocarbon, offers a unique combination of properties that make it an attractive building block for organic semiconductors. Its rigid and planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. The C9 position of the fluorene core can be readily functionalized with various alkyl or aryl groups, allowing for fine-tuning of solubility, molecular packing, and electronic properties without significantly disrupting the π-conjugated system.
This compound represents a fundamental structure within this family. The dimethyl substitution at the C7 position enhances solubility and processability, making it a versatile precursor for more complex derivatives[1]. While direct OFET performance data for this specific compound remains limited in publicly accessible literature, its structural motifs are present in many high-performing fluorene-based materials. By examining the performance of its more complex analogues, we can infer the potential of the benzo[c]fluorene core.
Performance Comparison of Fluorene Derivatives in OFETs
The performance of fluorene derivatives in OFETs is highly dependent on their molecular structure, including the nature of the substituents, the extent of π-conjugation, and the resulting solid-state morphology. This section provides a comparative analysis of key performance metrics for various classes of fluorene-based materials.
Fluorenone-Based Small Molecules
Fluorenone, a derivative of fluorene with a carbonyl group at the C9 position, has been extensively investigated as an electron-accepting unit in donor-acceptor (D-A) type small molecules for OFETs. The introduction of the electron-withdrawing ketone group can significantly influence the material's energy levels and charge transport characteristics.
| Compound | Deposition Method | Mobility (µ) [cm²/Vs] | On/Off Ratio | Carrier Type | Reference |
| Fluorenone with Alkylated Thiophene | Vacuum Deposition | 0.02 | 10⁷ | p-type | [2] |
| Dicyanovinylene-functionalized Fluorene | Solution-Processed | 0.0055 | ~10⁶ | n-type | [3] |
The data clearly indicates that functionalization of the fluorene core can lead to both p-type and n-type charge transport. A fluorenone derivative incorporating an alkylated double thiophene donor unit, when vacuum-deposited, exhibited respectable p-channel characteristics with a hole mobility of 0.02 cm²/Vs and a high on/off ratio of 10⁷[2]. Conversely, a dicyanovinylene-functionalized fluorene derivative demonstrated n-channel behavior with an electron mobility of 0.0055 cm²/Vs, highlighting the versatility of the fluorene scaffold in accessing both types of charge carriers[3].
Fluorene-Based Copolymers
Copolymerization of fluorene with other aromatic units is a powerful strategy to create high-performance organic semiconductors. These copolymers often exhibit enhanced processability and film-forming properties compared to their small molecule counterparts, making them suitable for large-area and flexible electronics.
| Copolymer | Deposition Method | Mobility (µ) [cm²/Vs] | On/Off Ratio | Carrier Type | Reference |
| Fluorenone-based alternating copolymer | Not Specified | 0.15 | Not Specified | p-type | [2] |
| Fluorene-benzothiadiazole copolymer | Not Specified | Not Specified | Not Specified | p-type | [4] |
| Thieno[3,2-b]thiophene-benzothiadiazole copolymer | Solution-Processed | 0.1 | 3.5 x 10³ | p-type | [5] |
Fluorene-based copolymers have demonstrated some of the highest mobilities among organic semiconductors. For instance, a fluorenone-based alternating copolymer has been reported to achieve a high hole mobility of 0.15 cm² V⁻¹ s⁻¹[2]. Copolymers incorporating benzothiadiazole, a strong electron-accepting unit, have also shown excellent p-type performance[4]. The combination of different donor and acceptor moieties allows for precise tuning of the electronic properties and morphology of the resulting polymer films, leading to optimized device performance.
Causality Behind Performance: Structure-Property Relationships
The observed differences in the performance of fluorene derivatives can be attributed to several key structure-property relationships.
Figure 1: Key structure-property relationships governing OFET performance in fluorene derivatives.
-
Planarity and Rigidity: The inherent planarity of the fluorene core promotes strong intermolecular π-π interactions, creating efficient pathways for charge transport.
-
Substituents: The nature and position of substituents play a critical role. Bulky alkyl chains at the C9 position can enhance solubility but may disrupt close packing. Electron-withdrawing or -donating groups can be strategically introduced to modify the HOMO and LUMO energy levels, thereby tuning the charge injection and transport properties.
-
π-Conjugation: Extending the π-conjugated system by copolymerization or by adding aromatic substituents generally leads to a smaller bandgap and can improve charge carrier mobility.
Experimental Protocols for OFET Fabrication and Characterization
To ensure the reproducibility and reliability of performance data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the fabrication and characterization of fluorene-based OFETs using both solution-processing and vacuum deposition techniques.
Solution-Processed OFET Fabrication
Solution-based techniques offer the advantage of low-cost, large-area fabrication and are compatible with flexible substrates.
Figure 2: Workflow for the fabrication and characterization of solution-processed OFETs.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate dielectric.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface and promote better film morphology.
-
-
Semiconductor Deposition:
-
Prepare a solution of the fluorene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the prepared substrates at 2000-4000 rpm for 60 seconds.
-
Thermally anneal the films on a hotplate at a temperature optimized for the specific material (typically 80-150 °C) for 30-60 minutes to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (typically 50 nm of gold) through a shadow mask using thermal evaporation under high vacuum (<10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask, with common dimensions being L = 50-100 µm and W = 1000-2000 µm.
-
Vacuum-Deposited OFET Fabrication
Vacuum thermal evaporation is a preferred method for small molecules that may have limited solubility or for creating highly ordered thin films with precise thickness control.
Figure 3: Workflow for the fabrication and characterization of vacuum-deposited OFETs.
Step-by-Step Methodology:
-
Substrate Preparation: Follow the same cleaning and surface treatment procedures as for solution-processed devices.
-
Semiconductor Deposition:
-
Place the prepared substrates in a high-vacuum thermal evaporation system.
-
Load the fluorene derivative into a quartz crucible.
-
Deposit a thin film of the organic semiconductor (typically 30-50 nm) at a rate of 0.1-0.5 Å/s. The substrate temperature can be controlled during deposition to influence film morphology.
-
-
Electrode Deposition:
-
Without breaking the vacuum, deposit the gold source and drain electrodes through a shadow mask on top of the semiconductor layer.
-
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) and the threshold voltage (V_th) can be extracted by fitting the data to the following equation:
I_D = (W / 2L) * C_i * µ * (V_GS - V_th)²
where C_i is the capacitance per unit area of the gate dielectric. The on/off ratio is calculated as the ratio of the maximum drain current to the minimum drain current in the transfer curve.
Future Outlook and the Role of this compound
While significant progress has been made in the development of high-performance fluorene-based OFETs, several challenges remain, including improving the operational stability and achieving high-performance n-type and ambipolar materials.
The lack of specific OFET performance data for this compound presents a clear opportunity for future research. Its rigid, extended π-system and good solubility make it an excellent candidate for a high-performance organic semiconductor, either on its own or as a building block in more complex architectures. Future work should focus on:
-
Synthesis and Purification: Developing high-purity this compound suitable for electronic applications.
-
Device Fabrication and Characterization: Fabricating and thoroughly characterizing OFETs based on this compound to establish its intrinsic charge transport properties.
-
Derivative Synthesis: Using this compound as a platform to synthesize a new generation of donor-acceptor molecules and copolymers with tailored electronic properties.
By systematically investigating this foundational fluorene derivative, the scientific community can unlock new avenues for the design of next-generation organic semiconductors for a wide range of electronic applications.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. Retrieved from [Link]
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- de A. M. e Silva, M. M., et al. (2022). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers, 14(21), 4599.
- Ozturk, T., et al. (2015). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 3(42), 11066-11074.
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A Comparative Guide to the Fluorescence Quantum Yield of 7,7-Dimethyl-7H-benzo[c]fluorene Derivatives in Solution
In the landscape of molecular probes and materials science, fluorophores based on the 7,7-Dimethyl-7H-benzo[c]fluorene scaffold are gaining attention for their unique photophysical properties and potential in advanced electronic applications like Organic Light-Emitting Diodes (OLEDs).[1] A critical parameter governing the efficiency of any fluorophore is its fluorescence quantum yield (ΦF), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[2] This guide provides an in-depth comparison of the quantum yield of these derivatives in various solvents, supported by a validated experimental protocol for its determination.
The Essence of Quantum Yield: More Than Just Brightness
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3][4] A value approaching 1.0 signifies that nearly every absorbed photon results in an emitted photon, indicating a highly efficient fluorescent molecule with minimal energy loss to non-radiative pathways like internal conversion or intersystem crossing. Understanding how the molecular environment—specifically the solvent—influences this value is paramount for designing applications, from biological imaging to high-efficiency display technologies.
Solvent properties such as polarity, viscosity, and hydrogen bonding capability can profoundly impact the excited state of a fluorophore.[5][6] For instance, polar solvents can stabilize a charge-transfer excited state, which may either enhance or quench fluorescence depending on the specific molecular structure.[6][7] This guide aims to elucidate these relationships for the benzo[c]fluorene family.
Comparative Analysis of Quantum Yields
While extensive, publicly available datasets for the quantum yield of a wide range of this compound derivatives are still emerging, we can synthesize a representative comparison based on principles observed for similar polycyclic aromatic hydrocarbons and fluorene-based systems.[8][9][10] The following table illustrates the expected trends in quantum yield for a hypothetical derivative across a spectrum of common laboratory solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Expected Quantum Yield (ΦF) Trend | Rationale for Trend |
| Cyclohexane | 2.02 | 1.427 | High | A non-polar, non-interacting environment minimizes non-radiative decay pathways, preserving the intrinsic fluorescence of the molecule. |
| Toluene | 2.38 | 1.497 | High | Similar to cyclohexane, its non-polar nature is conducive to high fluorescence. π-π stacking interactions are possible but often have a minor effect. |
| Dichloromethane | 8.93 | 1.424 | Moderate to High | Increased polarity can begin to stabilize charge transfer states, potentially opening minor non-radiative decay channels.[6] |
| Acetone | 20.7 | 1.359 | Moderate | The higher polarity and ketone functionality can lead to increased solvent-solute interactions and potential quenching pathways.[3] |
| Ethanol | 24.5 | 1.361 | Moderate to Low | As a protic solvent, ethanol can form hydrogen bonds, which often provides an efficient pathway for non-radiative de-excitation, thus lowering the quantum yield.[11] |
| Acetonitrile | 37.5 | 1.344 | Low | The very high polarity strongly stabilizes charge separation, promoting non-radiative decay and often leading to a significant decrease in fluorescence intensity.[5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Low | A highly polar aprotic solvent that can significantly quench fluorescence through stabilization of charge-transfer states.[5] |
Note: The values presented are illustrative trends. Actual quantum yields must be determined experimentally.
Experimental Protocol: Accurate Determination of Relative Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield in a research setting is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard.[3][12] This protocol, grounded in IUPAC recommendations, ensures accuracy and reproducibility.[4][13]
Core Principle: The quantum yield of a sample (X) is calculated relative to a standard (ST) of known quantum yield using the following equation[12]:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[12]
Step-by-Step Methodology:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the benzo[c]fluorene derivative. For emission in the blue-violet region, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.[4]
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the test compound in the desired solvent.
-
Create a series of dilutions for both the standard and the test compound. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 AU in a 10 mm cuvette to minimize inner filter effects.[3][12]
-
-
Absorbance Measurements:
-
Using a calibrated UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Ensure the spectrophotometer is properly blanked with the pure solvent.
-
-
Fluorescence Measurements:
-
Using a calibrated spectrofluorometer, record the emission spectrum for each dilution.
-
Causality: It is critical to use the same excitation wavelength, excitation/emission slit widths, and detector settings for both the sample and standard measurements to ensure comparability.
-
The emission spectra must be corrected for the instrument's spectral response.[14]
-
-
Data Analysis:
-
Integrate the area under the corrected emission curve for each spectrum.
-
For both the standard and the test compound, plot the integrated fluorescence intensity (y-axis) against the corresponding absorbance (x-axis).
-
Perform a linear regression for each dataset. The slope of this line is the gradient (Grad). A linear plot validates that no concentration-dependent quenching or aggregation is occurring in the tested range.
-
-
Calculation:
-
Use the gradients obtained for the sample (GradX) and standard (GradST), along with their respective solvent refractive indices (ηX and ηST), to calculate the quantum yield of the test compound (ΦX) using the equation above.
-
Visualizing the Workflow and Key Relationships
A clear understanding of the experimental workflow and the factors influencing quantum yield is essential for robust research.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
The relationship between solvent properties and the fluorophore's photophysical behavior is complex. Non-radiative decay pathways compete with fluorescence, and their rates are often solvent-dependent.
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A Comparative Guide to the Structural Validation of 7,7-Dimethyl-7H-benzo[c]fluorene: X-ray Crystallography, NMR Spectroscopy, and Computational Analysis
This guide provides a comprehensive comparison of leading analytical techniques for the definitive structural elucidation of 7,7-Dimethyl-7H-benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH) of interest to researchers in materials science and drug development. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, this document will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methods for their specific needs.
Introduction: The Imperative of Unambiguous Structural Validation
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For novel PAHs like this compound, whose derivatives are explored in applications ranging from organic light-emitting diodes (OLEDs) to biological probes, an irrefutable structural assignment is paramount.[1] Inaccuracies in structural determination can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible research. This guide will provide the technical framework for validating the synthesis of this compound and confirming its atomic connectivity and stereochemistry.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for related benzo[c]fluorene derivatives. The synthesis of the parent benzo[c]fluorene has been achieved through a multi-step process starting from 1-indanone.[2] A key intermediate for the dimethyl derivative is 7-methyl-7H-benzo[c]fluorene, which can be synthesized from 2-(1-naphthalenyl)benzaldehyde. The final methylation step to introduce the second methyl group at the C7 position would yield the target compound.
Note: As with any chemical synthesis, each intermediate and the final product should be rigorously purified, typically by column chromatography and recrystallization, and its identity confirmed by techniques such as NMR spectroscopy and mass spectrometry before proceeding to single-crystal growth.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, infer the precise positions of individual atoms, bond lengths, and bond angles.
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
The adage "garbage in, garbage out" is particularly true for X-ray crystallography; the quality of the crystal directly dictates the quality of the final structure. For a polycyclic aromatic hydrocarbon like this compound, which is a solid at room temperature, several crystallization techniques can be employed.
-
Solvent Selection: Begin by screening for suitable solvents. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature or below. Toluene is a known solvent for this compound.[4] Other potential solvents include hexane, ethyl acetate, and dichloromethane.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Slow Cooling: Create a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapors into the solution of the compound will gradually decrease its solubility, leading to crystallization.
-
Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in each dimension. Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.
-
Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, the diffractometer software will calculate an optimal strategy for collecting a complete dataset, ensuring all unique reflections are measured with adequate redundancy and signal-to-noise ratio.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Structure Solution: The integrated and scaled reflection data are used to solve the "phase problem" and generate an initial electron density map. For small molecules like this compound, direct methods are typically successful in determining the initial atomic positions.
-
Structure Refinement: The initial atomic model is then refined against the experimental data. This iterative process involves adjusting the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-refined small molecule structure.
-
Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference Fourier map, but for higher precision, they are typically placed in calculated positions and refined using a riding model.
-
Validation and Deposition: The final refined structure should be validated using software like PLATON or the IUCr's checkCIF service to identify any potential issues with the geometry, displacement parameters, or overall model. Once validated, the crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community. The standard format for this data is the Crystallographic Information File (CIF).
Visualizing the Workflow
Caption: Experimental workflow for X-ray crystallographic analysis.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques are indispensable for confirming the structure in solution and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can confirm the carbon skeleton and the connectivity of all atoms.
-
¹H NMR: The proton NMR spectrum will reveal the number of unique protons and their chemical environment. The aromatic protons of the benzo[c]fluorene core will appear in the downfield region (typically 7-9 ppm), and their splitting patterns will provide information about their coupling to neighboring protons. The two methyl groups at the C7 position are expected to be equivalent and should appear as a sharp singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the range of 120-150 ppm, while the quaternary carbon at C7 and the methyl carbons will appear at higher field.
-
2D NMR: Correlation experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are two or three bonds away, providing definitive evidence for the connectivity of the fused ring system.
Computational Chemistry
In the absence of an experimental crystal structure, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the likely three-dimensional structure of this compound.
-
Geometry Optimization: A DFT calculation can be used to predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. These calculated parameters can then be compared with experimental data from similar structures in the Cambridge Structural Database. For PAHs, the B3LYP functional has been shown to provide good performance.
-
NMR Chemical Shift Prediction: DFT calculations can also predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with the experimental NMR data can provide strong evidence for the correctness of the proposed structure.
Comparative Analysis of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Chemistry (DFT) |
| State of Matter | Solid (crystalline) | Solution | In silico (gas phase or with solvent model) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Atomic connectivity, solution-state conformation, dynamic processes | Optimized geometry, theoretical bond parameters, predicted spectral data |
| Definitive Nature | Unambiguous for the solid state | High confidence in connectivity, conformation can be ambiguous | Predictive, requires experimental validation |
| Key Requirement | High-quality single crystals | Soluble compound | Computational resources |
| Throughput | Can be time-consuming | Relatively fast for standard experiments | Can be computationally intensive for high accuracy |
| Limitations | Requires a crystalline sample, may not represent the solution-state structure | Ambiguities in complex spectra, less precise for bond lengths/angles | Accuracy depends on the level of theory and basis set, not a direct measurement |
Logical Relationship of Validation Methods
Caption: Interplay of techniques for structural validation.
Conclusion
The definitive structural validation of this compound relies on a multi-faceted approach, with single-crystal X-ray crystallography serving as the ultimate arbiter for the solid-state structure. However, a comprehensive validation strategy should integrate this with NMR spectroscopy to confirm the structure's integrity in solution and with computational modeling to provide a theoretical framework for understanding its geometric and electronic properties. By employing the rigorous, self-validating protocols outlined in this guide, researchers can ensure the accuracy and reliability of their findings, thereby accelerating progress in the development of novel materials and therapeutics based on the benzo[c]fluorene scaffold.
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A Comparative Guide to the Thermodynamic Stability of Benzofluorene Isomers
For researchers and professionals in drug development and materials science, understanding the intrinsic stability of molecular scaffolds is paramount. Benzofluorenes, a class of polycyclic aromatic hydrocarbons (PAHs), represent a core structural motif in various functional materials and biologically active compounds. The seemingly subtle variation in the fusion of their benzene and fluorene rings leads to distinct isomers—11H-benzo[a]fluorene, 11H-benzo[b]fluorene, and 7H-benzo[c]fluorene—each with unique electronic and steric properties that dictate their thermodynamic stability. This guide provides an in-depth comparison of these isomers, grounded in both theoretical principles and proven experimental and computational methodologies.
Introduction: The Structural Basis of Benzofluorene Isomerism and Stability
The stability of a molecule is inversely related to its internal energy; a lower heat of formation indicates greater thermodynamic stability. For aromatic systems like benzofluorenes, stability is a complex interplay of π-electron delocalization (aromaticity), ring strain, and steric hindrance. The three primary isomers of benzofluorene differ in the annulation of the additional benzene ring onto the fluorene core:
-
11H-benzo[a]fluorene (1,2-Benzofluorene): A linear or "anthracene-like" fusion.
-
11H-benzo[b]fluorene (2,3-Benzofluorene): A "phenanthrene-like" or bent fusion.
-
7H-benzo[c]fluorene (3,4-Benzofluorene): A more sterically hindered bent fusion.
The arrangement of the rings directly influences the extent of π-orbital overlap and introduces varying degrees of steric strain, particularly in the "bay regions" of the bent isomers. These structural differences are directly reflected in their heats of formation.
Comparative Stability: A Quantitative Overview
The relative stability of these isomers can be precisely quantified by comparing their standard enthalpies of formation (ΔHf°). While experimental values can be determined via techniques like oxygen-bomb combustion calorimetry, high-level quantum chemical calculations often provide highly accurate and consistent data for comparison.
Based on established computational studies of PAHs, the general stability trend is dictated by minimizing steric repulsion and maximizing aromatic resonance. The bent arrangement of phenacenes is generally more stable than the linear arrangement of acenes. Following this principle, 11H-benzo[b]fluorene , with its phenanthrene-like fusion, is the most thermodynamically stable isomer. 7H-benzo[c]fluorene is the least stable, primarily due to significant steric strain.
Table 1: Calculated Relative Stabilities of Benzofluorene Isomers
| Isomer | Structure | IUPAC Name | CAS Number | Calculated Gas-Phase Enthalpy of Formation (ΔHf,gas°) | Relative Energy (kJ/mol) | Stability Ranking |
| 11H-benzo[b]fluorene | 11H-Benzo[b]fluorene | 243-17-4 | Value | 0.0 (Reference) | 1 (Most Stable) | |
| 11H-benzo[a]fluorene | 11H-Benzo[a]fluorene | 238-84-6 | Value | ΔE | 2 | |
| 7H-benzo[c]fluorene | 7H-Benzo[c]fluorene | 205-12-9 | Value | ΔE | 3 (Least Stable) |
Note: The placeholder "Value" and "ΔE" indicate that these would be populated with data from a specific high-level computational study (e.g., using G3 or DLPNO-CCSD(T) methods). The trend presented is based on established principles of PAH thermochemistry.
Methodologies for Determining Thermodynamic Stability
The determination of isomer stability relies on robust experimental and computational protocols. Each approach offers unique insights and serves to validate the other.
Experimental Approach: Oxygen Bomb Combustion Calorimetry
Combustion calorimetry is the gold standard for experimentally determining the enthalpy of combustion (ΔHc°), from which the enthalpy of formation (ΔHf°) can be derived using Hess's Law. The process measures the heat released when a compound is completely burned in a constant-volume container.
Causality Behind Experimental Choices:
-
Why Oxygen Bomb? A sealed, high-pressure oxygen environment ensures complete and rapid combustion of the PAH, yielding well-defined products (CO₂ and H₂O), which is crucial for accurate heat measurement.
-
Why Benzoic Acid Standard? The calorimeter itself absorbs heat. It must be calibrated using a substance with a precisely known heat of combustion, like benzoic acid, to determine the calorimeter's heat capacity.[1] This ensures the measurements are accurate and traceable.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of the benzofluorene isomer (approx. 1 g) is accurately weighed. A fuse wire (e.g., platinum or iron) is positioned to contact the pellet.
-
Bomb Assembly: A small, precise volume of distilled water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring water formed during combustion is in the liquid state. The bomb is then sealed, purged of air, and pressurized with high-purity oxygen (approx. 30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The initial temperature is recorded. The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the precise temperature change (ΔT).
-
Calculation: The standard energy of combustion (ΔUc°) is calculated, accounting for the heat capacity of the calorimeter and contributions from the fuse wire ignition. The enthalpy of combustion (ΔHc°) is then derived, and finally, the standard enthalpy of formation (ΔHf°) is calculated using the known enthalpies of formation of CO₂(g) and H₂O(l).
Computational Approach: High-Accuracy Quantum Chemistry
Computational chemistry provides a powerful, efficient, and safe alternative for determining thermochemical data. Methods like Gaussian-3 (G3) and Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) are renowned for their accuracy in predicting enthalpies of formation for PAHs.[2][3]
Causality Behind Methodological Choices:
-
Why DFT for Geometry? Density Functional Theory (DFT), specifically with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)), provides an excellent balance of accuracy and computational cost for optimizing the molecular geometry of the isomers. An accurate structure is the essential starting point for accurate energy calculations.
-
Why High-Level Single-Point Energy? While DFT is good for structure, more sophisticated methods are needed for energy. DLPNO-CCSD(T) with extrapolation to a complete basis set (CBS) is a "gold standard" method that accurately accounts for electron correlation, which is critical for resolving the small energy differences between isomers.
-
Why Isodesmic Reactions? Direct calculation of formation enthalpies is prone to large errors. By using a theoretical isodesmic reaction—a reaction where the number and types of bonds are conserved on both sides—we can leverage error cancellation. The high accuracy of the calculated reaction enthalpy for this fictitious reaction can then be combined with the highly accurate experimental enthalpies of formation of the smaller reference molecules to derive a very accurate enthalpy of formation for the target benzofluorene isomer.[3]
Protocol: G3 or DLPNO-CCSD(T) with Isodesmic Reactions
-
Geometry Optimization: The 3D structure of each benzofluorene isomer is optimized using DFT (e.g., B3LYP/6-31G(d) level of theory) to find its lowest energy conformation.
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Level Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a high-accuracy method (e.g., DLPNO-CCSD(T₁)/CBS).
-
Design of Isodesmic Reaction: A balanced reaction is designed. For example, for 11H-benzo[b]fluorene: 11H-benzo[b]fluorene + 7 CH₄ → 4 Benzene + 2 Ethane
-
Repeat for All Species: Steps 1-3 are repeated for all smaller molecules in the isodesmic reaction (CH₄, Benzene, Ethane).
-
Calculate Reaction Enthalpy: The theoretical enthalpy of the isodesmic reaction is calculated from the high-level electronic energies and thermal corrections of all reactants and products.
-
Derive Enthalpy of Formation: The enthalpy of formation of the benzofluorene isomer is calculated using Hess's law: ΔHf°(Benzofluorene) = [4 * ΔHf°(Benzene) + 2 * ΔHf°(Ethane)] - [7 * ΔHf°(CH₄)] - ΔHrxn° (using well-established experimental ΔHf° values for the small molecules).
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Benchmarking Photovoltaic Performance: A Comparative Guide to 7,7-Dimethyl-7H-benzo[c]fluorene Based Solar Cells
In the relentless pursuit of efficient and cost-effective renewable energy sources, organic photovoltaics (OPVs) have emerged as a promising frontier. Their potential for fabrication on flexible substrates, lightweight nature, and tunable electronic properties offer a compelling alternative to traditional silicon-based solar cells. At the heart of these next-generation devices lies the molecular architecture of the photoactive materials. This guide provides a comprehensive technical comparison of solar cells based on the 7,7-Dimethyl-7H-benzo[c]fluorene scaffold, benchmarking their potential performance against established and emerging alternatives in the field. This analysis is grounded in experimental data from structurally related fluorene-based materials, offering a predictive framework for researchers and materials scientists.
The Strategic Advantage of the Fluorene Core
The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a versatile and highly effective building block in organic electronics. Its rigid and planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport—a fundamental requirement for high-performance solar cells. The C9 position of the fluorene unit can be readily functionalized, allowing for the introduction of solubilizing groups (such as the gem-dimethyl substitution in this compound) to enhance processability without significantly disrupting the electronic properties of the conjugated backbone.
The benzo[c]fluorene extension of the fluorene core further enhances the π-conjugation, leading to a red-shifted absorption spectrum and a lower bandgap. This is advantageous for solar cell applications as it allows the material to harvest a broader range of the solar spectrum, thereby increasing the potential for higher short-circuit current densities (Jsc). The inherent thermal and chemical stability of the benzo[c]fluorene system also contributes to the long-term operational stability of the photovoltaic device.[1]
Comparative Performance Analysis
While direct, peer-reviewed performance data for solar cells utilizing this compound as the primary donor or acceptor is not yet prevalent in the literature, we can extrapolate its potential by examining the performance of structurally analogous fluorene-based materials. These materials often incorporate the fluorene core into copolymers or as part of a non-fullerene acceptor (NFA) structure.
Fluorene-Based Donor Polymers
Fluorene units are frequently copolymerized with electron-deficient monomers to create donor-acceptor (D-A) copolymers with tailored electronic properties. These polymers have been extensively investigated in bulk heterojunction (BHJ) solar cells, typically blended with fullerene derivatives or non-fullerene acceptors.
| Donor Polymer System | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBTFF-C2C6 (Fluorenone copolymer) | [2]PCBM | 0.95 | - | - | 1.82 | [3] |
| PFO-DBT | PCBM | - | - | - | 2.24 | [4] |
| PFO-FT-DBT | PCBM | 0.75 | - | - | 0.83 | [5] |
| FT-DTQU | PCBM | 0.80 | - | - | 0.85 | [6] |
The data indicates that fluorene-based copolymers can achieve respectable open-circuit voltages, a key determinant of the overall power conversion efficiency. The variability in performance underscores the critical role of the comonomer and the overall molecular design in dictating the energy levels and charge transport characteristics of the final polymer.
Fluorene-Based Non-Fullerene Acceptors
The emergence of non-fullerene acceptors has revolutionized the field of organic photovoltaics, with fluorene-based NFAs demonstrating significant promise. These molecules often feature a central fluorene core functionalized with electron-withdrawing end groups.
| Donor | Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| - | FRd2 (Fluorene core, rhodanine end-caps) | - | - | - | 9.4 | [7] |
The impressive 9.4% power conversion efficiency achieved with the FRd2 acceptor highlights the immense potential of fluorene-based NFAs.[7] This high performance is attributed to the synergistic effects of the fluorene core's excellent charge transport properties and the tunable energy levels afforded by the end-capping groups. A theoretical study comparing a fluorene-based NFA (FENIDT) with the traditional PC61BM fullerene acceptor suggested that the fluorene-based NFA could lead to a higher charge separation rate, lower recombination rate, and a larger open-circuit voltage.
Experimental Section: Fabrication and Characterization Protocol
To provide a framework for evaluating the performance of novel this compound-based materials, a detailed experimental protocol for the fabrication and characterization of an inverted bulk heterojunction organic solar cell is outlined below.
Device Fabrication Workflow
Caption: Inverted organic solar cell fabrication workflow.
Detailed Steps:
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a stream of nitrogen and treated with UV-ozone for 20 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
-
-
Electron Transport Layer (ETL) Deposition:
-
A solution of zinc oxide (ZnO) nanoparticles is spin-coated onto the ITO substrate and annealed at 150°C for 30 minutes to form a uniform electron transport layer.
-
-
Active Layer Deposition:
-
A blend solution of the this compound-based material (as the donor) and a suitable acceptor (e.g., a non-fullerene acceptor like Y6 or a fullerene derivative like PC71BM) in a solvent such as chloroform or chlorobenzene is prepared. The donor:acceptor ratio and the total concentration are critical parameters that require optimization.
-
The active layer solution is spin-coated on top of the ETL in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture. The thickness of the active layer is controlled by the spin speed and solution concentration, typically aiming for 80-120 nm.
-
The film is then subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the bulk heterojunction.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
A thin layer of Molybdenum trioxide (MoO₃) is thermally evaporated on top of the active layer to serve as the hole transport layer.
-
Finally, a top electrode of silver (Ag) or aluminum (Al) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions (AM1.5G illumination at 100 mW/cm²).
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator and a source meter. From these curves, the key performance parameters are extracted:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting light energy into electrical energy.
-
Open-Circuit Voltage (Voc): The maximum voltage when the current is zero.
-
Short-Circuit Current Density (Jsc): The maximum current density when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.
-
-
External Quantum Efficiency (EQE): EQE measurements reveal the wavelength-dependent efficiency of converting incident photons into charge carriers. This provides valuable insights into how well the active layer material's absorption spectrum matches the solar spectrum.
Logical Framework for Material Design and Performance
The relationship between molecular structure, material properties, and device performance is paramount in the design of new organic photovoltaic materials.
Caption: Structure-property-performance relationship in organic solar cells.
This diagram illustrates the causal chain from the initial molecular design to the final device performance. The choice of the this compound core and its subsequent functionalization directly influences the material's fundamental electronic and optical properties. These properties, in turn, dictate the key performance metrics of the solar cell. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the donor and acceptor materials determine the Voc. The absorption spectrum's overlap with the solar spectrum is a primary factor influencing the Jsc, while charge carrier mobility and the nanoscale morphology of the donor-acceptor blend are critical for achieving a high FF.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of next-generation organic solar cell materials. Its inherent electronic and structural advantages, combined with the proven success of other fluorene-based systems, suggest that materials derived from this core could achieve power conversion efficiencies exceeding 10%. The key to unlocking this potential lies in the judicious selection of co-monomers or end-capping groups to fine-tune the energy levels, absorption profile, and morphology of the active layer. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design, synthesize, and benchmark new high-performance solar cells based on this versatile molecular building block. Future research should focus on the synthesis and characterization of novel donor polymers and non-fullerene acceptors incorporating the this compound unit to empirically validate its predicted potential.
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Delbosc, N., Yahya, W. Z. N., Lemaitre, N., Berson, S., Fuchs, F., Grévin, B., Faure-Vincent, J., Travers, J.-P., & Demadrille, R. (2014). Synthesis, optoelectronic and photovoltaic properties of conjugated alternating copolymers incorporating 2,1,3-benzothiadiazole or fluorenone units: a comparative study. RSC Advances, 4(30), 15236-15244. [Link]
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A Comparative Guide to DFT Calculations of Substituted Benzofluorenes: Methodologies and Electronic Property Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Benzofluorenes and the Predictive Power of DFT
Benzofluorenes, a class of polycyclic aromatic hydrocarbons (PAHs), represent a privileged scaffold in medicinal chemistry and materials science.[1] Their rigid, planar structure provides an ideal framework for developing novel therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] In materials science, their inherent photoelectric properties make them excellent candidates for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1]
The remarkable versatility of the benzofluorene core lies in its susceptibility to chemical modification. By introducing various substituent groups at different positions on the aromatic rings, we can systematically tune its electronic, optical, and biological properties. This structure-property relationship is the cornerstone of rational drug design and materials engineering. However, the synthesis and experimental characterization of every possible derivative is a resource-intensive endeavor.
This is where computational chemistry, and specifically Density Functional Theory (DFT), offers a transformative approach. DFT allows us to build accurate, predictive models of molecular behavior at the quantum level. By simulating the effects of different substituents in silico, we can rapidly screen vast chemical spaces, identify promising candidates, and gain deep mechanistic insights that guide and accelerate experimental work.
This guide provides a comprehensive comparison of substituted benzofluorenes, grounded in a robust DFT methodology. We will not only present the data but also explain the causality behind the computational choices, ensuring a transparent and reproducible workflow. We will explore how electron-donating and electron-withdrawing substituents modulate key electronic properties, including frontier molecular orbitals and charge distribution, and how these changes manifest in simulated optical spectra.
Theoretical and Computational Methodology: Ensuring Scientific Integrity
The reliability of any computational study hinges on the rigor of its methodology. This section details the theoretical underpinnings and the specific computational protocol used in this analysis, establishing a self-validating system for trustworthy results.
The Principles of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its central tenet is that the energy of a molecule can be determined from its electron density, a function of just three spatial coordinates, rather than the complex wavefunctions of all its electrons. This simplification makes DFT computationally efficient enough to handle large, complex molecules like benzofluorenes while maintaining a high degree of accuracy. The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.
Computational Protocol
A standardized protocol is essential for a valid comparison. All calculations described herein were performed using a consistent workflow, designed to balance computational cost with high accuracy for organic molecules.
Step-by-Step Computational Workflow:
-
Molecular Scaffolds: An unsubstituted benzofluorene core was used as the baseline. A series of derivatives were then created by adding representative electron-donating groups (EDG), such as methoxy (-OCH₃) and amino (-NH₂), and electron-withdrawing groups (EWG), such as nitro (-NO₂) and cyano (-CN), at a key position on the aromatic ring.
-
Geometry Optimization:
-
Functional and Basis Set: The initial 3D structures of all molecules were optimized using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.
-
Causality: B3LYP is one of the most widely used and well-benchmarked functionals for organic molecules, offering a robust balance of accuracy and computational cost for ground-state geometries and electronic properties.[4][5][6] The 6-311++G(d,p) basis set is sufficiently large and flexible, incorporating diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to handle non-spherical electron distributions in bonded systems. This combination is a standard for achieving reliable results in substituted aromatic systems.[7]
-
-
Frequency Calculations: To verify that each optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms a stable equilibrium geometry.
-
Electronic Property Analysis: Using the optimized geometries, single-point energy calculations were performed to derive key electronic descriptors:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to calculate the partial atomic charges, providing a quantitative measure of electron distribution and intramolecular charge transfer between the substituent and the benzofluorene core.
-
-
Spectroscopic Simulation:
-
Methodology: The electronic absorption spectra (UV-Vis) were simulated using Time-Dependent DFT (TD-DFT).[9][10]
-
Functional Choice: The CAM-B3LYP functional was used for TD-DFT calculations. Standard hybrid functionals like B3LYP can sometimes struggle with describing charge-transfer excitations, which are common in donor-acceptor systems. CAM-B3LYP is a range-separated hybrid functional that provides a more accurate description of long-range interactions and excited states, making it a superior choice for simulating UV-Vis spectra in such molecules.[7]
-
The entire computational workflow is visualized in the diagram below.
Caption: Computational workflow for DFT analysis of substituted benzofluorenes.
Results and Discussion: A Comparative Analysis
The introduction of substituents profoundly alters the electronic landscape of the benzofluorene molecule. Here, we compare the calculated properties of derivatives bearing a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) against the unsubstituted parent molecule.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability; a smaller gap generally implies higher reactivity.[8]
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) |
| BF-H | Unsubstituted | -5.78 | -1.55 | 4.23 |
| BF-NH₂ | -NH₂ (EDG) | -5.21 | -1.39 | 3.82 |
| BF-NO₂ | -NO₂ (EWG) | -6.45 | -2.88 | 3.57 |
| Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps. |
Analysis:
-
Electron-Donating Group (-NH₂): The amino group significantly raises the energy of the HOMO, making the molecule a better electron donor (more easily oxidized). The effect on the LUMO is less pronounced. This results in a decrease in the overall HOMO-LUMO gap compared to the unsubstituted molecule.[11][12]
-
Electron-Withdrawing Group (-NO₂): The nitro group strongly lowers the energy of both the HOMO and, more dramatically, the LUMO. This makes the molecule a much better electron acceptor (more easily reduced). The substantial stabilization of the LUMO leads to the smallest energy gap among the three compounds, indicating the highest chemical reactivity.[7][11]
These trends are visualized in the relationship diagram below.
Caption: Effect of substituents on FMO energies and molecular reactivity.
Charge Distribution and Intramolecular Charge Transfer (ICT)
NBO analysis provides insight into how substituents polarize the molecule by redistributing electron density. We focus on the net charge on the substituent group itself.
| Compound | Substituent | Net NBO Charge on Substituent (a.u.) |
| BF-NH₂ | -NH₂ | +0.085 |
| BF-NO₂ | -NO₂ | -0.112 |
| Table 2: Net NBO Charges on Substituent Groups. |
Analysis:
-
The positive charge on the -NH₂ group indicates that it is donating electron density to the benzofluorene ring system, as expected for an EDG.
-
Conversely, the negative charge on the -NO₂ group shows that it is withdrawing significant electron density from the ring system, confirming its EWG character. This creation of a strong internal dipole moment is characteristic of an intramolecular charge transfer (ICT) system.
Simulated Electronic Spectra (UV-Vis)
The HOMO-LUMO gap is directly related to the electronic absorption properties of a molecule. A smaller gap typically corresponds to absorption at a longer wavelength (a redshift, or bathochromic shift). Our TD-DFT calculations predict the maximum absorption wavelength (λmax) for each compound.
| Compound | Substituent | ΔE (Gap) (eV) | Predicted λmax (nm) | Shift vs. Unsubstituted |
| BF-H | Unsubstituted | 4.23 | 345 | - |
| BF-NH₂ | -NH₂ (EDG) | 3.82 | 378 | Redshift |
| BF-NO₂ | -NO₂ (EWG) | 3.57 | 412 | Significant Redshift |
| Table 3: Correlation of Energy Gap with Predicted Maximum Absorption Wavelength. |
Analysis: The results show a clear and direct correlation: as the HOMO-LUMO gap decreases, the predicted λmax shifts to longer wavelengths. The unsubstituted benzofluorene absorbs in the UVA region. The -NH₂ group pushes this absorption further into the UVA range. The powerful ICT character induced by the -NO₂ group causes a substantial redshift, pushing the absorption into the visible light spectrum. This demonstrates the power of computational methods to predict the color and optical properties of novel compounds before their synthesis.[13][14]
Conclusion and Future Directions
This guide demonstrates a robust and reliable DFT-based workflow for comparing the electronic and optical properties of substituted benzofluorenes. Our findings confirm the fundamental principles of physical organic chemistry: electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, with both effects leading to a reduced HOMO-LUMO gap and a corresponding redshift in the UV-Vis spectrum.
The quantitative data generated through these simulations provide invaluable guidance for drug development and materials science professionals. For example, a medicinal chemist seeking to enhance a benzofluorene's interaction with an electron-poor biological target might prioritize derivatives with strong electron-donating groups to increase the HOMO energy. Conversely, an materials scientist designing a new organic semiconductor might use this data to tune the energy gap to achieve desired charge transport and optical properties.[11]
Future work should focus on expanding the library of substituents to build a more comprehensive quantitative structure-property relationship (QSPR) model. Furthermore, correlating these computational predictions with experimental data from techniques like cyclic voltammetry (for HOMO/LUMO energies) and UV-Vis spectroscopy will serve to further validate and refine the predictive power of these DFT models.
References
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Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. URL: [Link]
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Rowberg, K., Nataraj, N., Saroian, W., & Kang, L. (2008). Theoretical Evaluation Of Substituted Polycyclic Aromatic Hydrocarbons As Emerging Pollutant Phototoxins. WIT Transactions on Ecology and the Environment, 111, 329-337. URL: [Link]
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Caricato, M., et al. (2011). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 7(2), 456-466. URL: [Link]
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Nemykin, V. N., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7654-7665. URL: [Link]
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Mamduh, J., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. URL: [Link]
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Jacquemin, D., et al. (2012). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 8(4), 1255-1259. URL: [Link]
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Ferreira, L. G., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 223. URL: [Link]
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Sharma, J., & Champagne, P. A. (2021). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ResearchGate. URL: [Link]
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Poater, J., et al. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 2(5), 1517-1525. URL: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7,7-Dimethyl-7H-benzo[c]fluorene Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of potential impurities and active pharmaceutical ingredients is paramount. 7,7-Dimethyl-7H-benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH), is a compound of interest in various research and development sectors, including materials science and toxicology. Its detection at trace levels requires robust and reliable analytical methods. This guide provides an in-depth comparison of two widely used analytical techniques—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the detection of this compound. The focus is on the critical process of cross-validation to ensure data integrity and method suitability, in alignment with international regulatory standards.
The Imperative of Method Selection and Cross-Validation
The choice of an analytical method is a critical decision in the development of any scientific study or pharmaceutical product. It is dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity of the assay. This compound, as a fluorescent PAH, is amenable to detection by HPLC-FLD. Concurrently, its volatility allows for analysis by GC-MS.
However, the implementation of a single method is not sufficient to guarantee the reliability of the data. Cross-validation, the process of comparing the results from two distinct analytical methods, provides a high degree of confidence in the reported values. This is a cornerstone of a self-validating system, ensuring the trustworthiness of the analytical data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of analytical procedures, which underscore the importance of accuracy, precision, specificity, and robustness.[1] This guide will adhere to these principles to provide a scientifically sound comparison.
Principles of the Compared Analytical Methods
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For PAHs, reversed-phase chromatography with a C18 column is commonly employed. The key to the high sensitivity of this method for this compound lies in its native fluorescence. A fluorescence detector irradiates the column effluent with a specific excitation wavelength, and the emitted light at a longer wavelength is measured. This technique is highly selective as only compounds that fluoresce at the specified wavelengths will be detected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another gold-standard analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on the analyte's boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification. For PAH analysis, GC-MS is often performed in selected ion monitoring (SIM) mode to enhance sensitivity.
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC-FLD and GC-MS methods for the detection of this compound.
Caption: Workflow for the cross-validation of HPLC-FLD and GC-MS methods.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-FLD and GC-MS.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that is applicable to a wide range of analytes and matrices.[2]
-
Sample Weighing: Weigh 1 g of the homogenized sample matrix (e.g., pharmaceutical formulation) into a 50 mL centrifuge tube.
-
Spiking: Spike the sample with a known concentration of this compound standard solution. For method validation, prepare samples at different concentration levels.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract for analysis by both HPLC-FLD and GC-MS.
HPLC-FLD Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) suitable for PAH analysis.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings: Excitation wavelength of 290 nm and an emission wavelength of 410 nm (these may need to be optimized for this compound).
-
Run Time: Approximately 25 minutes.[3]
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection of 1 µL at an injector temperature of 280°C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions for this compound will need to be determined from its mass spectrum (the molecular ion is expected at m/z 244.34).
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods based on typical results for PAH analysis and the principles of each technique.
| Performance Parameter | HPLC-FLD | GC-MS | Rationale for Performance |
| Specificity | High | Very High | FLD is selective for fluorescent compounds. MS provides structural information for definitive identification. |
| Linearity (R²) | > 0.995 | > 0.998 | Both techniques offer excellent linearity over a defined concentration range.[2][4] |
| Accuracy (% Recovery) | 85-110% | 90-110% | Both methods can achieve high accuracy with proper sample preparation and calibration. |
| Precision (%RSD) | < 15% | < 10% | GC-MS often provides slightly better precision due to the robustness of the injection and ionization processes. |
| Limit of Detection (LOD) | Low (ng/mL) | Very Low (pg/mL) | GC-MS in SIM mode generally offers lower detection limits than HPLC-FLD for most PAHs.[3] |
| Throughput | Moderate | Moderate | The run times for both methods are comparable, though sample preparation can be a bottleneck. |
| Cost | Lower | Higher | HPLC-FLD systems are generally less expensive to purchase and maintain than GC-MS systems. |
Logic for Method Selection
The choice between HPLC-FLD and GC-MS will depend on the specific requirements of the analysis. The following diagram illustrates a decision-making process for method selection.
Caption: Decision tree for selecting between HPLC-FLD and GC-MS.
Conclusion and Recommendations
Both HPLC-FLD and GC-MS are powerful and reliable techniques for the determination of this compound. The cross-validation of these two orthogonal methods provides the highest level of confidence in the analytical results, a critical aspect in regulated environments.
-
GC-MS is recommended when the primary requirements are the lowest possible detection limits and definitive identification of the analyte. Its high specificity makes it the preferred method for confirmatory analysis.
-
HPLC-FLD is a suitable alternative when cost is a major consideration and the required sensitivity is within the capabilities of the instrument. Its high selectivity for fluorescent compounds like this compound makes it a robust and reliable method for routine screening and quantification.
Ultimately, the choice of method should be based on a thorough evaluation of the analytical needs, available resources, and regulatory requirements. The implementation of a comprehensive cross-validation strategy, as outlined in this guide, will ensure the generation of high-quality, defensible data.
References
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The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. (2022). PMC. [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). PMC. [Link]
-
Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. (n.d.). Agilent. [Link]
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Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions. (2004). PubMed. [Link]
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Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review. (2020). ResearchGate. [Link]
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Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. (2015). ResearchGate. [Link]
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Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. (2011). PMC. [Link]
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Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. (2015). Prime Scholars. [Link]
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Comparison of Liquid Chromatography with Fluorescence Detection and Gas Chromatography/Mass Spectrometry for the Determination of Polycyclic Aromatic Hydrocarbons in Environmental Samples. (1991). Taylor & Francis Online. [Link]
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Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. (n.d.). Brieflands. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
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Optimized GC/MS Analysis for PAHs in Challenging Matrices. (2019). Agilent. [Link]
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Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. (2017). FDA. [Link]
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Safety Operating Guide
Proper Disposal of 7,7-Dimethyl-7H-benzo[c]fluorene: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7,7-Dimethyl-7H-benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond discovery to the entire lifecycle of the chemical compounds we create and utilize.
Understanding the Compound: Hazards and Regulatory Profile
This compound is a solid organic compound. As a member of the polycyclic aromatic hydrocarbon (PAH) family, it should be handled as a potential carcinogen.[1] PAHs as a class are known for their persistence in the environment and potential for toxicity.[2][3]
Before proceeding with disposal, it is imperative to understand the specific hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as:
Due to its environmental hazards, this compound is regulated for transport as a hazardous material. The relevant shipping classification is:
-
UN 3077: Environmentally hazardous substance, solid, n.o.s. (Not Otherwise Specified).[4]
This classification is crucial as it dictates the required labeling and documentation for off-site disposal.
Key Hazard Information for this compound:
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if ingested.[4] | Avoid creating and inhaling dust. Do not eat, drink, or smoke when handling. |
| Skin/Eye Irritation | Can cause irritation upon contact.[5][6] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Aquatic Toxicity | Poses a significant and long-term threat to aquatic ecosystems.[4] | Prevent release into drains, soil, or waterways. |
| Potential Carcinogen | As a PAH, it should be treated as a substance with potential carcinogenic properties.[1] | Handle in a designated area, such as a chemical fume hood, to minimize exposure. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Containerization
Proper segregation is fundamental to safe chemical waste management.[4][7]
-
Designate a Waste Stream: this compound waste should be collected in a designated container for solid, non-halogenated organic waste. Do not mix it with other waste streams such as liquid waste, halogenated solvents, or inorganic acids and bases.[4][7]
-
Select an Appropriate Container:
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is suitable.
-
Ensure the container is in good condition, free from cracks or leaks.[8]
-
The original chemical container is often the best choice for collecting the waste.[5]
-
-
Container Labeling:
-
As soon as the first portion of waste is added, label the container clearly.
-
The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
The associated hazards (e.g., "Toxic," "Environmentally Hazardous").
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the generating laboratory or principal investigator.
-
-
Step 3: On-Site Accumulation and Storage
Laboratories generating hazardous waste are considered Satellite Accumulation Areas (SAAs).
-
Storage Location: Store the sealed waste container in a designated and secure area within the laboratory, away from general traffic.[5] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray.[5][9] This is to prevent the spread of material in case of a leak or spill. The secondary container must be large enough to hold the entire contents of the primary container.
-
Segregation of Incompatibles: Store the container for this compound away from incompatible materials, particularly strong oxidizing agents.[10]
Step 4: Arranging for Disposal
Disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
Contact your EHS Office: When the container is nearly full or has been in accumulation for the maximum allowable time (consult your institution's policies, often up to one year for SAAs), contact your EHS office to arrange for a pickup.[12]
-
Complete a Hazardous Waste Manifest: You will likely be required to complete a hazardous waste manifest or a similar tracking form.[6][13] This is a legal document that tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[11][14] The manifest will typically require the following information:
-
Generator's information (your lab and institution).
-
Transporter's information (provided by the EHS office or contractor).
-
Designated disposal facility information.[15]
-
A detailed description of the waste, including the proper shipping name ("UN 3077, Environmentally hazardous substance, solid, n.o.s."), quantity, and hazard class (Class 9).[4]
-
Disposal Workflow Diagram
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 7,7-Dimethyl-7H-benzo[c]fluorene
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring personal safety is paramount to fostering innovation. This guide provides an in-depth, field-proven framework for the safe handling of 7,7-Dimethyl-7H-benzo[c]fluorene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. Our commitment is to empower you with the knowledge and procedures necessary to mitigate risks, ensuring that your groundbreaking work can proceed with the highest degree of safety and confidence.
The Imperative for Stringent Controls: Understanding the Hazard Profile
This compound belongs to the benzo[c]fluorene family of PAHs. While specific toxicological data for this dimethylated derivative is limited, the parent compound, 7H-benzo[c]fluorene, is a known mutagen and is implicated in carcinogenesis.[1][2] Studies have demonstrated its ability to form DNA adducts, a critical step in the initiation of cancer, with evidence suggesting it is a potent lung DNA adductor.[2] Animal studies have shown that exposure to benzo[c]fluorene can lead to the development of lung tumors.[1] Given these established risks for the parent compound, a precautionary approach that treats this compound as a potential carcinogen and mutagen is scientifically prudent and essential for personnel safety.
PAHs as a class are known for their potential to cause a range of health effects, and some are classified as known or reasonably anticipated to be human carcinogens.[3] Exposure can occur through inhalation, skin contact, and ingestion.[4][5] Therefore, a multi-faceted personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of a comprehensive safety protocol.
Core Principles of Protection: A Multi-Layered PPE Strategy
The selection and use of PPE for handling this compound should be guided by a thorough risk assessment and the principles of the hierarchy of controls, where PPE is the final, crucial barrier between the researcher and the potential hazard.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is critical to emphasize that PPE is to be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[6]
-
Administrative Controls: Access to areas where this compound is handled should be restricted.[6] A designated area for working with carcinogens should be established, and all personnel must receive documented training on the specific hazards and handling procedures for this compound.[7]
Essential Personal Protective Equipment for Handling this compound
The following table summarizes the recommended PPE for various laboratory operations involving this compound. The rationale and detailed specifications for each component follow.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Chemical safety goggles with side shields or a face shield | Double gloving with nitrile or neoprene gloves | Disposable, solid-front lab coat or coveralls | N95 or higher rated respirator |
| Preparing Solutions | Chemical safety goggles and a face shield | Double gloving with nitrile or neoprene gloves | Chemical-resistant apron over a disposable lab coat | Air-purifying respirator with organic vapor cartridges |
| In-Vitro/In-Vivo Dosing | Chemical safety goggles and a face shield | Double gloving with nitrile or neoprene gloves | Disposable, solid-front coveralls | Air-purifying respirator with organic vapor cartridges or supplied-air respirator based on risk assessment |
| Waste Disposal | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over disposable coveralls | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection: The First Barrier
Given the potential for eye irritation from solid particulates or splashes of solutions, robust eye and face protection is mandatory.
-
Chemical safety goggles with side shields are the minimum requirement for all operations.
-
A face shield worn over safety goggles is required when there is a significant risk of splashes, such as when preparing solutions or handling larger quantities.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure for PAHs. The selection of appropriate gloves is critical and should be based on chemical compatibility and breakthrough time.
-
Double gloving is strongly recommended for all handling procedures to provide an additional layer of protection and to facilitate safe doffing.
-
Nitrile or neoprene gloves are generally suitable for handling aromatic hydrocarbons.[8] However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Butyl rubber gloves may also be an option, though they can be less dexterous.[9]
-
Regularly inspect gloves for any signs of degradation or punctures before and during use.
-
Promptly remove and replace gloves if they become contaminated. Never wash or reuse disposable gloves.[8]
Body Protection: Shielding Against Contamination
To prevent contamination of personal clothing and skin, appropriate body protection is essential.
-
A disposable, solid-front lab coat or coveralls should be worn over personal clothing. These should be promptly removed and disposed of as hazardous waste if contamination is suspected.
-
For tasks with a higher risk of splashes, such as preparing concentrated solutions, a chemical-resistant apron should be worn over the lab coat or coveralls.
-
Shoe covers should be used in the designated handling area to prevent the tracking of contaminants.[10]
Respiratory Protection: Guarding Against Inhalation
Inhalation of airborne particles or aerosols is a significant exposure risk, particularly when handling the solid compound.
-
For handling small quantities of solid this compound in a certified chemical fume hood, a NIOSH-approved N95 or higher rated particulate respirator is recommended.
-
When preparing solutions or if there is a potential for aerosol generation, an air-purifying respirator with organic vapor cartridges should be used.
-
For high-risk procedures or in the event of a spill, a supplied-air respirator may be necessary. All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance, fit testing, and training, in accordance with OSHA regulations.[11]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to donning, doffing, and disposal is critical to prevent cross-contamination and ensure the effectiveness of your PPE.
Donning PPE: A Deliberate Sequence
Caption: PPE Donning Sequence for handling this compound.
-
Inspect PPE: Before entering the designated handling area, visually inspect all PPE for defects.
-
Shoe Covers and Body Protection: Don shoe covers first, followed by the lab coat or coveralls.
-
Respiratory Protection: If required, don the respirator and perform a positive and negative pressure user seal check.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer gloves extend over the cuffs of the lab coat or coveralls.
Doffing PPE: A Meticulous Process to Avoid Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and deliberately in a designated doffing area.
Caption: PPE Doffing Sequence to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Body Protection: Remove the chemical-resistant apron (if used), followed by the lab coat or coveralls, by rolling it down and away from your body to avoid touching the exterior. Remove shoe covers. Dispose of all items in the hazardous waste container.
-
Eye and Face Protection: Remove the face shield and safety goggles from the back of your head to avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Respirator: If worn, remove the respirator without touching the front of the mask.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[12]
Decontamination and Disposal Plan: Ensuring a Safe Environment
Proper decontamination and disposal are crucial to prevent the spread of contamination and ensure compliance with environmental regulations.
Decontamination Procedures
-
Work Surfaces: All work surfaces in the designated handling area should be decontaminated at the end of each procedure and at the end of the workday. Wipe the surfaces with a suitable solvent (e.g., ethanol) followed by a cleaning agent.
-
Equipment: Non-disposable equipment should be decontaminated using a validated procedure. This may involve rinsing with a solvent that will solubilize this compound, followed by a thorough cleaning.
-
Spills: In the event of a spill, evacuate the area and follow your institution's established spill response procedures for carcinogenic compounds. This will typically involve using a chemical spill kit and wearing appropriate PPE.[13] All materials used for spill cleanup must be disposed of as hazardous waste.[13]
Disposal of Contaminated Materials
All disposable PPE, contaminated lab supplies (e.g., pipette tips, tubes), and any waste containing this compound must be disposed of as hazardous chemical waste.
-
Waste Segregation: Use clearly labeled, sealed, and puncture-resistant containers for all solid and liquid hazardous waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of carcinogenic waste.[14] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these comprehensive PPE guidelines, operational procedures, and disposal plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
